Product packaging for Anhydrofulvic acid(Cat. No.:)

Anhydrofulvic acid

Cat. No.: B1243118
M. Wt: 290.22 g/mol
InChI Key: QECRRBWJXIZNNN-UHFFFAOYSA-N
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Description

Anhydrofulvic acid has been reported in Penicillium restrictum, Penicillium striatisporum, and Penicillium glabrum with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O7 B1243118 Anhydrofulvic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10O7

Molecular Weight

290.22 g/mol

IUPAC Name

7,8-dihydroxy-3-methyl-10-oxo-1H-pyrano[4,3-b]chromene-9-carboxylic acid

InChI

InChI=1S/C14H10O7/c1-5-2-8-6(4-20-5)12(16)10-9(21-8)3-7(15)13(17)11(10)14(18)19/h2-3,15,17H,4H2,1H3,(H,18,19)

InChI Key

QECRRBWJXIZNNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CO1)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O

Synonyms

anhydrofulvic acid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isolation and Purification of Anhydrofulvic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "anhydrofulvic acid" is not commonly used in scientific literature to describe a distinct, separate compound from fulvic acid. It most likely refers to the final, highly purified, and dried (anhydrous) form of fulvic acid, which is the result of the extensive isolation and purification processes detailed in this guide. Therefore, this document focuses on the methodologies to obtain high-purity fulvic acid suitable for research and development.

Fulvic acid is a principal component of humic substances, which are the organic constituents of soil, peat, and other natural sources.[1] It is produced through the microbial degradation of plant and animal matter.[2] Due to its complex and heterogeneous nature, obtaining pure fulvic acid is a meticulous process involving several stages of extraction, fractionation, and purification.

Extraction of Crude Fulvic Acid

The initial step involves extracting humic substances from the raw material. The most common method is alkaline extraction.[3]

Experimental Protocol: Alkaline Extraction (Adapted from the International Humic Substance Society - IHSS Method) [4]

  • Sample Preparation: Air-dry the source material (e.g., soil, peat) and sieve it to pass a 2-mm sieve.

  • Acid Pre-treatment: Equilibrate the sample to a pH between 1.0 and 2.0 with 1 M HCl. Adjust the liquid-to-solid ratio to 10:1 (mL/g). Shake the suspension for 1 hour.

  • Separation of FA Extract 1: Separate the supernatant by decantation or low-speed centrifugation. This supernatant is designated as "FA Extract 1" and is saved for later purification.

  • Alkaline Extraction: Neutralize the solid residue to pH 7.0 with 1 M NaOH. Add 0.1 M NaOH under a nitrogen atmosphere to achieve a final extractant-to-soil ratio of 10:1.

  • Extraction: Shake the suspension intermittently for a minimum of 4 hours under a nitrogen atmosphere. Allow the suspension to settle overnight.

  • Separation of Humic and Fulvic Acids: Collect the supernatant by decantation or centrifugation. Acidify the supernatant to pH 1.0 with 6 M HCl while stirring constantly. Let the suspension stand for 12 to 16 hours.

  • Fractionation: Centrifuge to separate the precipitated humic acid from the supernatant, which contains the fulvic acid ("FA Extract 2").

Purification of Fulvic Acid

The crude fulvic acid extracts contain various impurities, including salts, minerals, and co-extracted hydrophilic organic molecules.[5] Purification is crucial to obtain a product suitable for scientific research. Adsorption chromatography using a hydrophobic resin like XAD-8 is a standard and effective method.

Experimental Protocol: Purification using XAD-8 Resin (IHSS Method)

  • Column Preparation: Prepare a column with XAD-8 resin. The volume of resin depends on the amount of initial sample.

  • Loading FA Extract 1: Pass "FA Extract 1" through the XAD-8 column at a flow rate of approximately 15 bed volumes per hour. The fulvic acid will be adsorbed onto the resin.

  • Washing: Discard the effluent and rinse the column with 0.65 column volumes of distilled water to remove salts and other non-adsorbed impurities.

  • Elution: Back-elute the adsorbed fulvic acid from the column using 1 column volume of 0.1 M NaOH, followed by 2 to 3 column volumes of distilled water.

  • Acidification: Immediately acidify the eluate to pH 1.0 with 6 M HCl.

  • Processing FA Extract 2: Pass "FA Extract 2" through a separate XAD-8 column (using 1 mL of resin per gram of the initial dry sample).

  • Combine and Purify: The eluted fulvic acid fractions can be further purified to reduce ash content.

Alternative and Further Purification Steps:

  • Dialysis: While less satisfactory for fulvic acid due to its smaller molecular size, dialysis against dilute HCl followed by distilled water can be used to remove salts if resin is unavailable.

  • Hydrofluoric Acid (HF) Treatment: To reduce ash content (silicates), a treatment with a dilute HCl/HF solution can be employed. This should be done with extreme caution in appropriate plastic containers due to the hazardous nature of HF.

  • Filtration: Techniques like ultrafiltration and micro-filtration can be used to remove contaminants and toxins.

  • Precipitation: A method involving pH adjustment to a weakly acidic to neutral range (4 to 7) can precipitate fulvic acids, especially in the presence of aluminum ions.

Quantitative Data on Fulvic Acid Purification

The efficiency of the purification process can be assessed by various parameters, which are summarized in the table below.

ParameterMethodSource MaterialValueReference
Recovery of Fulvic Acid Precipitation at pH 5.0Andisol86% (dissolved total organic carbon basis)
Precipitation at pH 5.0Andisol97% (absorbance basis, 400 nm)
Adsorption on XAD-8 resinAndisol14% (dissolved total organic carbon basis)
Adsorption on XAD-8 resinAndisol28% (absorbance basis, 400 nm)
Ash Content HCl/HF TreatmentSoil< 1%
Centrifugation, pressure filtration, dialysis, resin exchange, and freeze-dryingSoils and sediments< 0.22%

Experimental Workflow and Diagrams

The overall workflow for the isolation and purification of fulvic acid can be visualized as a series of sequential steps.

experimental_workflow cluster_extraction Crude Extraction cluster_purification Purification raw_material Raw Material (Soil, Peat) acid_pretreatment Acid Pre-treatment (1M HCl, pH 1-2) raw_material->acid_pretreatment separation1 Centrifugation / Decantation acid_pretreatment->separation1 fa_extract1 FA Extract 1 (Supernatant) separation1->fa_extract1 Supernatant residue1 Solid Residue separation1->residue1 Residue xad8_column XAD-8 Resin Chromatography fa_extract1->xad8_column alkaline_extraction Alkaline Extraction (0.1M NaOH, pH 7) residue1->alkaline_extraction separation2 Centrifugation / Decantation alkaline_extraction->separation2 supernatant2 Supernatant separation2->supernatant2 acidification Acidification (6M HCl, pH 1) supernatant2->acidification ha_precipitation Humic Acid Precipitation acidification->ha_precipitation separation3 Centrifugation ha_precipitation->separation3 fa_extract2 FA Extract 2 (Supernatant) separation3->fa_extract2 Supernatant humic_acid Humic Acid (Precipitate) separation3->humic_acid Precipitate fa_extract2->xad8_column elution Elution (0.1M NaOH) xad8_column->elution purified_fa_solution Purified Fulvic Acid Solution elution->purified_fa_solution ash_reduction Ash Reduction (Optional: HF treatment) purified_fa_solution->ash_reduction final_purification Final Purification (Dialysis / Filtration) ash_reduction->final_purification freeze_drying Freeze Drying final_purification->freeze_drying anhydrofulvic_acid This compound (High Purity Solid) freeze_drying->anhydrofulvic_acid signaling_pathway fulvic_acid Fulvic Acid signaling_cascade Intracellular Signaling Cascade fulvic_acid->signaling_cascade Inhibition inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) cell_receptor Cell Surface Receptor (e.g., TLR4) inflammatory_stimulus->cell_receptor cell_receptor->signaling_cascade nf_kb NF-κB Activation signaling_cascade->nf_kb pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->pro_inflammatory_cytokines inflammation Inflammation pro_inflammatory_cytokines->inflammation

References

An In-depth Technical Guide to the Spectroscopic Analysis of Anhydrofulvic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of anhydrofulvic acid, a derivative of fulvic acid, with a focus on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. Fulvic acids are a class of organic acids naturally occurring in soil, sediment, and aquatic environments, and their derivatives are of interest for their potential biological activities. This document outlines the key spectroscopic features, experimental protocols, and data interpretation relevant to the structural elucidation of these complex molecules.

Introduction to this compound

This compound is structurally related to fulvic acid, a component of humic substances. Humic substances are complex mixtures of organic compounds formed by the decomposition of plant and animal residues. Fulvic acids, and by extension their anhydro- derivatives, are characterized by a diverse range of functional groups, including carboxylic acids, phenolic hydroxyls, ketones, and aliphatic chains. Spectroscopic techniques like NMR and FT-IR are indispensable for characterizing these complex structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and proton framework of organic molecules. For a complex mixture like fulvic acid, NMR provides insights into the relative abundance of different types of protons and carbons.

Proton NMR (¹H NMR) provides information about the different chemical environments of hydrogen atoms in a molecule. The ¹H NMR spectrum of fulvic acid is typically broad due to the molecular complexity.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Fulvic Acid

Chemical Shift (δ) ppmAssignment of Protons
0.5 - 1.9Aliphatic protons (CH, CH₂, CH₃)
1.9 - 3.0Protons adjacent to carbonyl groups or aromatic rings
3.0 - 4.5Protons on carbons bonded to oxygen (e.g., carbohydrates, ethers)
6.0 - 8.0Aromatic and heteroaromatic protons

Note: The specific chemical shifts can vary depending on the solvent and the specific structure of the fulvic acid sample.[1][2]

Carbon-13 NMR (¹³C NMR) provides information on the different types of carbon atoms present in the molecule.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Fulvic Acid

Chemical Shift (δ) ppmAssignment of Carbons
0 - 50Alkyl-C
50 - 90O-alkyl-C (e.g., carbohydrates, ethers)
90 - 130Vinyl-C
110 - 165Aromatic-C
165 - 190Carboxyl-C

Source: Adapted from published data on fulvic acid analysis.[1]

A generalized protocol for the NMR analysis of a fulvic acid sample is as follows:

  • Sample Preparation :

    • Dissolve approximately 20-80 mg of the freeze-dried fulvic acid sample in 0.5 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated sodium hydroxide (NaOD).[2] The choice of solvent is critical and can influence the observed chemical shifts.[3]

    • For improved spectral resolution, the sample may be pre-treated to remove paramagnetic impurities.

  • Instrument Parameters :

    • Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.

    • For ¹H NMR, a standard single-pulse experiment is typically used.

    • For ¹³C NMR, techniques like inverse-gated decoupling can be employed to obtain quantitative information.

  • Data Processing :

    • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using an internal or external standard (e.g., TMS or a known solvent peak).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The FT-IR spectrum of fulvic acid shows several characteristic absorption bands corresponding to its various functional groups.

Table 3: Key FT-IR Absorption Bands for Fulvic Acid

Wavenumber (cm⁻¹)Assignment of Vibrational Mode
3400 - 3300O-H and N-H stretching (from alcohols, phenols, carboxylic acids, and amides)
2937Aliphatic C-H stretching
1720C=O stretching of carboxyl groups
1660 - 1650Aromatic C=C stretching, H-bonded C=O, Amide I
1544 - 1516Amide II
1420 - 1400O-H bending and C-O stretching of phenolic OH
~1240C-O stretching of carboxylic acids and phenols, C-N stretching
1080 - 1040C-O stretching of polysaccharides

Source: Based on typical FT-IR spectra of fulvic acid.

The following is a general procedure for obtaining an FT-IR spectrum of a solid fulvic acid sample:

  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly dry both the fulvic acid sample and potassium bromide (KBr) powder to remove any water, which has strong IR absorption bands.

    • Mix approximately 2 mg of the fulvic acid sample with 100 mg of KBr in an agate mortar and pestle.

    • Press the mixture in a pellet die under high pressure (e.g., 10 tons) to form a transparent or translucent pellet.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the spectrometer's sample holder and acquire the sample spectrum.

    • Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

  • Data Analysis :

    • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the major absorption bands and assign them to the corresponding functional groups.

Logical Workflow for Spectroscopic Analysis

The structural characterization of this compound involves a systematic workflow combining both NMR and FT-IR spectroscopy.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_ftir FT-IR Analysis cluster_nmr NMR Analysis cluster_data_integration Data Integration & Structure Elucidation Sample This compound Sample Extraction Extraction & Purification Sample->Extraction FreezeDrying Freeze-Drying Extraction->FreezeDrying FTIR_Prep Prepare KBr Pellet FreezeDrying->FTIR_Prep NMR_Prep Dissolve in Deuterated Solvent FreezeDrying->NMR_Prep FTIR_Acquire Acquire FT-IR Spectrum FTIR_Prep->FTIR_Acquire FTIR_Analysis Functional Group Identification FTIR_Acquire->FTIR_Analysis Data_Integration Combine FT-IR and NMR Data FTIR_Analysis->Data_Integration NMR_Acquire Acquire 1H & 13C NMR Spectra NMR_Prep->NMR_Acquire NMR_Analysis Structural Fragment Elucidation NMR_Acquire->NMR_Analysis NMR_Analysis->Data_Integration Structure_Proposal Propose Putative Structure(s) Data_Integration->Structure_Proposal

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound, primarily through NMR and FT-IR techniques, is essential for its structural characterization. This guide provides the fundamental data and methodologies required for researchers in natural product chemistry and drug development to investigate these complex molecules. The combination of ¹H and ¹³C NMR with FT-IR spectroscopy allows for a detailed understanding of the aliphatic, aromatic, and functional group composition, which is crucial for determining the structure-activity relationships of this compound and its derivatives.

References

An In-depth Technical Guide to the Natural Sources, Occurrence, and Isolation of Fulvic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the natural sources, occurrence, and isolation of fulvic acid. Initial research for "anhydrofulvic acid" yielded limited specific information, suggesting it is not a commonly documented, naturally occurring compound. It is likely a derivative of fulvic acid, a major component of humic substances. Therefore, this guide will focus on fulvic acid, providing a detailed framework for researchers, scientists, and drug development professionals interested in this widely studied and naturally abundant organic acid.

Fulvic acid is a class of natural organic acids that are components of humus, the organic fraction of soil, peat, and coal.[1] It is distinguished from humic acid by its solubility in both acidic and alkaline solutions.[2] Fulvic acids are known for their low molecular weight and high oxygen content compared to other humic substances.[3] These characteristics contribute to their high biological activity and ability to chelate metal ions.[4]

Natural Sources and Occurrence

Fulvic acid is ubiquitously present in the environment as a product of microbial decomposition of plant and animal matter.[4] Its concentration and composition can vary significantly depending on the source material and environmental conditions.

Key Natural Sources:

  • Soil: Soil is a primary reservoir of fulvic acid, where it plays a crucial role in soil fertility, nutrient transport, and detoxification.

  • Peat: Peat bogs are rich sources of humic substances, including fulvic acid. The specific composition of peat-derived fulvic acid can vary depending on the dominant plant species that formed the peat.

  • Lignite and Coal: Low-rank coals like lignite are significant sources of fulvic acid.

  • Aquatic Environments: Dissolved organic matter in rivers, lakes, and oceans contains a substantial proportion of fulvic acid.

Table 1: Occurrence of Fulvic Acid in Various Natural Sources

Natural SourceTypical Concentration/ContentNotes
SoilHighly variable, from trace amounts to several grams per kilogram of soil.Concentration is influenced by soil type, organic matter content, climate, and agricultural practices.
PeatCan constitute a significant fraction of the total organic matter.Yields can be as high as 1% of the dry weight.
LigniteVariable, depending on the coal rank and origin.Extraction from lignite can be achieved using oxidative methods.
Aquatic SystemsMeasured as part of Dissolved Organic Carbon (DOC), with concentrations ranging from <1 to >50 mg/L.Aquatic fulvic acids can influence water chemistry and the bioavailability of metals.

Experimental Protocols: Isolation of Fulvic Acid from Soil

The following protocol is based on the method developed by the International Humic Substances Society (IHSS), which is a widely accepted standard for the extraction of humic and fulvic acids from soil.

Materials:

  • Sieved soil sample (passed through a 2-mm sieve)

  • 1 M HCl

  • 0.1 M HCl

  • 1 M NaOH

  • 0.1 M NaOH

  • 6 M HCl

  • XAD-8 resin (or dialysis tubing as an alternative)

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Shaker

  • Filtration apparatus

Procedure:

  • Acid Pre-treatment:

    • Equilibrate the soil sample to a pH between 1.0 and 2.0 by adding 1 M HCl.

    • Adjust the volume with 0.1 M HCl to achieve a liquid-to-solid ratio of 10:1 (v/w).

    • Shake the suspension for 1 hour at room temperature.

    • Separate the supernatant (Fulvic Acid Extract 1) by centrifugation or decantation.

  • Alkaline Extraction:

    • Neutralize the solid residue from the previous step to pH 7.0 with 1 M NaOH.

    • Add 0.1 M NaOH to achieve a 10:1 liquid-to-solid ratio.

    • Shake the suspension for at least 4 hours under an inert atmosphere (e.g., N2).

    • Allow the suspension to settle overnight and then collect the supernatant by centrifugation.

  • Separation of Humic and Fulvic Acids:

    • Acidify the alkaline extract to pH 1.0 with 6 M HCl while stirring continuously.

    • Allow the precipitate (humic acid) to settle for 12-16 hours.

    • Separate the supernatant (Fulvic Acid Extract 2) from the humic acid precipitate by centrifugation.

  • Purification of Fulvic Acid:

    • Combine Fulvic Acid Extract 1 and Fulvic Acid Extract 2.

    • Pass the combined supernatant through a column packed with XAD-8 resin. The fulvic acid will be adsorbed onto the resin.

    • Wash the column with deionized water to remove co-extracted hydrophilic impurities.

    • Elute the fulvic acid from the resin using 0.1 M NaOH.

    • Immediately acidify the eluate to pH 1.0 with 6 M HCl.

  • Desalting and Concentration:

    • The purified fulvic acid solution can be desalted and concentrated using dialysis or reverse osmosis.

    • Finally, the purified fulvic acid can be freeze-dried for long-term storage and analysis.

Visualizations

Below is a diagram illustrating the experimental workflow for the isolation of fulvic acid from a soil sample.

FulvicAcidIsolation soil Sieved Soil Sample acid_pretreatment Acid Pre-treatment (1M HCl, pH 1-2) soil->acid_pretreatment centrifuge1 Centrifugation acid_pretreatment->centrifuge1 supernatant1 Supernatant (Fulvic Acid Extract 1) centrifuge1->supernatant1 residue1 Solid Residue centrifuge1->residue1 combine Combine Extracts supernatant1->combine alkaline_extraction Alkaline Extraction (0.1M NaOH) residue1->alkaline_extraction centrifuge2 Centrifugation alkaline_extraction->centrifuge2 supernatant2 Supernatant centrifuge2->supernatant2 residue2 Residue (discard) centrifuge2->residue2 acidification Acidification (6M HCl, pH 1) supernatant2->acidification centrifuge3 Centrifugation acidification->centrifuge3 humic_acid Humic Acid (Precipitate) centrifuge3->humic_acid supernatant3 Supernatant (Fulvic Acid Extract 2) centrifuge3->supernatant3 supernatant3->combine xad8 XAD-8 Resin Chromatography combine->xad8 purified_fa Purified Fulvic Acid xad8->purified_fa

Caption: Workflow for the isolation of fulvic acid from soil.

This guide provides a foundational understanding of fulvic acid for researchers and professionals. The provided protocol and workflow offer a standardized approach to its isolation, enabling further investigation into its chemical properties and potential applications in drug development and other scientific fields.

References

An In-depth Technical Guide to the Core Structural Differences Between Anhydrofulvic Acid and Fulvic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvic acid, a principal component of humic substances, is a complex mixture of naturally occurring organic acids. Its intricate structure and diverse functional groups endow it with significant biological activity, making it a subject of interest in soil science, environmental remediation, and, increasingly, in human health and drug development. Anhydrofulvic acid, as its name suggests, represents a dehydrated form of fulvic acid. While the term "fulvic acid" pertains to a heterogeneous assortment of molecules, "this compound" is not a commonly characterized substance in scientific literature, and its study is often limited to specific, dehydrated derivatives of fulvic acid molecules rather than the complex mixture as a whole.

This technical guide provides a detailed exploration of the structural disparities between fulvic acid and its theoretical dehydrated counterpart, this compound. The information presented herein is a synthesis of established knowledge on fulvic acid and inferences on the structure of this compound based on fundamental chemical principles of anhydride formation. This document aims to provide a foundational understanding for researchers and professionals in drug development and related scientific fields.

Core Structural Differences: A Comparative Overview

The primary structural distinction between fulvic acid and this compound lies in the presence of an acid anhydride functional group in the latter, formed through the intramolecular or intermolecular dehydration of carboxylic acid moieties abundant in fulvic acid. This fundamental change has significant implications for the molecule's chemical properties and potential biological activity.

Chemical Formula and Molecular Weight

Fulvic acid does not have a single definitive chemical formula due to its nature as a complex mixture. However, a representative molecular formula for a specific fungal-derived fulvic acid is C14H12O8.[1][2][3][4] The corresponding this compound, derived from this specific molecule, would have the chemical formula C14H10O7, indicating the loss of one water molecule.[5]

For the more complex fulvic acid mixtures found in soil and water, an average chemical formula of C135H182O95N5S2 has been proposed. The formation of anhydro derivatives within this complex mixture would lead to a reduction in the hydrogen and oxygen content, with a corresponding decrease in molecular weight for each anhydride linkage formed. The molecular weight of fulvic acids typically ranges from 1,000 to 10,000 Da.

Functional Groups

The key difference in functional groups is the presence of the acid anhydride group (-C(O)O(O)C-) in this compound, which replaces two carboxylic acid groups (-COOH) from the parent fulvic acid molecule(s). This transformation significantly reduces the number of acidic protons and alters the molecule's polarity and reactivity.

G cluster_fulvic Fulvic Acid Structure cluster_anhydro This compound Structure (Inferred) FA Complex polymer of aliphatic and aromatic units FA_COOH Carboxylic Acid Groups (-COOH) FA->FA_COOH FA_OH Phenolic & Alcoholic Hydroxyl Groups (-OH) FA->FA_OH AFA Dehydrated Fulvic Acid Polymer FA->AFA Dehydration (-H2O) AFA_Anhydride Acid Anhydride Linkages (-C(O)O(O)C-) AFA->AFA_Anhydride AFA_OH Remaining Hydroxyl Groups (-OH) AFA->AFA_OH

Quantitative Data Summary

The following tables summarize the key quantitative differences between fulvic acid and the inferred properties of this compound. It is critical to note that the data for this compound is largely theoretical due to the limited availability of direct experimental characterization.

Table 1: Elemental Composition and Molecular Formula

PropertyFulvic Acid (Representative)This compound (Inferred)Reference(s)
Molecular FormulaC14H12O8 (specific metabolite)C14H10O7
Average FormulaC135H182O95N5S2Variable (reduced H and O)
Carbon (%)45-60Higher than corresponding FA
Oxygen (%)25-45Lower than corresponding FA
Hydrogen (%)4-7Lower than corresponding FA

Table 2: Functional Group Abundance

Functional GroupFulvic AcidThis compound (Inferred)Reference(s)
Carboxylic Acid (-COOH)HighReduced
Acid Anhydride (-C(O)O(O)C-)AbsentPresent-
Phenolic Hydroxyl (-OH)PresentPresent (largely unaffected)
Alcoholic Hydroxyl (-OH)PresentPresent (may be involved in some intramolecular reactions)

Experimental Protocols

The characterization of fulvic and anhydrofulvic acids relies on a suite of analytical techniques. While specific protocols for this compound are not established, the following methodologies for fulvic acid analysis would be adapted for a comparative study.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon and proton environments within the molecular structure.

  • Methodology:

    • Sample Preparation: Dissolve a known quantity of the acid in a suitable deuterated solvent (e.g., D2O, DMSO-d6).

    • 1H NMR: Acquire proton NMR spectra to identify the types of protons (aliphatic, aromatic, hydroxyl, carboxyl).

    • 13C NMR: Acquire carbon-13 NMR spectra to determine the distribution of carbon types (aliphatic, aromatic, carbonyl, carboxyl).

    • 2D NMR (COSY, HSQC, HMBC): Employ two-dimensional NMR techniques to establish connectivity between protons and carbons, aiding in the identification of specific structural motifs.

  • Expected Differences: In the NMR spectra of this compound, one would expect to see a decrease in the signal intensity corresponding to carboxylic acid protons and carbons, and the appearance of new signals in the carbonyl region characteristic of an acid anhydride.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the presence of specific functional groups.

  • Methodology:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the dried acid sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis.

    • Spectral Acquisition: Record the infrared spectrum over the range of 4000-400 cm-1.

  • Expected Differences: The FTIR spectrum of this compound would show a significant decrease or disappearance of the broad O-H stretch from carboxylic acid dimers and the appearance of characteristic C=O stretching bands for anhydrides (typically two bands around 1810 cm-1 and 1750 cm-1).

G

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight distribution and fragmentation patterns.

  • Methodology:

    • Sample Preparation: Dissolve the sample in a suitable solvent for the chosen ionization technique.

    • Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation of the complex molecules.

    • Analysis: Use a high-resolution mass analyzer (e.g., Orbitrap, FT-ICR) to obtain accurate mass measurements.

  • Expected Differences: The mass spectrum of this compound would show a shift to lower molecular weights corresponding to the loss of water molecules. Tandem MS (MS/MS) could be used to identify fragmentation patterns characteristic of the anhydride linkage.

Signaling Pathways and Logical Relationships

The formation of this compound from fulvic acid is a dehydration reaction, primarily involving the carboxylic acid functional groups. This can occur either intramolecularly (within the same molecule) or intermolecularly (between two separate molecules).

G

Conclusion

The structural differences between fulvic acid and this compound are centered on the conversion of carboxylic acid groups to acid anhydride linkages. This transformation is expected to significantly alter the physicochemical properties of the material, including its acidity, polarity, solubility, and chelating capacity. While fulvic acid is a well-studied, albeit complex, natural product, this compound remains a largely theoretical entity with limited experimental characterization in the public domain. The experimental protocols and comparative data presented in this guide provide a framework for future research into the synthesis, characterization, and potential applications of this compound, particularly in the realm of drug development where molecular modification is a key strategy for optimizing biological activity. Further investigation is required to isolate and characterize this compound from natural or synthetic sources to validate these inferred structural properties.

References

A Technical Guide to the Molecular Weight Determination of Anhydrofulvic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary analytical techniques employed for the determination of the molecular weight of anhydrofulvic acid and its parent compound, fulvic acid. An accurate understanding of molecular weight and its distribution is critical for characterizing these complex natural organic matter substances, predicting their physicochemical behavior, and assessing their potential in various applications, including drug development.

Fulvic acids are a class of humic substances characterized by their solubility in both acidic and alkaline solutions. They consist of a heterogeneous mixture of polycarboxylic and phenolic compounds with a wide range of molecular weights. The determination of this molecular weight is not trivial due to this heterogeneity and their tendency to aggregate. This guide details the principles, experimental protocols, and data interpretation for the most effective methodologies.

Core Methodologies for Molecular Weight Determination

Several analytical techniques can be employed to determine the molecular weight of fulvic acids. The most common and effective methods are Size Exclusion Chromatography (SEC), Mass Spectrometry (MS), often coupled with a separation technique like SEC, and Vapor Pressure Osmometry (VPO).

Size Exclusion Chromatography (SEC)

High-Performance Size-Exclusion Chromatography (HPSEC) is a powerful technique for characterizing the molecular weight distribution of fulvic acids. It separates molecules based on their hydrodynamic volume in solution.

Principle of Operation: The stationary phase in an SEC column consists of porous particles. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying degrees, increasing their path length and causing them to elute later. By calibrating the column with standards of known molecular weight, the elution time of the analyte can be correlated to its molecular weight. This method allows for the determination of both the number-average molecular weight (Mn) and the weight-average molecular weight (Mw).

Experimental Protocol:

  • Column and Eluent Selection: A hydrophilic polymeric stationary phase is typically used with an aqueous eluent at a neutral pH and low ionic strength (e.g., 5 mM Na2HPO4)[1]. The use of an organic modifier, such as methanol (up to 40%), can facilitate the analysis of more hydrophobic fractions[1].

  • Calibration: The system is calibrated using a series of well-characterized molecular weight standards (e.g., polystyrene sulfonates, proteins, or polysaccharides). A calibration curve of log(Molecular Weight) vs. Elution Time is generated.

  • Sample Preparation: A known concentration of the this compound sample is dissolved in the mobile phase. The solution should be filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any particulate matter before injection.

  • Analysis: The sample is injected into the SEC system. The elution profile is monitored using a detector, typically a UV/VIS detector, as fulvic acids absorb ultraviolet and visible light[2].

  • Data Processing: The chromatogram is integrated, and the molecular weight distribution (Mn, Mw, and polydispersity) is calculated by comparing the sample's elution profile to the calibration curve.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For complex mixtures like fulvic acids, high-resolution mass spectrometry techniques such as Fourier-transform ion cyclotron resonance (FTICR)-MS or quadrupole time-of-flight (Q-TOF)-MS are particularly valuable as they can provide exact mass measurements, allowing for the determination of elemental formulas[3][4].

Principle of Operation: Molecules are first ionized, commonly using Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar, thermally labile molecules. The resulting ions are then separated in a mass analyzer based on their m/z ratio and detected. ESI-MS is often performed in negative ion mode for fulvic acids due to their acidic nature.

Coupling with Size Exclusion Chromatography (SEC-MS): To reduce the complexity of the mass spectra and gain more detailed information, SEC is often coupled directly with MS. This hyphenated technique allows for the separation of the fulvic acid mixture into different size fractions before they enter the mass spectrometer. This provides molecular weight information for distinct fractions of the sample. For SEC-MS, a completely volatile eluent is required.

Experimental Protocol:

  • Ionization: The sample, either directly infused or eluted from an SEC column, is introduced into an ESI source. A high voltage is applied, causing the sample to form a fine spray of charged droplets.

  • Solvent Evaporation: As the solvent in the droplets evaporates, the charge density on the surface increases until ions are ejected into the gas phase.

  • Mass Analysis: The gas-phase ions are guided into the mass analyzer (e.g., Q-TOF, FTICR), which separates them based on their m/z values.

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Tandem MS (MS/MS): To gain structural information, specific ions can be selected and fragmented. These experiments often show characteristic losses of water (18 Da) and carbon dioxide (44 Da) from the carboxyl and hydroxyl groups present in fulvic acids.

Vapor Pressure Osmometry (VPO)

VPO is a technique used to determine the number-average molecular weight (Mn) of polymers and other non-volatile solutes. It is based on the colligative property that the vapor pressure of a solvent decreases upon the addition of a solute.

Principle of Operation: A VPO instrument measures the small temperature difference between a droplet of pure solvent and a droplet of a solution, both held in a chamber saturated with the solvent vapor. Because the solution has a lower vapor pressure, solvent vapor from the chamber will condense on the solution droplet. This condensation releases latent heat of vaporization, warming the solution droplet. The temperature difference is proportional to the molal concentration of the solute, from which the Mn can be calculated.

Experimental Protocol:

  • Solvent Selection: Tetrahydrofuran (THF) and water are common solvents for VPO analysis of fulvic acids. THF can offer greater precision as it minimizes the effects of molecular dissociation that can occur in water.

  • Calibration: The instrument must be calibrated using a standard of known molecular weight (e.g., benzil) to determine the calibration constant (K) for the specific solvent and operating temperature.

  • Sample Preparation: A series of solutions of the this compound are prepared at different concentrations in the chosen solvent.

  • Measurement: For each concentration, the voltage or resistance difference (ΔV) between the two thermistors is measured after the system reaches equilibrium (typically 2-5 minutes).

  • Data Analysis: The ratio ΔV/c (where c is the concentration) is plotted against c. The resulting line is extrapolated to zero concentration to find the y-intercept (lim c→0 (ΔV/c)). The number-average molecular weight (Mn) is then calculated using the formula: Mn = K / (lim c→0 (ΔV/c)).

Data Presentation

The molecular weight of fulvic acid can vary significantly depending on its source and the analytical method used for its determination. The following tables summarize representative data and experimental conditions from the literature.

Table 1: Summary of Reported Molecular Weights for Fulvic Acids

Analytical TechniqueMolecular Weight TypeReported Value (Daltons)Source MaterialReference
Vapor Pressure OsmometryNumber-Average (Mn)500 - 950Aquatic (various rivers)
Vapor Pressure OsmometryNumber-Average (Mn)699 - 767Reference Soil
HPSECPeak Molecular Mass (Mp)~500Aquatic
ESI-Q-TOF-MSCentered Molecular Mass~450Aquatic
SEC-FTICR-MSMass Range200 - 700Aquatic

Table 2: Typical Experimental Parameters for Molecular Weight Determination

TechniqueParameterTypical Value / Description
HPSEC Stationary PhaseHydrophilic polymeric media
Mobile Phase5 mM Na2HPO4 (aqueous buffer)
Organic Modifier0% - 40% Methanol
DetectorUV/VIS
CalibrantsPolystyrene sulfonates or proteins
Mass Spectrometry Ionization ModeElectrospray Ionization (ESI), Negative Ion
Mass AnalyzerQ-TOF, FTICR
Coupled SeparationHigh-Performance Size-Exclusion Chromatography (HPSEC)
SEC-MS EluentMust be fully volatile (e.g., ammonium acetate/formate based)
VPO SolventsTetrahydrofuran (THF), Water
TemperatureThermostatted chamber (e.g., 37-45 °C)
CalibrantStandard with known molecular weight (e.g., Benzil)
MeasurementTemperature difference measured via thermistor bridge

Visualization of Experimental Workflows

Diagrams illustrating the logical flow of experimental procedures can aid in understanding the relationships between different steps and techniques.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Results A This compound Sample B Dissolution in Appropriate Solvent A->B C Filtration (e.g., 0.45 µm) B->C D HPSEC C->D E Direct Infusion MS C->E F VPO C->F G Molecular Weight Distribution (Mn, Mw) D->G H Mass Spectra & Elemental Composition E->H I Number-Average Molecular Weight (Mn) F->I

Caption: General workflow for this compound molecular weight determination.

G cluster_SEC Size Exclusion Chromatography cluster_MS Mass Spectrometry cluster_Data Data System A Solvent & Pump B Injector A->B C SEC Column (Size-based Separation) B->C D ESI Source (Ionization) C->D Volatile Eluent E Mass Analyzer (e.g., Q-TOF) D->E F Detector E->F G Data Acquisition & Processing F->G

Caption: Workflow for coupled SEC-MS analysis.

References

Anhydrofulvic Acid: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anhydrofulvic acid, a derivative of fulvic acid, is a complex organic molecule with potential applications in various scientific fields. Understanding its solubility in organic solvents is crucial for its extraction, purification, and application in research and drug development. This technical guide provides an in-depth overview of the solubility characteristics of this compound. Due to a scarcity of direct experimental data for this compound, this guide synthesizes information from studies on the closely related fulvic acid and general principles of organic acid solubility. It outlines expected solubility profiles, detailed experimental protocols for solubility determination, and visual workflows to guide laboratory practices.

Introduction: this compound vs. Fulvic Acid

Fulvic acid is a component of humic substances, which are formed during the decomposition of organic matter.[1] It is characterized by its solubility in water at all pH levels.[1][2] Chemically, a representative molecular formula for a fulvic acid is C14H12O8.[3]

This compound, with a molecular formula of C14H10O7, is structurally related to fulvic acid through the formal loss of a water molecule. This structural difference is expected to influence its polarity and, consequently, its solubility in organic solvents. While the literature on fulvic acid is extensive, specific experimental data on the solubility of this compound is limited. Therefore, the following sections provide a guide based on the known properties of fulvic acid and the expected impact of the "anhydro-" modification.

Qualitative Solubility Characteristics of this compound

The solubility of an organic acid is determined by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. Based on the structure of this compound and data from related compounds, a qualitative assessment of its solubility in various organic solvents can be inferred. The following table summarizes these expected solubility characteristics.

Solvent ClassSolvent ExamplesExpected Solubility of this compoundRationale
Polar Protic Methanol, EthanolHighThe presence of hydroxyl and carboxylic acid functional groups allows for hydrogen bonding with protic solvents. Fulvic acid is known to be soluble in these solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents can act as hydrogen bond acceptors and have high dielectric constants, which facilitates the dissolution of polar molecules.
Moderately Polar Acetone, Ethyl AcetateModerate to LowThese solvents have lower polarity and reduced hydrogen bonding capability compared to alcohols, which may limit the solubility of the highly functionalized this compound molecule.
Nonpolar Aromatic Benzene, TolueneLowThe high polarity of this compound makes it poorly soluble in nonpolar aromatic solvents.
Nonpolar Aliphatic Hexane, ChloroformVery Low to InsolubleThe significant difference in polarity between this compound and nonpolar aliphatic solvents results in poor miscibility. While fulvic acid has been reported as soluble in chloroform, this may vary depending on the specific fulvic acid fraction.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in an organic solvent. This method is adapted from established procedures for humic substances and other organic acids.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (solid, purified)

  • Selected organic solvent (analytical grade)

  • Screw-capped vials

  • Constant temperature shaker or incubator

  • Analytical balance

  • Centrifuge

  • Micropipettes

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of screw-capped vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker.

    • Allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • For complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a micropipette, ensuring no solid particles are disturbed.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a calibrated spectrophotometer (at a predetermined wavelength of maximum absorbance) or an HPLC system.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original supernatant using the dilution factor.

    • The resulting concentration represents the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the study of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil Agitate at constant temperature (24-48h) prep3->equil sep1 Settle excess solid equil->sep1 sep2 Centrifuge for complete separation sep1->sep2 ana1 Withdraw supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Measure concentration (Spectrophotometry/HPLC) ana2->ana3 calc Calculate solubility (mg/mL or mol/L) ana3->calc

Caption: Experimental workflow for determining the solubility of this compound.

solubility_classification start This compound Sample water Test Solubility in Water start->water water_sol Water Soluble (Acidic - Low MW Organic Acid) water->water_sol Soluble water_insol Water Insoluble water->water_insol Insoluble hcl Test Solubility in 5% HCl hcl_sol Base (e.g., Amine impurities) hcl->hcl_sol Soluble hcl_insol Insoluble in 5% HCl hcl->hcl_insol Insoluble naoh Test Solubility in 5% NaOH naoh_sol Weak Acid naoh->naoh_sol Soluble naoh_insol Insoluble in 5% NaOH naoh->naoh_insol Insoluble h2so4 Test Solubility in conc. H2SO4 h2so4_sol Neutral Compound (e.g., Aldehyde, Ketone, Ester) h2so4->h2so4_sol Soluble h2so4_insol Inert Compound (e.g., Hydrocarbon impurities) h2so4->h2so4_insol Insoluble water_insol->hcl hcl_insol->naoh naoh_insol->h2so4

References

Unearthing Anhydrofulvic Acid: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial historical research for "Anhydrofulvic acid" did not yield specific discovery records. It is likely a modern classification or a derivative of the more historically established "fulvic acid." This guide will focus on the rich history and technical protocols of fulvic acid, the foundational substance from which this compound is derived.

Executive Summary

The journey into the molecular world of soil organic matter began in the late 18th century, leading to the eventual discovery and characterization of humic and fulvic acids. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical overview of the discovery of fulvic acid, detailed experimental protocols for its isolation and characterization, and a structured presentation of key quantitative data. By understanding the historical context and the evolution of analytical techniques, researchers can better appreciate the complexity of these ubiquitous natural compounds and their potential for future applications.

A Historical Perspective: The Dawn of Humic Substances Research

The recognition of "humic substances" as a distinct fraction of soil organic matter dates back to the late 18th century. Early agricultural chemists observed that the dark-colored, amorphous material in soil was crucial for its fertility.[1]

  • 1786: The German chemist Franz Karl Achard is credited with the first isolation of humic substances. By treating peat with alkali, he precipitated a dark, amorphous substance upon acidification, which he termed "humic acid."[2][3] This foundational work laid the groundwork for the operational definition of humic fractions based on their solubility.

  • Early 19th Century: Scientists like Jöns Jakob Berzelius and Carl Sprengel continued to investigate these substances.[1] Sprengel, in 1826, published comprehensive studies on humic acids extracted from soil using the same alkaline extraction method pioneered by Achard. It was during this period that the concept of different fractions within humic substances began to emerge, based on their behavior in acidic and alkaline solutions.

  • The Emergence of "Fulvic Acid": The term "fulvic acid" was introduced to describe the fraction of humic substances that remained soluble in the acidic solution after the precipitation of humic acid. This operational definition, based on solubility, remains the fundamental principle for separating these two major components of humic substances. Fulvic acid is characterized by its lower molecular weight and higher content of oxygen-containing functional groups compared to humic acid.

Experimental Protocols: From Classical Extraction to Modern Characterization

The methodologies for isolating and characterizing fulvic acid have evolved significantly since the 18th century. Early methods were purely chemical, relying on precipitation and filtration. Modern techniques incorporate sophisticated chromatographic and spectroscopic analyses to provide detailed structural and functional information.

Classical Extraction and Isolation (Based on the International Humic Substances Society - IHSS Method)

The IHSS method is a widely accepted standard for the extraction of humic and fulvic acids from soil and other natural organic matter sources.

Objective: To separate fulvic acid from the bulk organic matter and humic acid.

Principle: This method relies on the differential solubility of humic substances in alkaline and acidic solutions.

Protocol:

  • Acid Pre-treatment: Equilibrate the soil sample to a pH between 1.0 and 2.0 with 1 M HCl. This step removes carbonates and acid-soluble organic materials.

  • Alkaline Extraction: Neutralize the pre-treated soil with 1 M NaOH to pH 7.0, then add 0.1 M NaOH under an inert atmosphere (e.g., N2) to achieve a final extractant-to-soil ratio of 10:1. Shake the suspension for a minimum of 4 hours.

  • Separation of Humic and Fulvic Acids:

    • Centrifuge the alkaline suspension to collect the supernatant.

    • Acidify the supernatant to pH 1.0 with 6 M HCl.

    • Allow the suspension to stand for 12-16 hours to precipitate the humic acid.

    • Centrifuge to separate the precipitated humic acid from the supernatant, which contains the fulvic acid fraction.

  • Purification of Fulvic Acid:

    • Pass the fulvic acid-containing supernatant through a column of XAD-8 resin.

    • Discard the effluent and rinse the column with distilled water.

    • Back-elute the fulvic acid from the resin using 0.1 M NaOH.

    • Immediately acidify the eluate to pH 1.0 with 6 M HCl.

  • Desalting and Lyophilization:

    • If necessary, use dialysis against dilute HCl and then distilled water to remove excess salts.

    • Freeze-dry the purified fulvic acid solution to obtain a solid sample.

Modern Characterization Techniques

A variety of instrumental techniques are employed to characterize the complex structure and composition of fulvic acid.

  • Elemental Analysis: Determines the percentage of carbon, hydrogen, nitrogen, and oxygen.

  • UV-Visible Spectroscopy: The ratio of absorbance at 465 nm to 665 nm (E4/E6 ratio) is used as an indicator of the degree of humification and aromaticity. Higher ratios suggest lower aromaticity and smaller molecular size.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups such as carboxyl (-COOH), hydroxyl (-OH), carbonyl (C=O), and amide (-NH2) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Provides detailed information about the chemical environment of hydrogen and carbon atoms, helping to elucidate the aliphatic and aromatic structures within the fulvic acid molecules.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of fulvic acid from various sources.

Table 1: Elemental Composition of Fulvic Acid

ElementPercentage (%)
Carbon (C)40 - 60
Hydrogen (H)4 - 6
Oxygen (O)30 - 50
Nitrogen (N)1 - 6

Source: Data compiled from multiple studies on soil and aquatic fulvic acids.

Table 2: Spectroscopic Characteristics of Fulvic Acid

ParameterTypical Value RangeSignificance
E4/E6 Ratio6.0 - 8.5Higher value indicates lower aromaticity and smaller molecular size.

Visualizing the Workflow

The process of isolating and characterizing fulvic acid can be represented as a logical workflow.

Fulvic_Acid_Workflow cluster_extraction Extraction and Separation cluster_purification Purification cluster_characterization Characterization Soil Soil Sample AcidPretreatment Acid Pre-treatment (1M HCl) Soil->AcidPretreatment AlkalineExtraction Alkaline Extraction (0.1M NaOH) AcidPretreatment->AlkalineExtraction Centrifugation1 Centrifugation AlkalineExtraction->Centrifugation1 Supernatant1 Supernatant (Humic + Fulvic Acids) Centrifugation1->Supernatant1 Acidification Acidification (pH 1.0) Supernatant1->Acidification Centrifugation2 Centrifugation Acidification->Centrifugation2 HumicAcid Humic Acid (Precipitate) Centrifugation2->HumicAcid FulvicAcidFraction Fulvic Acid Fraction (Supernatant) Centrifugation2->FulvicAcidFraction XAD8 XAD-8 Resin Chromatography FulvicAcidFraction->XAD8 Elution Elution (0.1M NaOH) XAD8->Elution Acidification2 Acidification Elution->Acidification2 Desalting Desalting (Dialysis) Acidification2->Desalting Lyophilization Freeze-drying Desalting->Lyophilization PurifiedFA Purified Fulvic Acid Lyophilization->PurifiedFA Elemental Elemental Analysis PurifiedFA->Elemental UVVis UV-Vis Spectroscopy PurifiedFA->UVVis FTIR FTIR Spectroscopy PurifiedFA->FTIR NMR NMR Spectroscopy PurifiedFA->NMR

Caption: Workflow for the extraction, purification, and characterization of fulvic acid.

Conclusion

The historical journey of fulvic acid research, from its initial discovery as a soluble fraction of soil organic matter to its detailed characterization by modern analytical techniques, highlights the enduring importance of these complex natural molecules. For researchers in drug development and other scientific fields, a thorough understanding of the historical context and the established experimental protocols is essential for harnessing the potential of fulvic acid and its derivatives. This guide provides a foundational resource to support further investigation into the structure, function, and application of these fascinating compounds.

References

Methodological & Application

Application Note & Protocol: Extraction of Anhydrofulvic Acid from Leonardite

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leonardite, a soft, waxy, black or brown, glassy mineraloid, is a rich source of humic substances, including fulvic acid.[1] Fulvic acid, and by extension its dehydrated form, anhydrofulvic acid, is of significant interest in various fields, including agriculture and pharmaceuticals, due to its high cation exchange capacity and bioactive properties.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from leonardite, based on established methodologies. The protocol involves an initial alkaline extraction followed by acidification to separate humic acid, leaving fulvic acid in the solution, which is then isolated and dried.

Experimental Protocols

1. Alkaline Extraction of Humic and Fulvic Acids

This initial step aims to solubilize the humic and fulvic acids present in the leonardite ore.

  • Materials:

    • Leonardite powder (ground and sieved)[3]

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (0.1 N to 1 N)[4]

    • Distilled water

    • Beakers or flasks

    • Magnetic stirrer or shaker

    • Heating mantle or water bath

  • Procedure:

    • Weigh a desired amount of leonardite powder (e.g., 50 g).

    • Add the leonardite powder to a beaker or flask containing a specific volume of the alkaline solution (e.g., 250 mL of 0.1 N NaOH).

    • Stir the mixture continuously at a controlled temperature (e.g., 50-60 °C) for a defined period (e.g., 2 to 32 hours).

    • After the extraction period, allow the mixture to cool to room temperature.

2. Separation of Humin and Solubilized Humic/Fulvic Acids

This step separates the insoluble fraction (humin) from the liquid extract containing humic and fulvic acids.

  • Materials:

    • Centrifuge

    • Centrifuge tubes

    • Filtration apparatus (e.g., vacuum filtration)

  • Procedure:

    • Transfer the mixture to centrifuge tubes.

    • Centrifuge the mixture at a specified speed (e.g., 3500-8000 rpm) for a set duration (e.g., 15-30 minutes) to pellet the insoluble humin.

    • Carefully decant the supernatant, which contains the dissolved humic and fulvic acids.

    • For enhanced separation, the supernatant can be further filtered to remove any remaining solid particles.

3. Precipitation of Humic Acid

Acidification of the supernatant selectively precipitates humic acid, leaving fulvic acid in the solution.

  • Materials:

    • Hydrochloric acid (HCl) or Acetic acid (concentrated or 0.1 N)

    • pH meter

    • Beakers

  • Procedure:

    • Transfer the supernatant to a clean beaker.

    • Slowly add acid dropwise while continuously stirring and monitoring the pH.

    • Continue adding acid until the pH of the solution reaches a value between 2.0 and 4.0.

    • The precipitation of humic acid will be observed as a dark, solid material.

    • Allow the mixture to stand for a period to ensure complete precipitation.

4. Isolation of Fulvic Acid Solution

This step separates the precipitated humic acid from the fulvic acid-rich solution.

  • Materials:

    • Centrifuge

    • Centrifuge tubes

  • Procedure:

    • Transfer the acidified mixture to centrifuge tubes.

    • Centrifuge at a specified speed (e.g., 5000-8000 rpm) for a defined duration (e.g., 15-30 minutes) to pellet the precipitated humic acid.

    • The resulting supernatant is the fulvic acid solution, identifiable by its yellow to yellow-brown color.

5. Concentration and Drying to Obtain this compound

The final step involves removing the solvent to obtain the solid this compound.

  • Materials:

    • Rotary evaporator or a heating plate in a porcelain dish

    • Drying oven

  • Procedure:

    • The fulvic acid solution can be concentrated using a rotary evaporator at a controlled temperature (e.g., 40-60 °C).

    • Alternatively, the solution can be heated in a porcelain dish at a low temperature (e.g., 40 °C) to evaporate the water.

    • The resulting solid is the this compound, which can be further dried in an oven at a low temperature (e.g., 90 °C) to remove any residual moisture.

Quantitative Data Summary

The following table summarizes the quantitative parameters from various extraction protocols for humic and fulvic acids from leonardite.

ParameterValueSource
Extraction
Leonardite to Solvent Ratio5 g : 100 mL
50 g : 250 mL
40 g : 400 mL
Alkaline Solution1 N KOH
0.1 N NaOH
0.01 M KOH
Extraction Temperature50 °C
60 °C
Room Temperature, 40 °C, 60 °C
Extraction Time2 hours
32 hours
30 min, 1, 2, 3 hours
Separation
Centrifugation Speed3500 rpm
5000 rpm
8000 rpm
Centrifugation Time15 min
25 min
30 min
Precipitation & Isolation
Acid for PrecipitationAcetic Acid
Hydrochloric Acid
Final pH for HA Precipitation2.0 - 4.0
Drying
Drying Temperature40 °C
60 °C (Rotary Evaporator)
90 °C

Visualizations

This compound Extraction Workflow

The following diagram illustrates the step-by-step workflow for the extraction of this compound from leonardite.

ExtractionWorkflow Leonardite Leonardite Powder AlkalineExtraction Alkaline Extraction (NaOH or KOH) Leonardite->AlkalineExtraction Centrifugation1 Centrifugation / Filtration AlkalineExtraction->Centrifugation1 Humin Humin (Insoluble) Centrifugation1->Humin Discard Supernatant1 Supernatant (Humic & Fulvic Acids) Centrifugation1->Supernatant1 Collect Acidification Acidification (HCl or Acetic Acid) Supernatant1->Acidification Centrifugation2 Centrifugation Acidification->Centrifugation2 HumicAcid Humic Acid (Precipitate) Centrifugation2->HumicAcid Discard Supernatant2 Fulvic Acid Solution Centrifugation2->Supernatant2 Collect Drying Drying (Evaporation / Oven) Supernatant2->Drying AnhydrofulvicAcid This compound (Solid) Drying->AnhydrofulvicAcid

This compound Extraction Workflow from Leonardite.

References

Application Note: Quantitative Analysis of Anhydrofulvic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anhydrofulvic acid, a derivative of fulvic acid, is a complex organic molecule found in soil, sediment, and aquatic environments. It plays a role in various biogeochemical processes, including nutrient cycling and metal complexation. The quantitative analysis of this compound is crucial for quality control in agricultural products, environmental monitoring, and for professionals in drug development exploring its potential therapeutic properties. High-Performance Liquid Chromatography (HPLC) offers a precise and reliable method for the quantification of this compound.[1][2] This application note provides a detailed protocol for the quantitative determination of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Principle

This method utilizes RP-HPLC to separate this compound from other components in a sample matrix.[1][3] The separation is achieved on a C18 stationary phase, which separates molecules based on their hydrophobicity.[1] A mobile phase consisting of an acidified aqueous solution and an organic solvent is used to elute the analyte from the column. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from certified reference standards of known concentrations. UV detection is commonly employed, with wavelengths typically set between 254-280 nm where fulvic acids exhibit strong absorbance due to their aromatic structures.

Experimental Protocol

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Data acquisition and processing software.

  • Materials:

    • Analytical column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Syringe filters: 0.45 µm PTFE or nylon.

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Analytical balance.

    • pH meter.

2. Reagents and Standards

  • Solvents:

    • Methanol (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

  • Reagents:

    • Formic acid or Acetic acid (analytical grade).

  • Standard:

    • This compound certified reference standard (purity ≥ 98%). Procured from a reputable chemical supplier.

3. Chromatographic Conditions

The following table outlines the recommended starting conditions for the HPLC analysis. Method optimization may be required depending on the specific HPLC system and column used.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-25 min: 10% to 50% B25-30 min: 50% to 10% B30-35 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 254 nm

4. Preparation of Solutions

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B consists of 100% HPLC-grade acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration) before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of the this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and then dilute to the mark with a 50:50 mixture of Mobile Phase A and B. Mix until homogeneous. This is the stock solution.

  • Calibration Standards (e.g., 10, 25, 50, 100, 250 µg/mL):

    • Perform serial dilutions of the stock solution using the 50:50 mixture of Mobile Phase A and B to prepare a series of calibration standards.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., the mobile phase diluent) in a volumetric flask of appropriate size to achieve a concentration within the calibration range.

    • Sonicate if necessary to ensure complete dissolution.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared calibration standards in ascending order of concentration.

  • Inject the prepared sample solution(s). It is recommended to perform replicate injections for both standards and samples.

  • After the analysis is complete, flush the column with a high percentage of the organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds.

6. Data Analysis and Quantification

  • Identify the this compound peak in the chromatograms based on the retention time obtained from the standard injections.

  • Integrate the peak area for each standard and sample injection.

  • Construct a calibration curve by plotting the mean peak area of the standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve data. The coefficient of determination (R²) should ideally be ≥ 0.99.

  • Determine the concentration of this compound in the sample by interpolating its mean peak area into the linear regression equation of the calibration curve.

  • Calculate the final concentration in the original sample by accounting for the initial sample weight and dilution factors.

Quantitative Data Summary

The following table presents example data obtained from the analysis of calibration standards and a sample.

Sample IDRetention Time (min)Peak Area (mAU*s)Concentration (µg/mL)
Standard 115.2150,23410
Standard 215.2375,89025
Standard 315.1751,45650
Standard 415.21,502,345100
Standard 515.13,755,112250
Test Sample15.2987,65465.7 (Calculated)

Visualizations

experimental_workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Analysis Stage standard_prep Standard Preparation (Stock & Dilutions) inject_standards Inject Calibration Standards standard_prep->inject_standards sample_prep Sample Preparation (Weighing, Dissolution, Filtration) inject_samples Inject Test Samples sample_prep->inject_samples system_equilibration System Equilibration system_equilibration->inject_standards Start inject_standards->inject_samples data_acquisition Data Acquisition (Chromatograms) inject_samples->data_acquisition peak_integration Peak Integration (Area vs. Retention Time) data_acquisition->peak_integration calibration_curve Generate Calibration Curve (Area vs. Concentration) peak_integration->calibration_curve quantification Quantify Sample Concentration peak_integration->quantification calibration_curve->quantification final_report Final Report quantification->final_report

Caption: Workflow for the quantitative analysis of this compound by HPLC.

References

Application Notes and Protocols for Fulvic Acid as a Plant Biostimulant

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on scientific literature pertaining to "fulvic acid." The term "anhydrofulvic acid" is not commonly used in the available literature, and it is presumed that the user is referring to the well-documented effects of fulvic acid, a key component of humic substances.

Introduction

Fulvic acid (FA) is a class of natural organic compounds that arise from the decomposition of plant and microbial matter.[1] As one of the primary fractions of humic substances, fulvic acid is distinguished by its smaller molecular size and solubility across all pH levels, which allows it to readily enter plant tissues.[2] These characteristics make it a potent plant biostimulant, capable of enhancing nutrient uptake, stimulating growth, and improving tolerance to abiotic stresses such as drought, salinity, and heat.[3][4]

The application of fulvic acid in agriculture aims to improve soil fertility and structure, boost crop productivity and resilience, and enhance the efficiency of fertilizers.[5] Its mechanisms of action include chelating mineral nutrients, modulating plant hormonal pathways, and stimulating metabolic processes.

These notes provide detailed protocols for evaluating the biostimulant properties of fulvic acid, summarize quantitative data from key studies, and illustrate the underlying physiological and molecular pathways.

Mechanisms of Action

Fulvic acid exerts its biostimulant effects through multiple interconnected pathways. Its primary modes of action involve improving nutrient bioavailability, stimulating plant metabolic and signaling pathways, and enhancing plant resilience to environmental stress.

2.1 Nutrient Uptake and Chelation Fulvic acid is an effective natural chelating agent. Its molecules contain carboxyl and phenol functional groups that can bind to mineral ions like iron, zinc, manganese, and copper. This process, known as chelation, prevents these micronutrients from becoming locked up in the soil and transforms them into a bioavailable form that plant roots can easily absorb. By facilitating the transport of these essential minerals into plant tissues, fulvic acid directly addresses nutrient deficiencies and improves overall plant nutrition.

Nutrient_Chelation cluster_soil Soil Environment cluster_plant Plant Root FA Fulvic Acid Molecule (Carboxyl/Phenol Groups) Chelation_Process FA->Chelation_Process Nutrient Mineral Nutrient (e.g., Fe, Zn, Mn) Nutrient->Chelation_Process Chelated_Nutrient Chelated Nutrient Complex (Bioavailable) Root Root Cell Membrane Chelated_Nutrient->Root Enhanced Uptake Chelation_Process->Chelated_Nutrient Binds caption Figure 1: Fulvic acid chelates soil minerals, enhancing their bioavailability and uptake by plant roots.

Figure 1: Fulvic acid chelates soil minerals, enhancing their bioavailability and uptake by plant roots.

2.2 Stimulation of Plant Growth and Metabolism Fulvic acid directly influences plant physiology by stimulating root development, enhancing photosynthesis, and modulating metabolic pathways.

  • Root Growth: It promotes root proliferation, including increased branching and the development of root hairs, which expands the surface area for water and nutrient absorption.

  • Photosynthesis: It can enhance chlorophyll synthesis and increase the CO2 assimilation rate, which is particularly beneficial during periods of low light or stress.

  • Metabolism: Fulvic acid application can trigger the overexpression of genes related to photosynthesis, nitrogen metabolism, and plant hormone regulation.

2.3 Abiotic Stress Tolerance A key application of fulvic acid is in mitigating the negative impacts of abiotic stresses like drought, heat, and salinity.

Fulvic acid enhances stress tolerance by:

  • Improving Water Use Efficiency: It helps plants maintain higher relative water content in their leaves under drought conditions.

  • Activating Antioxidant Systems: It stimulates the production of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD). These enzymes neutralize reactive oxygen species (ROS), which are harmful molecules that accumulate during stress and cause oxidative damage to cells.

  • Modulating Stress Signaling Pathways: Fulvic acid interacts with plant stress response pathways, including those regulated by the hormone abscisic acid (ABA). ABA plays a central role in mediating adaptive responses to environmental stress. By influencing these pathways, fulvic acid helps regulate stomatal closure to conserve water and activates stress-responsive genes.

Abiotic_Stress_Pathway Stress Abiotic Stress (Drought, Salinity, Heat) ABA ↑ Abscisic Acid (ABA) Signaling Stress->ABA Triggers ROS Reactive Oxygen Species (ROS) Accumulation Stress->ROS Induces FA Fulvic Acid Application FA->ABA Modulates Antioxidants ↑ Antioxidant Enzymes (SOD, CAT, POD) FA->Antioxidants Stimulates Stomata Stomatal Regulation ABA->Stomata Regulates GeneExp Stress-Responsive Gene Expression ABA->GeneExp Activates Antioxidants->ROS Scavenges Tolerance Enhanced Stress Tolerance & Plant Survival Antioxidants->Tolerance Contributes to Stomata->Tolerance Contributes to GeneExp->Tolerance Contributes to caption Figure 2: Fulvic acid enhances abiotic stress tolerance by modulating ABA signaling and boosting antioxidant defense.

Figure 2: Fulvic acid enhances abiotic stress tolerance by modulating ABA signaling and boosting antioxidant defense.

Quantitative Data Summary

The effects of fulvic acid application vary depending on the plant species, application method, concentration, and environmental conditions. The following tables summarize quantitative findings from various studies.

Table 1: Effects of Fulvic Acid on Plant Growth and Yield

Plant Species Application Method & Rate Observed Effect Reference
M9T337 Apple Seedlings Hydroponic; 120 mg·L⁻¹ Highest seedling dry weight and ¹⁵N utilization efficiency.
Wheat Foliar Spray 23–26% increase in grain yield (with humic substances).
Maize Pot experiment; Mineral-derived liquid FA (5 g kg⁻¹) Accelerated plant growth.
Tomato ('Bush Beefsteak') Drench; 10 and 20 mL·L⁻¹ (FulviPro 20% FA) Significantly smaller shoots compared to control.
Tomato ('Bush Beefsteak') Foliar Spray (FulviPro 20% FA) Increased greenness (Green Leaf Index); no significant effect on growth.

| Soybean | Foliar; 0.250 kg ha⁻¹ (before water deficit) | Positive increase in growth and gas exchange variables. | |

Table 2: Effects of Fulvic Acid on Nutrient Uptake and Stress Markers

Plant Species Application Method & Rate Parameter Measured Observed Effect Reference
M9T337 Apple Seedlings Hydroponic; 120 mg·L⁻¹ NO₃⁻ influx rate & NRT gene expression Significantly higher in roots.
Maize Pot experiment; Plant-derived solid FA (2.5 g kg⁻¹) Nitrogen (N) Uptake Increased by 36%.
Maize Pot experiment; Plant-derived solid FA (2.5 g kg⁻¹) Phosphorus (P) Uptake Increased by 50%.
Paeonia ostii (under drought) Foliar Spray Relative Electrical Conductivity (REC) 23.03% lower than control, indicating less cell membrane damage.
Paeonia ostii (under drought) Foliar Spray Photosynthetic Rate (Pɴ) Significantly higher than control.

| Soybean (under water deficit) | Foliar; 0.100 kg ha⁻¹ (before deficit) | Leaf Water Potential | Less negative, indicating better water status. | |

Experimental Protocols

Standardized protocols are essential for validating the efficacy of biostimulant products. The following protocols provide a framework for laboratory, greenhouse, and field evaluation of fulvic acid.

Experimental_Workflow Design 1. Experimental Design - Define objectives & claims - Select plant species & growth system - Determine treatments & controls Prep 2. Preparation - Prepare FA solutions - Set up pots/plots/hydroponics - Acclimate plants Design->Prep Application 3. Treatment Application - Foliar spray or soil drench - Adhere to planned rates & frequency Prep->Application Monitoring 4. Data Collection - Growth parameters (biomass, height) - Physiological measurements (photosynthesis) - Stress indicators (enzyme assays) - Nutrient analysis (tissue samples) Application->Monitoring Analysis 5. Statistical Analysis - ANOVA, mean comparison tests - Validate significance of results Monitoring->Analysis Conclusion 6. Interpretation & Reporting - Summarize findings - Compare results to product claims Analysis->Conclusion caption Figure 3: General workflow for evaluating the efficacy of fulvic acid as a plant biostimulant.

Figure 3: General workflow for evaluating the efficacy of fulvic acid as a plant biostimulant.

Protocol 1: Greenhouse Pot Study for Evaluating Growth Promotion

  • Objective: To assess the effect of different concentrations and application methods of fulvic acid on the growth of a model plant (e.g., tomato, maize).

  • Materials:

    • Plant seedlings of uniform size.

    • Pots (e.g., 1-liter) filled with a standardized peat-based substrate or soil.

    • Fulvic acid product of known concentration.

    • Fertilizer solution (e.g., 20N-1.3P-15.7K).

    • Deionized water.

    • Calipers, rulers, balance, plant canopy analyzer.

  • Experimental Design:

    • Treatments:

      • Control: Water only.

      • Fertilizer Control: Standard fertility level (e.g., 100 mg·L⁻¹ N).

      • FA Soil Drench: 3-5 concentrations (e.g., 50, 100, 150, 200 mg·L⁻¹ FA) applied with fertilizer.

      • FA Foliar Spray: 3-5 concentrations applied with fertilizer to the soil.

    • Replication: A minimum of 5-10 replicate pots per treatment.

    • Randomization: Arrange pots in a completely randomized design within the greenhouse to minimize positional effects.

  • Methodology:

    • Transplant one seedling into each pot. Allow a one-week acclimation period.

    • Prepare treatment solutions. For drench applications, mix FA into the fertilizer solution. For foliar, prepare a separate FA spray solution.

    • Application:

      • Drench: Apply a fixed volume (e.g., 150 mL) of the respective treatment solution to the soil of each pot once per week. Control plants receive the same volume of water or fertilizer solution.

      • Foliar: Spray leaves to the point of runoff once per week. Use a surfactant if recommended. Ensure no spray drifts to other pots.

    • Growth Conditions: Maintain standard greenhouse conditions (e.g., 16/8h light/dark cycle, 25°C/18°C day/night temperature).

    • Data Collection (after 4-6 weeks):

      • Plant height and stem diameter.

      • Leaf number and leaf area.

      • Chlorophyll content (SPAD meter or equivalent).

      • Shoot and root fresh weight.

      • Shoot and root dry weight (after drying at 65-70°C to a constant weight).

  • Statistical Analysis: Perform Analysis of Variance (ANOVA) to determine significant differences between treatments, followed by a mean separation test (e.g., Tukey's HSD).

Protocol 2: Abiotic Stress (Drought) Tolerance Assay

  • Objective: To determine if fulvic acid application mitigates the negative effects of drought stress.

  • Materials:

    • Plants grown as per Protocol 1.

    • Pressure chamber (for water potential), porometer (for stomatal conductance), spectrophotometer.

    • Reagents for antioxidant enzyme assays (SOD, CAT).

  • Experimental Design:

    • Treatments: Use a factorial design with two factors: FA application (Control vs. optimal rate from Protocol 1) and Water status (Well-watered vs. Drought-stressed).

    • Replication: Minimum of 5 replicates per treatment combination.

  • Methodology:

    • Grow plants for 3-4 weeks, applying the selected FA treatment weekly.

    • Induce Drought Stress: Withhold watering from the drought-stressed groups until clear signs of stress are visible (e.g., wilting) or soil water content reaches a predetermined threshold (e.g., 40% of field capacity). The well-watered group continues to receive regular irrigation.

    • Data Collection (during peak stress):

      • Leaf Water Potential (Ψw): Measure using a pressure chamber. More negative values indicate higher stress.

      • Gas Exchange: Measure stomatal conductance (gs) and net photosynthetic rate (A) using a porometer or IRGA.

      • Membrane Damage: Assess relative electrical conductivity (REC) from leaf discs. Higher REC indicates greater membrane damage.

      • Biochemical Assays: Harvest leaf tissue, freeze in liquid nitrogen, and store at -80°C. Perform spectrophotometric assays to determine the activity of antioxidant enzymes (SOD, CAT).

  • Statistical Analysis: Use a two-way ANOVA to analyze the main effects of FA and drought, and their interaction.

Protocol 3: Field Trial for Yield and Quality Assessment

  • Objective: To evaluate the efficacy of fulvic acid on crop yield and quality under real-world agricultural conditions.

  • Materials:

    • Commercial-grade fulvic acid product.

    • Standard farm equipment for planting, spraying, and harvesting.

    • Materials for sample collection and quality analysis.

  • Experimental Design:

    • Site Selection: Choose a representative field with uniform soil type.

    • Plot Design: Use a randomized complete block design with at least four replicate blocks. Each plot should be a minimum of 62 meters long.

    • Treatments:

      • Control: Farmer's standard practice (fertilizer only).

      • FA Treatment(s): Farmer's standard practice + FA applied at recommended rates (e.g., kg ha⁻¹). Include different rates or application timings if desired.

  • Methodology:

    • Establish plots and apply any basal fertilizers uniformly across the trial area.

    • Apply FA treatments at the specified growth stages (e.g., vegetative, flowering) via foliar spray or fertigation. Ensure application equipment is calibrated and cleaned between treatments.

    • Manage all plots identically regarding irrigation, pest control, and other agronomic practices.

    • Data Collection:

      • Growth: Record emergence rates, stand counts, and periodic biomass measurements.

      • Yield: At maturity, harvest a central area of each plot to determine total yield (e.g., kg ha⁻¹).

      • Quality: Collect subsamples to analyze quality parameters relevant to the crop (e.g., fruit size, total soluble solids, nutrient content of grain).

  • Statistical Analysis: Analyze data using ANOVA appropriate for a randomized complete block design. Present results clearly, indicating if the observed yield or quality improvements are statistically significant.

References

Application Notes and Protocols for Testing Anhydrofulvic Acid in Hydroponic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the effects of Anhydrofulvic Acid (AFA) as a potential biostimulant in hydroponic systems. The following procedures are designed to enable the systematic assessment of AFA's impact on plant growth, nutrient uptake, and underlying physiological mechanisms.

Introduction

This compound is a component of fulvic acid, a class of natural organic compounds derived from the decomposition of organic matter.[1] Fulvic acids are recognized for their ability to enhance nutrient absorption and stimulate root development in plants.[1][2] In hydroponic systems, where nutrient availability is precisely controlled, AFA presents an opportunity to improve fertilizer efficiency and overall plant health.[2][3] This protocol outlines a systematic approach to quantify the effects of AFA on a model plant species in a controlled hydroponic environment.

Experimental Objectives

The primary objectives of this protocol are to:

  • Determine the optimal concentration of this compound for promoting plant growth in a hydroponic setting.

  • Quantify the effects of AFA on various plant growth parameters, including biomass, root development, and nutrient content.

  • Investigate the potential influence of AFA on key physiological and biochemical markers in the plant.

Materials and Methods

Plant Material and Hydroponic System
  • Plant Species: Select a model plant species with a relatively short growth cycle and well-characterized nutrient requirements (e.g., Lettuce (Lactuca sativa), Arabidopsis thaliana, or Pea microgreens (Pisum sativum)).

  • Hydroponic System: A deep water culture (DWC) or nutrient film technique (NFT) system is recommended. Ensure the system allows for easy access to the nutrient solution for monitoring and replenishment. The system should be sterilized before use to prevent microbial contamination.

Experimental Design

A completely randomized design is recommended for this study.

  • Control Group: Plants grown in a standard hydroponic nutrient solution without the addition of this compound.

  • Treatment Groups: Plants grown in the same nutrient solution supplemented with varying concentrations of AFA. Suggested starting concentrations could range from 10 mg/L to 200 mg/L, based on studies with fulvic acid. It is crucial to include a sufficient number of replicates (n≥5) for each treatment group to ensure statistical validity.

Preparation of Nutrient Solution and AFA Stock
  • Nutrient Solution: Prepare a standard hydroponic nutrient solution appropriate for the chosen plant species (e.g., Hoagland solution). The electrical conductivity (EC) and pH of the solution should be monitored and adjusted daily. The optimal pH range for most hydroponic crops is between 5.5 and 6.5.

  • This compound Stock Solution: Prepare a concentrated stock solution of AFA in deionized water. The final desired concentrations in the hydroponic system will be achieved by diluting this stock solution into the nutrient solution.

Experimental Procedure
  • Germination: Germinate seeds in an inert medium such as rock wool or perlite.

  • Transplanting: Once seedlings have developed a sufficient root system, transfer them to the hydroponic system.

  • Acclimatization: Allow the plants to acclimate to the hydroponic environment for a few days before introducing the AFA treatments.

  • Treatment Application: Introduce the different concentrations of AFA to the respective treatment groups.

  • Monitoring: Throughout the experimental period (e.g., 12-21 days), monitor and record the pH and EC of the nutrient solution daily, adjusting as necessary.

  • Harvesting: At the end of the experimental period, harvest the plants for data collection.

Data Collection and Analysis

The following parameters should be measured to assess the impact of this compound:

  • Growth Parameters:

    • Plant height (cm)

    • Stem diameter (mm)

    • Number of leaves

    • Leaf area (cm²)

    • Fresh and dry weight of shoots and roots (g)

  • Root Morphology:

    • Root length (cm)

    • Root surface area (cm²)

    • Root volume (cm³)

  • Biochemical Parameters:

    • Chlorophyll content (e.g., using a SPAD meter)

    • Nutrient analysis of plant tissues (e.g., N, P, K, Ca, Mg, Fe, Zn)

    • Antioxidant capacity

All collected data should be statistically analyzed using appropriate methods (e.g., ANOVA) to determine significant differences between the control and treatment groups.

Quantitative Data Summary

The following tables provide a template for organizing the quantitative data collected during the experiment.

Table 1: Effect of this compound on Plant Growth Parameters

Treatment (AFA Conc.)Plant Height (cm)Stem Diameter (mm)Leaf Area (cm²)Shoot Fresh Weight (g)Shoot Dry Weight (g)Root Fresh Weight (g)Root Dry Weight (g)
Control (0 mg/L)
Treatment 1 (X mg/L)
Treatment 2 (Y mg/L)
Treatment 3 (Z mg/L)

Table 2: Effect of this compound on Root Morphology

Treatment (AFA Conc.)Total Root Length (cm)Root Surface Area (cm²)Root Volume (cm³)
Control (0 mg/L)
Treatment 1 (X mg/L)
Treatment 2 (Y mg/L)
Treatment 3 (Z mg/L)

Table 3: Effect of this compound on Biochemical Parameters

Treatment (AFA Conc.)Chlorophyll Content (SPAD)Tissue Nitrogen (%)Tissue Phosphorus (%)Tissue Potassium (%)Antioxidant Capacity
Control (0 mg/L)
Treatment 1 (X mg/L)
Treatment 2 (Y mg/L)
Treatment 3 (Z mg/L)

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Collection & Analysis prep_seeds Seed Germination transplant Transplant Seedlings prep_seeds->transplant prep_solution Prepare Nutrient Solution & AFA Stock apply_treatment Apply AFA Treatments prep_solution->apply_treatment prep_system Sterilize Hydroponic System prep_system->transplant acclimate Acclimatization Period transplant->acclimate acclimate->apply_treatment monitor Daily Monitoring (pH, EC) apply_treatment->monitor harvest Harvest Plants monitor->harvest End of Experiment measure_growth Measure Growth Parameters harvest->measure_growth measure_biochem Measure Biochemical Parameters harvest->measure_biochem analyze Statistical Analysis measure_growth->analyze measure_biochem->analyze

Caption: Experimental workflow for testing this compound in hydroponics.

Postulated Signaling Pathway

Based on research on humic substances, this compound may influence plant growth through hormone and reactive oxygen species (ROS) signaling pathways.

G cluster_cellular Cellular Response cluster_physiological Physiological Outcomes AFA This compound ros_pathway ROS Signaling Pathway AFA->ros_pathway Modulates hormone_pathway Hormone Signaling (e.g., Auxin) AFA->hormone_pathway Influences stress_tol Increased Stress Tolerance ros_pathway->stress_tol root_dev Improved Root Development hormone_pathway->root_dev nutrient_uptake Enhanced Nutrient Uptake plant_growth Enhanced Plant Growth nutrient_uptake->plant_growth root_dev->nutrient_uptake stress_tol->plant_growth

References

Anhydrofulvic Acid: Application Notes and Protocols for Environmental Remediation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers the role of fulvic acid in environmental remediation. However, specific research on "anhydrofulvic acid" is limited. This compound (C14H10O7) is understood to be a derivative of fulvic acid, likely formed through dehydration processes. The following application notes and protocols are based on the well-documented properties and applications of fulvic acid, which are inferred to be functionally similar for this compound in the context of environmental remediation. All quantitative data and protocols provided are derived from studies on fulvic acid.

Application Note: Heavy Metal Remediation in Soil and Water

This compound, like its parent compound fulvic acid, is a powerful agent for the remediation of heavy metal contamination in both soil and aqueous environments. Its efficacy stems from its high density of carboxyl, phenolic, and hydroxyl functional groups, which act as potent chelating agents for a wide range of heavy metal cations.[1][2][3] This chelation process can either immobilize metals in situ to reduce their bioavailability or mobilize them for extraction through processes like soil washing.

Mechanisms of Action

The primary mechanisms by which this compound facilitates heavy metal remediation include:

  • Chelation and Complexation: this compound forms stable, water-soluble complexes with heavy metal ions (e.g., Pb, Cd, Cu, Zn), effectively sequestering them and preventing their interaction with the surrounding environment.[2][3]

  • Ion Exchange: The acidic functional groups on this compound can exchange their protons for metal cations, binding the metals to the organic structure.

  • Redox Reactions: Quinone moieties within the this compound structure can participate in redox reactions, potentially altering the oxidation state of metals like chromium and mercury, which can affect their mobility and toxicity.

Quantitative Data: Heavy Metal Removal with Fulvic Acid

The following tables summarize the effectiveness of fulvic acid in removing various heavy metals from contaminated soil and water.

Table 1: Fulvic Acid-Enhanced Heavy Metal Removal from Soil

ContaminantInitial Concentration (mg/kg)Fulvic Acid ConcentrationRemoval Efficiency (%)Soil TypeReference
Cadmium (Cd)10200 mg/L (in nHAP)8.46-
Lead (Pb)5001% (w/w)39-
Copper (Cu)2501% (w/w)35-
Zinc (Zn)3001% (w/w)42-

Table 2: Fulvic Acid-Based Heavy Metal Sorption from Water

Metal IonFulvic Acid Concentration (ppm)Removal Efficiency (%)Source of Fulvic AcidReference
Barium (Ba)90034.22 - 37.77Lignite
Calcium (Ca)90099.12 - 99.58Lignite
Strontium (Sr)90097.89 - 98.12Lignite
Copper (Cu)30067.48Lignite
Molybdenum (Mo)30062.84Lignite
Lead (Pb)30056.81Lignite
Uranium (U)30049.22Lignite
Arsenic (As)90049.90Lignite
Selenium (Se)90064.47Lignite
Thallium (Tl)90085.96Lignite

Experimental Protocol: Soil Washing with this compound

This protocol outlines a laboratory-scale procedure for the remediation of heavy metal-contaminated soil using an this compound solution.

Materials
  • Heavy metal-contaminated soil, air-dried and sieved (<2 mm)

  • This compound (or fulvic acid as a substitute)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Mechanical shaker

  • Centrifuge and centrifuge tubes

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for metal analysis

Procedure
  • Preparation of this compound Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. The optimal concentration may vary depending on the soil type and contaminant levels and should be determined through preliminary batch experiments.

  • Soil Characterization: Analyze a subsample of the contaminated soil to determine the initial concentrations of the target heavy metals.

  • Batch Washing Experiment:

    • Place a known mass of contaminated soil (e.g., 5 g) into a series of centrifuge tubes.

    • Add a specific volume of the this compound solution to each tube to achieve a desired solid-to-liquid ratio (e.g., 1:10 w/v).

    • Adjust the pH of the suspension to the desired level (e.g., pH 5-6) using dilute HCl or NaOH.

    • Secure the tubes on a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) for a specified contact time (e.g., 24 hours).

  • Separation and Analysis:

    • After shaking, centrifuge the tubes at high speed (e.g., 4000 rpm) for 20 minutes to separate the soil from the washing solution.

    • Carefully decant the supernatant (the washing solution containing the extracted metals).

    • Filter the supernatant if necessary.

    • Analyze the concentration of heavy metals in the supernatant using AAS or ICP-MS.

  • Calculation of Removal Efficiency:

    • Calculate the amount of metal removed from the soil and express it as a percentage of the initial metal concentration.

Visualization of the Soil Washing Workflow

Soil_Washing_Workflow Contaminated_Soil Contaminated Soil Mixing Mixing and Agitation Contaminated_Soil->Mixing AFA_Solution This compound Solution AFA_Solution->Mixing Centrifugation Centrifugation Mixing->Centrifugation Clean_Soil Clean Soil Centrifugation->Clean_Soil Metal_Laden_Solution Metal-Laden Solution Centrifugation->Metal_Laden_Solution Analysis Metal Analysis (AAS/ICP-MS) Metal_Laden_Solution->Analysis

Soil Washing Experimental Workflow

Application Note: Degradation of Organic Pollutants

This compound can play a role in the degradation of organic pollutants in water and soil, primarily through photosensitization. Under the influence of sunlight, this compound can generate reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals, which can then degrade persistent organic pollutants.

Mechanism of Action
  • Photosensitization: this compound absorbs light energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen.

  • Hydroxyl Radical Formation: In some advanced oxidation processes (AOPs), this compound can interact with other components (e.g., iron ions) to promote the formation of hydroxyl radicals, which are powerful oxidizing agents.

It is important to note that at high concentrations, this compound can also have an inhibitory effect on degradation by scavenging hydroxyl radicals and acting as a light-screening agent.

Visualization of the Photosensitized Degradation Pathway

Photosensitized_Degradation cluster_AFA This compound AFA AFA (Ground State) AFA_excited AFA* (Excited State) AFA->AFA_excited Sunlight (hν) AFA_excited->AFA Energy Transfer Singlet_O2 Singlet Oxygen (¹O2) AFA_excited->Singlet_O2 Energy Transfer to O2 O2 Oxygen (O2) Degradation_Products Degradation Products Singlet_O2->Degradation_Products Oxidation Pollutant Organic Pollutant Pollutant->Degradation_Products

Photosensitized Degradation of Organic Pollutants

Application Note: Enhanced Phytoremediation

This compound can significantly enhance the efficiency of phytoremediation, the use of plants to remove pollutants from the environment. It acts as a biostimulant and a chelating agent, improving both plant health and the uptake of contaminants.

Mechanisms of Enhancement
  • Increased Bioavailability: this compound chelates heavy metals in the soil, forming soluble complexes that are more easily taken up by plant roots.

  • Improved Plant Growth: It can act as a plant growth promoter, stimulating root development and overall biomass, which in turn increases the total amount of contaminant that can be accumulated.

  • Stress Mitigation: this compound can help plants tolerate the stress induced by high concentrations of heavy metals by improving nutrient uptake and activating antioxidant defense systems.

Quantitative Data: Fulvic Acid-Enhanced Phytoremediation

Table 3: Impact of Fulvic Acid on Plant Growth and Metal Uptake

Plant SpeciesContaminantFulvic Acid ApplicationChange in BiomassChange in Metal UptakeReference
Brassica napusCr, Cd, Pb20% (in irrigation)Improved growth parametersReduced metal uptake in shoots
AlfalfaMolybdenum (Mo)0.1-1%-Reduced Mo in shoots, increased in roots
Garden CressCadmium (Cd)7000 mg/LIncreased by up to 550% (root fresh weight)Reduced Cd uptake by 95%
Ornamental Castor BeanCu, Cd0.5% and 1%Reduced growth at higher concentrationsIncreased available Cu and Cd in soil

Note: The effect of fulvic acid on metal uptake can vary. In some cases, it promotes uptake and translocation to shoots (phytoextraction), while in others, it can lead to stabilization in the roots (phytostabilization).

Experimental Protocol: Enhanced Phytoremediation of Heavy Metals

This protocol describes a pot experiment to evaluate the effect of this compound on the phytoremediation of heavy metal-contaminated soil.

Materials
  • Heavy metal-contaminated soil

  • Seeds of a selected hyperaccumulator or tolerant plant species

  • Pots for planting

  • This compound (or fulvic acid)

  • Deionized water

  • Nutrient solution for plants

  • Drying oven

  • Digestion apparatus

  • AAS or ICP-MS

Procedure
  • Soil and Plant Preparation:

    • Fill pots with a known weight of the contaminated soil.

    • Sow the seeds of the chosen plant species and allow them to germinate and establish.

  • This compound Application:

    • Prepare different concentrations of this compound solution in deionized water (e.g., 0, 100, 500, 1000 mg/L).

    • Once the plants are established, begin irrigating the pots with the respective this compound solutions at regular intervals. A control group should be irrigated with deionized water only.

    • Ensure all pots receive the same volume of liquid and are maintained under the same environmental conditions (light, temperature).

  • Plant Harvesting and Analysis:

    • After a predetermined growth period (e.g., 8-12 weeks), harvest the plants.

    • Separate the plants into roots and shoots.

    • Thoroughly wash the plant parts with deionized water to remove any adhering soil particles.

    • Dry the plant material in an oven at 70°C to a constant weight to determine the biomass.

    • Grind the dried plant material into a fine powder.

    • Digest a known weight of the powdered plant material using an appropriate acid digestion method.

    • Analyze the concentration of heavy metals in the digestate using AAS or ICP-MS.

  • Soil Analysis:

    • Collect soil samples from each pot after harvesting.

    • Analyze the final concentration of heavy metals in the soil.

  • Data Analysis:

    • Calculate the bioconcentration factor (BCF) and translocation factor (TF) to assess the plant's ability to accumulate and translocate the metals.

    • Compare the biomass and metal uptake in the this compound-treated plants with the control group.

Visualization of this compound's Role in Phytoremediation

Phytoremediation_Enhancement cluster_soil Soil Environment cluster_plant Plant AFA This compound HM_soluble Soluble Heavy Metal-AFA Complexes AFA->HM_soluble Chelation Root Root System AFA->Root Improved Growth & Stress Tolerance HM_insoluble Insoluble Heavy Metals HM_insoluble->HM_soluble HM_soluble->Root Enhanced Uptake Shoot Shoot System Root->Shoot Translocation

Mechanism of Phytoremediation Enhancement

References

Application Notes and Protocols for Anhydrofulvic Acid Derivatives in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of fulvic acid derivatives, with a focus on their application in modern agriculture. The protocols detailed below are intended to guide researchers in the preparation and experimental use of these compounds to enhance crop yield and resilience.

Introduction to Fulvic Acid and its Derivatives in Agriculture

Fulvic acid, a principal component of humic substances, is a natural organic material derived from the decomposition of plant and animal matter.[1] Its small molecular size allows for easy absorption by plants, making it an effective agent for nutrient transport and a powerful biostimulant.[1][2] Anhydrofulvic acid and its derivatives are modifications of fulvic acid designed to enhance specific properties, such as antioxidant capacity or targeted nutrient delivery. While the precise structure of fulvic acid is complex and variable, derivatization can create compounds with more consistent and targeted functionalities for agricultural use.

The application of fulvic acid and its derivatives in agriculture offers a multitude of benefits, including:

  • Enhanced Nutrient Uptake: Fulvic acid acts as a natural chelator, binding to essential minerals and making them more bioavailable to plants.[2]

  • Improved Plant Growth and Yield: By stimulating root development and overall plant metabolism, these compounds can lead to significant increases in biomass and crop yield.[3]

  • Increased Stress Tolerance: Fulvic acid helps plants withstand environmental stressors such as drought, salinity, and disease.

  • Improved Soil Health: These organic acids enhance soil structure, water retention, and microbial activity.

Synthesis and Preparation of Fulvic Acid Derivatives

Extraction of Fulvic Acid from Humic Substances

This protocol describes a general method for extracting fulvic acid from organic materials like compost or marsh soil.

Materials:

  • Organic compost material or marsh soil

  • 0.5 M Sodium Hydroxide (NaOH)

  • 5% Hydrochloric Acid (HCl)

  • Centrifuge

  • Filtration apparatus

Protocol:

  • Treat 100g of the organic material with 1 L of 0.5 M NaOH solution.

  • Stir the mixture for 24 hours at room temperature to extract humic substances.

  • Separate the solid material by centrifugation at 5000 x g for 20 minutes.

  • Collect the supernatant, which contains both humic and fulvic acids.

  • Acidify the supernatant to a pH of approximately 2 with 5% HCl. This will precipitate the humic acid.

  • Allow the mixture to stand for 12-24 hours for complete precipitation.

  • Separate the precipitated humic acid by centrifugation.

  • The remaining supernatant is the fulvic acid fraction, which is soluble in acidic conditions.

Protocol for Hydrolysis of Fulvic Acid to Create Bioactive Derivatives

This protocol is adapted from a patent describing the preparation of antioxidant compounds from fulvic acid.

Materials:

  • Fulvic acid extract (from Protocol 2.1)

  • 20% Sodium Hydroxide (NaOH) solution

  • Controlled heating apparatus

Protocol:

  • Adjust the pH of the fulvic acid extract to between 12 and 14 by adding 20% NaOH solution.

  • Heat the alkaline solution under controlled conditions (e.g., in a water bath at 70°C) for a specified period (e.g., 4 hours) to induce hydrolysis. This process cleaves ester groups within the fulvic acid structure, creating derivatives with potentially enhanced antioxidant properties.

  • Cool the reaction mixture to room temperature.

  • The resulting solution contains fulvic acid derivatives and can be used in agricultural applications after appropriate dilution and pH adjustment.

Protocol for Synthesis of Hydroquinone-Fulvic Acid Derivatives

This method, based on scientific literature, enhances the antioxidant properties of fulvic acid by incorporating hydroquinone.

Materials:

  • Fulvic acid (FA)

  • 1,4-hydroquinone

  • Potassium Hydroxide (KOH) solution (40%)

  • Hydrogen Peroxide (H₂O₂) (30%)

  • Ferrous Sulfate (FeSO₄) solution (1 mM)

  • Reflux condenser and heating mantle

Protocol:

  • Dissolve a known amount of fulvic acid in distilled water.

  • Add 1,4-hydroquinone to the fulvic acid solution.

  • Adjust the pH of the solution to 10-11 using the 40% KOH solution.

  • Slowly add 30% H₂O₂ to the solution, followed by the dropwise addition of 1 mM FeSO₄. Maintain the pH in the range of 9 to 10 by adding KOH solution as needed.

  • Transfer the reaction mixture to a flask equipped with a reflux condenser and heat it at 70°C in a water bath for 4 hours with continuous stirring.

  • After cooling, the resulting solution contains hydroquinone-modified fulvic acid derivatives.

Quantitative Data on the Efficacy of Fulvic Acid in Agriculture

The application of fulvic acid has been shown to produce significant improvements in crop yield and quality. The following tables summarize quantitative data from various studies.

Table 1: Effect of Fulvic Acid on Tomato Yield

Treatment (Fulvic Acid Concentration)Yield Increase (%)Fruit Number Increase (%)Reference
2.7 g/kg soil (Base dressing)35.044.4
80-160 mg/L (Hydroponics)Increased biomass-

Table 2: Effect of Fulvic Acid on Lettuce Growth

Treatment (Fulvic Acid Concentration)Plant Height Increase (%)Yield Increase ( kg/m ²)Reference
40 ppm (FA 40)5.612.12 (9.78% increase)
80 ppm (FA 80)6.3-

Table 3: Effect of Fulvic Acid on Wheat Growth in Different Soil Types

Soil TypeTreatment (Fulvic Acid Form)Plant Height Increase (%)Plant Biomass Increase (%)Reference
MollisolsPlant-derived solid (PSFA)11.221
AridisolsMineral-derived liquid (NLFA)28.78.48
VertisolsMineral-derived liquid (NLFA)98.422

Visualizing Mechanisms and Workflows

Signaling Pathways Influenced by Fulvic Acid

Fulvic acid is known to interact with various plant signaling pathways, including those mediated by hormones and reactive oxygen species (ROS).

Fulvic_Acid_Signaling cluster_soil Soil Environment cluster_plant Plant System Fulvic_Acid Fulvic Acid Derivatives Root_Uptake Root Uptake Fulvic_Acid->Root_Uptake Absorption Nutrient_Transport Enhanced Nutrient Transport Root_Uptake->Nutrient_Transport Facilitates Hormone_Signaling Hormone Signaling (e.g., Auxin) Root_Uptake->Hormone_Signaling Influences ROS_Signaling ROS Signaling Modulation Root_Uptake->ROS_Signaling Modulates Growth_Response Improved Growth, Yield & Stress Tolerance Nutrient_Transport->Growth_Response Hormone_Signaling->Growth_Response ROS_Signaling->Growth_Response

Caption: Plant signaling pathways influenced by fulvic acid derivatives.

Experimental Workflow for Evaluating Fulvic Acid Derivatives

This diagram outlines a typical workflow for the synthesis and evaluation of fulvic acid derivatives for agricultural applications.

Experimental_Workflow Start Start: Source Organic Material Extraction Fulvic Acid Extraction (Protocol 2.1) Start->Extraction Derivatization Derivatization (e.g., Hydrolysis, Protocol 2.2 or Hydroquinone addition, Protocol 2.3) Extraction->Derivatization Characterization Characterization of Derivatives (e.g., Spectroscopy, Chromatography) Derivatization->Characterization Bioassays Agricultural Bioassays (e.g., Seed germination, Plant growth trials) Characterization->Bioassays Data_Analysis Data Collection & Analysis (Yield, Nutrient Content, etc.) Bioassays->Data_Analysis End Conclusion & Further Development Data_Analysis->End

Caption: General workflow for synthesis and evaluation.

Conclusion

The synthesis and application of this compound derivatives represent a promising avenue for sustainable agriculture. By enhancing nutrient availability, promoting plant growth, and increasing stress resilience, these compounds can contribute significantly to improving crop yields and soil health. The protocols and data presented here provide a foundation for further research and development in this field. It is crucial for researchers to meticulously characterize the synthesized derivatives to ensure reproducibility and to better understand their mechanisms of action in various plant systems.

References

Application Notes and Protocols for the Analysis of Anhydrofulvic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Anhydrofulvic acid" is not widely characterized in peer-reviewed literature. These application notes are based on the analytical methodologies established for fulvic acid, a closely related and well-studied humic substance. It is presumed that "this compound" is a derivative of fulvic acid, and thus, the following protocols are applicable. Users should validate these methods for their specific matrix and analyte.

Introduction

This compound, as a derivative of fulvic acid, belongs to the humic substances group, which are complex organic molecules originating from the decomposition of plant and animal matter.[1] These compounds are of significant interest in agriculture for their ability to improve soil quality and nutrient uptake by plants, as well as in environmental science and potentially in drug development due to their chelating and bioactive properties.[2][3] The analysis of this compound in complex matrices such as soil, water, and biological samples presents a significant challenge due to its heterogeneous chemical nature and the presence of interfering substances.[4]

These application notes provide detailed protocols for the extraction and analysis of this compound from various matrices using modern analytical techniques.

Extraction of this compound from Complex Matrices

A robust extraction and purification protocol is crucial for the accurate quantification of this compound. The International Humic Substances Society (IHSS) provides a standardized method for the extraction of fulvic acid, which is detailed below.[5]

Experimental Protocol: Extraction from Soil

Objective: To isolate and purify this compound from soil samples.

Materials:

  • 1 M HCl, 6 M HCl

  • 1 M NaOH, 0.1 M NaOH

  • XAD-8 resin

  • Deionized water

  • Centrifuge and tubes

  • Shaker

Procedure:

  • Acidification: Weigh 100 g of dried soil sample (sieved to <2 mm) and suspend it in 1 L of 0.1 M HCl. Shake the suspension for 1 hour at room temperature.

  • First Centrifugation: Centrifuge the suspension at low speed (e.g., 2000 x g) for 20 minutes to separate the supernatant (FA Extract 1) from the soil residue.

  • Alkaline Extraction: Neutralize the soil residue with 1 M NaOH to pH 7.0. Add 0.1 M NaOH to achieve a final liquid-to-solid ratio of 10:1. Shake the suspension under a nitrogen atmosphere for 4 hours.

  • Second Centrifugation: Centrifuge at high speed (e.g., 5000 x g) for 30 minutes. Collect the supernatant.

  • Acidification and Precipitation of Humic Acid: Acidify the supernatant to pH 1.0 with 6 M HCl with constant stirring. Allow the precipitate (humic acid) to settle for 12-16 hours.

  • Isolation of Fulvic Acid Fraction: Centrifuge to separate the precipitated humic acid from the supernatant, which contains the fulvic acid (FA Extract 2).

  • Purification using XAD-8 Resin: Combine FA Extract 1 and FA Extract 2. Pass the combined solution through a column packed with XAD-8 resin. The fulvic acid will be adsorbed onto the resin.

  • Elution: Wash the column with deionized water to remove salts and other impurities. Elute the fulvic acid from the resin with 0.1 M NaOH.

  • Protonation: Immediately pass the eluate through a strong cation exchange resin in the H-form to obtain the protonated fulvic acid.

  • Lyophilization: Freeze-dry the purified fulvic acid solution to obtain a solid sample.

Experimental Workflow Diagram

experimental_workflow A Soil Sample B Acid Extraction (0.1 M HCl) A->B C Centrifugation B->C D Supernatant (FA Extract 1) C->D E Residue C->E M Combine FA Extracts D->M F Alkaline Extraction (0.1 M NaOH) E->F G Centrifugation F->G H Supernatant G->H I Acidification (pH 1.0) H->I J Centrifugation I->J K Humic Acid (Precipitate) J->K L Supernatant (FA Extract 2) J->L L->M N XAD-8 Resin Purification M->N O Purified this compound N->O signaling_pathway cluster_0 External Effects cluster_1 Internal Cellular Signaling A This compound B Increased Cell Membrane Permeability A->B D Interaction with Hormone Receptors (e.g., Auxin-like effects) A->D C Enhanced Nutrient Uptake (e.g., K+, Fe2+) B->C H Improved Plant Growth & Stress Tolerance C->H E Modulation of Gene Expression D->E F Upregulation of Nutrient Transporters E->F G Activation of Stress Response Genes E->G F->C G->H

References

Application Notes and Protocols for Improving Soil Cation Exchange Capacity with Anhydrofulvic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing anhydrofulvic acid to enhance the cation exchange capacity (CEC) of soil. The information is intended for researchers and scientists in agricultural science, soil science, and environmental science, as well as professionals in drug development exploring the applications of naturally derived organic compounds.

Introduction

This compound, a specific form of fulvic acid with the chemical formula C14H10O7, belongs to a class of complex organic molecules that are crucial components of soil organic matter.[1] Fulvic acids, in general, are known for their exceptionally high cation exchange capacity (CEC), which is a measure of the soil's ability to hold and exchange positively charged nutrient ions (cations).[2][3] Soils with a higher CEC are generally more fertile as they can retain essential plant nutrients such as calcium (Ca²⁺), magnesium (Mg²⁺), and potassium (K⁺), preventing their loss through leaching.[4][5]

The application of fulvic acid-based amendments can significantly improve the CEC of various soil types, particularly those that are sandy or low in organic matter. This enhancement of soil fertility is attributed to the high density of negatively charged functional groups, such as carboxyl and phenolic groups, within the fulvic acid molecules. These groups attract and hold onto positively charged nutrient cations, making them available for plant uptake.

Data Presentation: Impact of Fulvic Acid on Soil Properties

The following table summarizes the quantitative effects of applying straw-derived fulvic acid on key soil chemical properties, including cation exchange capacity (CEC). The data is extracted from a study on tomato plants grown in a greenhouse.

Treatment (Fulvic Acid Application)Soil pHElectrical Conductivity (EC) (mS/cm)Cation Exchange Capacity (CEC) (cmol/kg)Soil Organic Matter (SOM) (g/kg)
Control (No Fulvic Acid) 8.061.0513.220.4
Base Dressing (2.7 g/kg soil) 7.812.1315.825.1
Top Dressing (80 mg/L solution) 7.951.1514.121.5
Top Dressing (160 mg/L solution) 7.921.2214.522.3
Foliar Application (80 mg/L solution) 8.031.0813.520.8
Foliar Application (160 mg/L solution) 8.011.1013.621.1

Data adapted from "Dose-Dependent Application of Straw-Derived Fulvic Acid on Yield and Quality of Tomato Plants Grown in a Greenhouse"

Experimental Protocols

Protocol for Soil Treatment with this compound

This protocol outlines the steps for applying this compound to soil for the purpose of improving its cation exchange capacity.

Materials:

  • This compound (powder or liquid concentrate)

  • Soil to be treated

  • Water (deionized or distilled for laboratory experiments)

  • Mixing container

  • Application equipment (e.g., sprayer for foliar application, irrigation system for soil drench)

Procedure:

A. Soil Drench Application (Recommended for direct soil CEC improvement):

  • Determine Application Rate: Based on soil type and crop, a general application rate for fulvic acid is between 0.3 and 1.0 kg per hectare. For experimental purposes, a base dressing of approximately 2.7 g of fulvic acid per kg of soil has been shown to significantly increase CEC.

  • Preparation of Solution:

    • If using powdered this compound, dissolve the calculated amount in water to create a stock solution. Ensure complete dissolution.

    • If using a liquid concentrate, dilute it with water to the desired final concentration.

  • Application:

    • Apply the this compound solution evenly to the soil surface.

    • Incorporate the solution into the top layer of the soil using a tiller or by watering it in, ensuring it reaches the root zone.

  • Timing: Apply before planting or during the early stages of plant growth for optimal results.

B. Foliar Application:

  • Determine Application Rate: A general foliar spray concentration is 100-300g of fulvic acid per 100L of water.

  • Preparation of Solution: Prepare the fulvic acid solution as described above.

  • Application:

    • Use a sprayer to apply the solution to the plant foliage until runoff.

    • Apply during the cooler parts of the day (early morning or late evening) to maximize absorption and minimize evaporation.

Protocol for Measuring Soil Cation Exchange Capacity (Ammonium Acetate Method)

This protocol describes a standard laboratory method for determining the CEC of a soil sample.

Materials:

  • Air-dried soil sample, sieved through a 2-mm mesh

  • 1 M Ammonium acetate (NH₄OAc) solution, pH 7.0

  • Ethanol (95%)

  • 10% Potassium chloride (KCl) solution

  • Apparatus for distillation (e.g., Kjeldahl distillation unit)

  • Burette and titration equipment

  • Standardized acid (e.g., 0.01 M HCl)

  • Indicator solution

Procedure:

  • Saturation of Exchange Sites with Ammonium:

    • Weigh approximately 5 g of the air-dried soil sample into a leaching tube or centrifuge tube.

    • Add 33 mL of 1 M NH₄OAc solution (pH 7.0) to the soil.

    • Shake for 15 minutes and then centrifuge. Decant the supernatant.

    • Repeat this washing step two more times.

  • Removal of Excess Ammonium:

    • Wash the soil sample with 50 mL of 95% ethanol to remove the excess (non-exchanged) ammonium acetate.

    • Repeat the ethanol wash.

  • Displacement of Exchanged Ammonium:

    • Add 33 mL of 10% KCl solution to the soil sample to displace the ammonium ions (NH₄⁺) that are held on the cation exchange sites.

    • Shake for 15 minutes and then centrifuge. Collect the supernatant in a 100 mL volumetric flask.

    • Repeat this extraction step two more times, collecting the supernatant in the same volumetric flask.

    • Bring the final volume to 100 mL with the KCl solution.

  • Quantification of Ammonium:

    • Determine the concentration of ammonium in the KCl extract using a suitable method, such as distillation followed by titration or colorimetry.

  • Calculation of CEC:

    • Calculate the CEC in milliequivalents per 100 g of soil (meq/100g) or centimoles of charge per kilogram of soil (cmol/kg).

Visualizations

Mechanism of CEC Improvement

CEC_Improvement cluster_soil Soil System Soil_Particle Soil Particle (Clay/Organic Matter) Increased_CEC_Soil Soil with Increased CEC (Enhanced Nutrient Retention) Soil_Particle->Increased_CEC_Soil Nutrient_Cations Nutrient Cations (Ca²⁺, Mg²⁺, K⁺) Anhydrofulvic_Acid This compound (High CEC) Nutrient_Cations->Anhydrofulvic_Acid Cation Exchange Anhydrofulvic_Acid->Soil_Particle Adsorption & Complexation Anhydrofulvic_Acid->Increased_CEC_Soil

Caption: Mechanism of soil CEC improvement by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Soil_Sample 1. Collect and Prepare Soil Sample Application 3. Apply AFA Solution to Soil Soil_Sample->Application AFA_Solution 2. Prepare Anhydrofulvic Acid Solution AFA_Solution->Application CEC_Measurement 4. Measure Soil CEC (Ammonium Acetate Method) Application->CEC_Measurement Data_Analysis 5. Analyze and Compare CEC Values CEC_Measurement->Data_Analysis

Caption: Experimental workflow for assessing the effect of this compound on soil CEC.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Anhydrofulvic Acid Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of Anhydrofulvic acid (AFA) from humic substances. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Fulvic acid? this compound (AFA) is a derivative of Fulvic acid (FA). The prefix "anhydro-" indicates that it is formed through the removal of water from Fulvic acid, a process known as dehydration. Structurally, this conversion likely involves the formation of anhydride bridges from carboxylic acid groups within the FA molecules, which occurs at elevated temperatures. While Fulvic acid is soluble in water at all pH levels, the properties of AFA may differ due to these structural changes.[1]

Q2: What are the critical factors influencing the initial yield of Fulvic acid from humic substances? The yield of Fulvic acid, the precursor for AFA, is influenced by several key factors:

  • Source Material: The type of raw material significantly impacts yield. Sources like garden waste, vermicompost, peat, and lignite have varying compositions of humic substances.[2][3]

  • Extraction Method: The choice of extractant is crucial. Alkaline solutions like Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) are commonly used to dissolve humic substances.[4] The International Humic Substances Society (IHSS) provides a standard method involving alkaline extraction followed by acidification.

  • Purification Technique: After initial extraction, purification is necessary to separate FA from humic acid and other impurities. Adsorption chromatography using resins like XAD-8 is a standard and effective method for this separation.[5]

Q3: What process is used to convert Fulvic acid to this compound? The conversion is a dehydration reaction, which is typically achieved through thermal treatment. Thermal analysis studies show that heating Fulvic acid in the temperature range of 150°C to 400°C results in dehydration and decarboxylation (loss of CO2), leading to the formation of anhydrides. Optimizing the temperature and duration of this thermal process is key to maximizing the yield of this compound while preventing thermal degradation (charring).

Q4: How can the purity and concentration of Fulvic and this compound be quantified? Quantification can be achieved through several methods. A standardized gravimetric method determines the concentration of humic and fulvic acids on an ash-free basis. Spectrophotometric analysis, measuring optical density at specific wavelengths (e.g., 400 nm and 600 nm), is another common technique used to determine the concentration of FA fractions in solution.

Troubleshooting Guide

Problem 1: Low Yield of Fulvic Acid (Precursor)

  • Potential Cause 1: Inefficient Initial Extraction.

    • Solution: Ensure the pH of the alkaline extraction solution (e.g., NaOH) is sufficiently high (typically > 10) to dissolve the humic substances. The ratio of the liquid extractant to the solid raw material should also be optimized; a common ratio is 10 mL of liquid per 1 g of dry sample. Increase the extraction time (e.g., shaking overnight) to ensure complete dissolution.

  • Potential Cause 2: Incomplete Separation of Humic and Fulvic Acids.

    • Solution: After alkaline extraction, the supernatant must be acidified to a pH of 1.0 with a strong acid like HCl to precipitate the humic acid fraction effectively. Allow the suspension to stand for 12-16 hours to ensure complete precipitation before separating the FA-containing supernatant.

  • Potential Cause 3: Loss of Fulvic Acid during Purification.

    • Solution: If using XAD-8 resin for purification, ensure the column is properly conditioned and not overloaded. The flow rate should be controlled (e.g., 15 bed volumes per hour) to allow for efficient adsorption of the fulvic acid. Ensure the subsequent elution with NaOH is complete to recover all bound FA.

Problem 2: Poor Conversion of Fulvic Acid to this compound

  • Potential Cause 1: Sub-optimal Temperature for Dehydration.

    • Solution: The thermal conversion process is highly temperature-dependent. Based on thermal analysis studies, the primary dehydration reactions occur between 150°C and 400°C. If the temperature is too low, the reaction rate will be slow and conversion incomplete. If it is too high, degradation and charring can occur. It is recommended to optimize the temperature within this range, starting lower and gradually increasing while monitoring the product.

  • Potential Cause 2: Sample Degradation or Charring.

    • Solution: This indicates the temperature is too high. Reduce the temperature and consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. Gradual, controlled heating is preferable to rapid temperature elevation.

  • Potential Cause 3: Presence of Impurities in the Fulvic Acid Sample.

    • Solution: Impurities (e.g., residual salts or non-humic materials) can interfere with the dehydration process and catalyze side reactions. Ensure the starting Fulvic acid is of high purity. If necessary, repeat purification steps such as dialysis or resin chromatography to remove contaminants.

Experimental Protocols

Protocol 1: Extraction and Purification of Fulvic Acid (Adapted from IHSS Method)

  • Acid Pre-treatment: Weigh the dried, sieved (<2mm) humic substance source material. Equilibrate the sample to a pH between 1.0 and 2.0 with 1 M HCl. Adjust the final volume with 0.1 M HCl to a ratio of 10 mL liquid per 1 g of dry sample. Shake for 1 hour.

  • Separate Supernatant: Separate the supernatant (FA Extract 1) from the solid residue via centrifugation.

  • Alkaline Extraction: Neutralize the remaining residue to pH 7.0 with 1 M NaOH. Add 0.1 M NaOH under a nitrogen atmosphere to achieve a final liquid-to-solid ratio of 10:1. Shake for a minimum of 4 hours.

  • Isolate Crude Humic/Fulvic Fractions: Centrifuge to collect the alkaline supernatant. Acidify this supernatant to pH 1.0 with 6 M HCl while stirring constantly. Let it stand for 12-16 hours.

  • Separate FA and HA: Centrifuge the suspension. The precipitate is the Humic Acid (HA) fraction. The supernatant contains the Fulvic Acid (FA Extract 2).

  • Purification with XAD-8 Resin: Combine "FA Extract 1" and "FA Extract 2". Pass the combined solution through a column containing XAD-8 resin. The FA will adsorb to the resin.

  • Wash and Elute: Wash the column with distilled water to remove salts and other hydrophilic impurities. Elute the adsorbed Fulvic Acid from the resin using 0.1 M NaOH.

  • Final Steps: Immediately acidify the eluate with a cation exchange resin (H+ form). The resulting purified Fulvic acid solution can be freeze-dried for storage.

Protocol 2: Generalized Thermal Conversion of Fulvic Acid to this compound

  • Sample Preparation: Place a known quantity of high-purity, freeze-dried Fulvic acid into a reaction vessel suitable for high-temperature applications (e.g., a quartz tube furnace).

  • Inert Atmosphere (Recommended): Purge the reaction vessel with an inert gas, such as nitrogen or argon, to displace oxygen and minimize oxidative degradation. Maintain a slow flow of the inert gas throughout the reaction.

  • Controlled Heating: Heat the sample gradually to the target temperature. Based on thermogravimetric studies, the optimal range for dehydration is likely between 200°C and 300°C . This range is generally above the point of simple water loss (<110°C) but below the temperature of significant structural decomposition.

  • Isothermal Reaction: Hold the sample at the target temperature for a predetermined duration (e.g., 1-4 hours). The optimal time will depend on the temperature and sample quantity and must be determined experimentally.

  • Cooling: After the reaction period, cool the vessel down to room temperature under the inert atmosphere.

  • Product Recovery: The resulting solid material is this compound. Store it in a desiccator to prevent rehydration.

Quantitative Data Summary

The yield of Fulvic acid is highly dependent on the source material and extraction methodology. The following table summarizes reported yields from various studies to provide a baseline for researchers.

Raw MaterialExtractant/MethodFulvic Acid Yield (%)Reference
Garden WasteNaOH -> HCl9.65%
VermicompostNaOH -> HCl(Not specified, but HA yield was 38.53%)
Herbaceous PeatAlkaline Dissolution2.53%
Woody PeatAlkaline Dissolution0.38%

Note: Specific yield data for the conversion of Fulvic acid to this compound is not available in the reviewed literature and must be determined empirically.

Visualizations

Fulvic_Acid_Extraction_Workflow cluster_start Step 1: Raw Material Prep cluster_extract Step 2: Extraction & Separation cluster_purify Step 3: Purification process process input_output input_output fraction fraction waste waste A Humic Substance (Soil, Peat, Compost) B Acid Pre-treatment (1M HCl, pH 1-2) A->B C Centrifuge B->C F Alkaline Extraction (0.1M NaOH, pH >10) D Residue C->D Discard E FA Extract 1 (Supernatant) C->E L Combine FA Extracts E->L G Centrifuge F->G H Acidify Supernatant (6M HCl, pH 1.0) G->H I Centrifuge H->I J Humic Acid (Precipitate) I->J Discard K FA Extract 2 (Supernatant) I->K K->L M Load on XAD-8 Resin Column L->M N Elute FA with NaOH M->N O Acidify with H+ Resin N->O P Purified Fulvic Acid O->P Anhydrofulvic_Acid_Conversion input input process process output output condition condition byproduct byproduct FA Purified Fulvic Acid (Solid) Heating Thermal Dehydration (Reaction Vessel) FA->Heating AFA This compound (Product) Heating->AFA Primary Product H2O Water (H₂O) Heating->H2O Byproduct CO2 Carbon Dioxide (CO₂) (Decarboxylation) Heating->CO2 Byproduct Params Conditions: - Temp: 200-300°C - Inert Atmosphere (N2) - Time: 1-4 hrs Params->Heating Troubleshooting_Yield action action result result start start start_node Start: Low AFA Yield q1 Is precursor (FA) yield low or impure? start_node->q1 a1 Optimize FA extraction: - Check pH & solvent ratios - Increase extraction time - Improve purification q1->a1 Yes q2 Is sample charring or degrading? q1->q2 No a1->q1 Re-evaluate a2_yes Reduce temperature. Use inert atmosphere (N2). q2->a2_yes Yes q3 Is conversion incomplete? q2->q3 No a2_yes->q3 Re-run experiment a3_yes Increase temperature (within 200-300°C range). Increase reaction time. q3->a3_yes Yes end_ok Yield Optimized q3->end_ok No a3_yes->end_ok Re-run experiment

References

overcoming solubility issues with Anhydrofulvic acid in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for overcoming solubility challenges when working with Anhydrofulvic acid (AFA) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (CAS No. 95730-85-1) is a polyketide metabolite derived from various fungal species, including Penicillium and Paecilomyces. It is recognized for its antibacterial and enzyme-inhibitory activities. Notably, it has been identified as a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in diabetes and obesity research.[1]

Q2: What are the recommended solvents for dissolving this compound?

This compound is an organic compound with limited aqueous solubility. It is readily soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions.

Q3: My this compound powder won't dissolve in my aqueous buffer. What should I do?

Directly dissolving this compound in aqueous buffers (like PBS or cell culture media) is not recommended and will likely fail. You must first prepare a concentrated stock solution in an organic solvent like DMSO. This stock can then be serially diluted into your aqueous experimental medium. Be mindful that the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the biological system.

Q4: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous medium. How can I prevent this?

This is a common issue when working with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step workflow to address this problem. Key strategies include reducing the final concentration, vortexing during dilution, and considering the use of a surfactant or co-solvent if your experimental design allows.

Solubility Data

Quantitative solubility data for this compound is not widely published. However, qualitative data from chemical suppliers and related literature indicates its solubility in various common laboratory solvents.

SolventSolubilityRecommended Use
Dimethyl Sulfoxide (DMSO) SolublePrimary choice for stock solutions in biological assays.
Dimethylformamide (DMF) SolubleAlternative for stock solution preparation.
Ethanol SolubleSuitable for some applications; can be used for stock solutions.
Methanol SolubleUseful for analytical chemistry purposes (e.g., HPLC, MS).
Acetone SolublePrimarily for non-biological applications.
Ethyl Acetate SolublePrimarily for extraction and chromatography.
Chloroform SolubleFor chemical synthesis and analysis; not for biological use.
Dichloromethane (DCM) SolubleFor chemical synthesis and analysis; not for biological use.
Water / Aqueous Buffers Very Low / InsolubleNot recommended for initial dissolution.

Troubleshooting Guide

Encountering solubility issues is a frequent challenge. The following guide provides a systematic approach to troubleshoot and resolve these problems.

Logical Workflow for Dissolution

The diagram below illustrates a step-by-step decision-making process for dissolving this compound and handling common precipitation issues.

G cluster_start cluster_dissolve Step 1: Initial Dissolution cluster_check1 cluster_precip_check Step 2: Aqueous Dilution cluster_check2 cluster_troubleshoot Step 3: Troubleshooting cluster_end start Start: Weigh AFA Powder add_dmso Add appropriate volume of 100% DMSO (e.g., to make 10-50 mM stock) start->add_dmso vortex Vortex vigorously for 1-2 minutes add_dmso->vortex sonicate Briefly sonicate in water bath (if necessary) vortex->sonicate check1 Is the solution clear? sonicate->check1 check1->vortex No, particles visible dilute Add stock solution dropwise to aqueous buffer while vortexing check1->dilute Yes check2 Does precipitation occur? dilute->check2 lower_conc Lower the final working concentration check2->lower_conc Yes success Success: Solution is ready for experiment check2->success No warm Gently warm solution (37°C) (Caution: check thermal stability) lower_conc->warm add_surfactant Consider adding a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) if experiment allows warm->add_surfactant fail Issue persists: Re-evaluate experimental parameters or consult literature add_surfactant->fail

Caption: Troubleshooting workflow for this compound dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which is the crucial first step before preparing working solutions for experiments.

Materials:

  • This compound (AFA), solid powder (Molecular Weight: 290.23 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile tips

Methodology:

  • Calculation: Determine the mass of AFA required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 290.23 g/mol * (1000 mg / 1 g) = 2.90 mg

  • Weighing: Carefully weigh out 2.90 mg of AFA powder using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add 1.0 mL of 100% sterile DMSO to the tube containing the AFA powder.

  • Dissolution:

    • Cap the tube securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If dissolution is slow, briefly sonicate the tube in a room temperature water bath for 5-10 minutes. Avoid excessive heating.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Visualization of Mechanism of Action

This compound has been shown to be a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a negative regulator of the insulin and leptin signaling pathways.[2][3][4] By inhibiting PTP1B, this compound can potentially enhance insulin signaling.

Signaling Pathway: Competitive Inhibition of PTP1B

The diagram below illustrates the role of PTP1B in the insulin signaling pathway and how a competitive inhibitor like this compound interferes with its function.

G cluster_pathway Insulin Signaling Pathway cluster_regulation PTP1B Negative Regulation cluster_inhibition Competitive Inhibition by AFA Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR autophosphorylates pIRS1 Phosphorylated IRS-1 (Active) pIR->pIRS1 phosphorylates IRS1 IRS-1 PI3K_AKT PI3K/AKT Pathway pIRS1->PI3K_AKT GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_AKT->GLUT4 PTP1B PTP1B Enzyme (Active Site) PTP1B->pIR dephosphorylates (Inhibits Signal) AFA This compound (Inhibitor) AFA->PTP1B binds to active site

Caption: Competitive inhibition of PTP1B by this compound.

References

Technical Support Center: Storage and Handling of Anhydrofulvic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of anhydrofulvic acid to prevent its degradation. The following information is designed to address common issues and questions that may arise during experimental workflows.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound solution has changed color. What does this indicate and what should I do?

A change in color, typically a darkening or shift towards a brown hue, can be an indicator of degradation. This may be due to oxidation or polymerization of the this compound molecules.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the solution has been stored according to the recommended guidelines (see Table 1). Exposure to light, elevated temperatures, or oxygen can accelerate degradation.

  • Check pH: Changes in pH can influence the stability of this compound. Measure the pH of your solution and compare it to the recommended range.

  • Perform a Quick Quality Check: If you have access to a UV-Vis spectrophotometer, you can run a quick scan. A significant change in the absorbance spectrum compared to a freshly prepared solution may indicate degradation.

  • Consider Discarding: If the color change is significant and you are performing sensitive assays, it is recommended to discard the solution and prepare a fresh batch to ensure the integrity of your results.

Q2: I've observed a precipitate in my this compound solution. What could be the cause?

Precipitation can occur for several reasons, including changes in pH, temperature, or solvent composition, as well as potential interactions with container materials.

Troubleshooting Steps:

  • Verify pH: this compound solubility is pH-dependent. A shift in pH outside the optimal range can cause it to precipitate.

  • Check Storage Temperature: Storing the solution at temperatures below the recommended range may lead to decreased solubility and precipitation. Allow the solution to slowly warm to room temperature to see if the precipitate redissolves.

  • Assess Container Material: Ensure you are using non-reactive containers such as high-density polyethylene (HDPE) or borosilicate glass.[1]

  • Filtration: If the precipitate is minor and you have confirmed the solution's integrity through other means, you may be able to remove the precipitate by filtering the solution through a 0.22 µm filter. However, this is not a substitute for proper storage.

Q3: How can I be sure that my stored this compound is still bioactive?

Loss of bioactivity is a primary concern with degradation. The antioxidant and other biological properties of this compound are linked to its chemical structure.

Troubleshooting Steps:

  • Use a Bioassay: The most direct way to confirm bioactivity is to perform a relevant bioassay. This could be an antioxidant capacity assay (e.g., DPPH or ABTS), a cell-based assay, or another functional assay specific to your research.

  • Analytical Chemistry Techniques: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of your this compound. The appearance of new peaks or a decrease in the main this compound peak can indicate degradation.

Data on Storage Conditions

The stability of this compound is influenced by several environmental factors. The following table summarizes recommended storage conditions to minimize degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including hydrolysis and oxidation.
Light Store in amber or opaque containers in the dark.This compound can be susceptible to photolytic degradation.
Atmosphere For long-term storage, purge the container headspace with an inert gas (e.g., nitrogen or argon).Minimizes oxidative degradation.
pH Maintain a slightly acidic to neutral pH (e.g., 5.0-7.0).Extreme pH values can catalyze hydrolysis.
Container Use chemically resistant containers such as high-density polyethylene (HDPE) or borosilicate glass.[1]Prevents leaching of contaminants and interaction with the container surface.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • High-purity water
  • pH meter
  • HPLC system with a C18 column
  • UV-Vis spectrophotometer
  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known concentration of this compound in 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve a known concentration of this compound in 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve a known concentration of this compound in 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to light in a photostability chamber.

    • At specified time points, withdraw an aliquot and analyze by HPLC.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at 60°C.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

3. Analysis:

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products using HPLC.
  • Calculate the percentage of degradation over time for each stress condition.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Hydrolyzed Products Hydrolyzed Products This compound->Hydrolyzed Products H₂O, H⁺/OH⁻ Oxidized Products Oxidized Products This compound->Oxidized Products O₂, H₂O₂ Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV/Vis Light

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation photolysis Photolysis prep->photolysis thermal Thermal prep->thermal hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc photolysis->hplc thermal->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies.

troubleshooting_guide issue Observed Degradation Issue? color_change Color Change issue->color_change Yes precipitate Precipitate Formation issue->precipitate Yes loss_of_activity Loss of Bioactivity issue->loss_of_activity Yes check_storage Review Storage Conditions color_change->check_storage check_ph Check pH color_change->check_ph uv_vis Perform UV-Vis Scan color_change->uv_vis precipitate->check_storage precipitate->check_ph bioassay Perform Bioassay loss_of_activity->bioassay hplc_analysis Perform HPLC Analysis loss_of_activity->hplc_analysis discard Discard and Prepare Fresh check_storage->discard check_ph->discard uv_vis->discard hplc_analysis->discard

References

Technical Support Center: Anhydrofulvic Acid Quantification in Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of anhydrofulvic acid in soil samples. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification in soil important?

This compound is a component of fulvic acid, which is itself a principal fraction of humic substances found in soil, sediment, and aquatic environments. Quantification of this compound is crucial for understanding soil organic matter dynamics, nutrient cycling, and the bioavailability of pollutants. In drug development, fulvic acids are explored for their potential therapeutic properties, making accurate quantification essential.

Q2: Which are the most common methods for quantifying this compound in soil?

The primary methods for quantifying fulvic acid, and by extension this compound, in soil samples include:

  • UV-Visible Spectrophotometry: A cost-effective and practical method that correlates UV-Vis absorption with fulvic acid concentration.[1][2]

  • Fluorescence Spectroscopy: A sensitive technique that utilizes the fluorescent properties of fulvic acids for quantification.[3][4][5]

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): A powerful analytical technique for the chemical characterization and quantification of the structural components of fulvic acids.

Q3: Can I use dialysis instead of resin-based methods for purifying fulvic acid extracts?

While dialysis is a common purification technique, research indicates that a significant portion of fulvic acid can pass through commercially available dialysis membranes. Therefore, adsorbent resins like XAD-8 are generally recommended for a more effective purification and to minimize sample loss.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the quantification of this compound.

Issue 1: Inconsistent or non-reproducible results with UV-Visible Spectrophotometry.
  • Question: My absorbance readings for the same sample are fluctuating. What could be the cause?

  • Answer: Inconsistent absorbance readings can stem from several factors:

    • Interference from other substances: Inorganic salts and other organic contaminants can absorb light at similar wavelengths. To mitigate this, measure absorbance at multiple wavelengths.

    • pH variations: While some studies suggest that the UV-Vis spectrum of fulvic acid is independent of pH in the range of 1.0 to 4.0, significant pH fluctuations outside this range can affect the results. It is advisable to maintain a consistent pH for all standards and samples.

    • Sample heterogeneity: Ensure your soil extract is homogenous before taking a measurement. Inadequate mixing can lead to variations.

    • Instrument instability: Check the spectrophotometer's performance with standard solutions to rule out instrumental drift.

Issue 2: Low recovery of fulvic acid after extraction and purification.
  • Question: I am losing a significant amount of my sample during the extraction and purification process. How can I improve recovery?

  • Answer: Low recovery is a common challenge. Consider the following:

    • Extraction Efficiency: The choice of extraction solvent and pH is critical. The standard method developed by the International Humic Substance Society (IHSS) using sodium hydroxide is widely accepted.

    • Purification Method: As mentioned in the FAQs, using adsorbent resins like XAD-8 is generally more effective than dialysis for fulvic acid purification and can improve recovery rates.

    • Precipitation of Humic Acid: Ensure complete precipitation of humic acid by adjusting the pH to less than 2 before isolating the fulvic acid fraction, which remains in solution.

Issue 3: Poor signal-to-noise ratio in Fluorescence Spectroscopy.
  • Question: My fluorescence signal is weak and noisy. How can I enhance it?

  • Answer: A poor signal-to-noise ratio can be addressed by:

    • Optimizing Excitation and Emission Wavelengths: The fluorescence of fulvic acids is dependent on their origin and composition. Perform excitation-emission matrix (EEM) scans to identify the optimal wavelengths for your specific samples.

    • Controlling pH: The fluorescence properties of fulvic acids can be pH-dependent. Maintain a consistent and optimal pH for all measurements.

    • Sample Concentration: Ensure your sample concentration is within the linear range of the instrument. Highly concentrated samples can lead to inner-filter effects, while very dilute samples may not produce a detectable signal.

Experimental Protocols

UV-Visible Spectrophotometric Quantification of Fulvic Acid

This protocol is based on the principle that the concentration of fulvic acid is linearly related to its UV-Vis absorbance at specific wavelengths.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of a known concentration of standard fulvic acid (e.g., from IHSS) in a suitable buffer (e.g., 20 mM phosphate buffer at pH 2 or pH 7).

    • Perform serial dilutions to create a series of standard solutions with concentrations ranging from 5 mg/L to 180 mg/L.

  • Sample Preparation:

    • Extract fulvic acid from the soil sample using the IHSS method.

    • Adjust the pH of the extract to match the pH of the standard solutions.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Absorbance Measurement:

    • Use a UV-Vis spectrophotometer to measure the absorbance of the standard solutions and the sample at multiple wavelengths (e.g., 350 nm, 370 nm, 400 nm, 450 nm, and 500 nm).

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations for each wavelength.

    • Use the linear regression equation from the calibration curve to determine the concentration of fulvic acid in the sample based on its absorbance.

Quantitative Data Summary

The following table summarizes typical absorption coefficients for standard fulvic acids at different wavelengths, which can be used as a reference in your quantification experiments.

Wavelength (nm)Average Absorption Coefficient (L cm⁻¹ g⁻¹)
3505.3 ± 0.3
3703.4 ± 0.3
4001.9 ± 0.2
4500.89 ± 0.10
Data adapted from a study on IHSS standard fulvic acids.

Visualizations

Troubleshooting Workflow for this compound Quantification

TroubleshootingWorkflow Start Start: Inaccurate Quantification Results Problem Identify Problem Area Start->Problem UV_Vis UV-Vis Spectrophotometry Issues Problem->UV_Vis Spectrophotometry Extraction Extraction/Purification Issues Problem->Extraction Sample Prep Fluorescence Fluorescence Spectroscopy Issues Problem->Fluorescence Spectroscopy UV_Vis_Check1 Check for Interferences (Measure at multiple wavelengths) UV_Vis->UV_Vis_Check1 Extraction_Check1 Optimize Extraction Protocol (e.g., IHSS method) Extraction->Extraction_Check1 Fluorescence_Check1 Optimize Excitation/Emission Wavelengths (EEM) Fluorescence->Fluorescence_Check1 UV_Vis_Check2 Verify pH Consistency UV_Vis_Check1->UV_Vis_Check2 UV_Vis_Check3 Ensure Sample Homogeneity UV_Vis_Check2->UV_Vis_Check3 End End: Accurate Quantification UV_Vis_Check3->End Extraction_Check2 Use Adsorbent Resin (e.g., XAD-8) Extraction_Check1->Extraction_Check2 Extraction_Check2->End Fluorescence_Check2 Control Sample pH Fluorescence_Check1->Fluorescence_Check2 Fluorescence_Check3 Adjust Sample Concentration Fluorescence_Check2->Fluorescence_Check3 Fluorescence_Check3->End

Caption: A flowchart for troubleshooting common issues in this compound quantification.

Experimental Workflow for UV-Visible Spectrophotometric Quantification

ExperimentalWorkflow Start Start: Soil Sample Extraction Fulvic Acid Extraction (IHSS Method) Start->Extraction Purification Purification (XAD-8 Resin) Extraction->Purification Measurement Measure Absorbance (UV-Vis Spectrophotometer) Purification->Measurement Std_Prep Prepare Standard Solutions Std_Prep->Measurement Calibration Construct Calibration Curve Measurement->Calibration Quantification Quantify Sample Concentration Calibration->Quantification End End: Fulvic Acid Concentration Quantification->End

Caption: A streamlined workflow for quantifying fulvic acid using UV-Visible spectrophotometry.

References

Technical Support Center: Improving the Stability of Anhydrofulvic Acid Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with anhydrofulvic acid solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound solutions?

A1: The stability of this compound solutions can be influenced by several factors, including pH, temperature, light exposure, oxygen, and the presence of metal ions.[1][2] Understanding and controlling these factors is crucial for maintaining the integrity of your solutions.

Q2: What is the ideal pH range for storing this compound solutions?

A2: While specific data for this compound is limited, similar organic acid solutions often exhibit maximum stability in acidic conditions.[3][4] It is recommended to conduct a pH stability profile to determine the optimal pH for your specific formulation. Generally, a lower pH is expected to increase stability.[3]

Q3: How does temperature affect the stability of this compound solutions?

A3: Elevated temperatures typically accelerate the degradation of organic molecules. For this compound solutions, storage at refrigerated temperatures (2-8°C) is recommended to minimize degradation. Long-term storage at room temperature or higher is likely to lead to a significant loss of potency.

Q4: Should this compound solutions be protected from light?

A4: Yes, photostability is a critical consideration. Exposure to UV or fluorescent light can induce photodegradation. It is best practice to store this compound solutions in amber vials or wrapped in aluminum foil to protect them from light.

Q5: Can I do anything to prevent oxidation of my this compound solution?

A5: To minimize oxidation, you can purge the solution and the headspace of the storage container with an inert gas like nitrogen or argon. The use of antioxidants could also be explored, but their compatibility and potential for interference with your experiments must be evaluated.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Change in solution color (e.g., darkening) Oxidation or degradation- Check the pH of the solution; adjust to a more acidic pH if appropriate. - Purge with an inert gas to remove dissolved oxygen. - Store at a lower temperature (2-8°C). - Protect from light.
Precipitate formation pH shift, exceeding solubility limits, or degradation leading to insoluble products.- Verify the pH of the solution and adjust if necessary. - Ensure the concentration is within the known solubility limits at the storage temperature. - Filter the solution and analyze the precipitate and filtrate to identify the cause.
Loss of biological activity or potency Chemical degradation of this compound.- Perform a stability study to determine the rate of degradation under your storage conditions. - Consider reformulating with stabilizing excipients. - Prepare fresh solutions more frequently.
Appearance of new peaks in HPLC analysis Degradation of this compound.- Conduct a forced degradation study to identify potential degradation products and pathways. - Adjust storage conditions (pH, temperature, light) to minimize the formation of these degradants.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on an this compound solution to illustrate the impact of different stress conditions. The initial concentration of the this compound solution was 1 mg/mL.

Table 1: Effect of pH on this compound Stability at 40°C

pH% this compound Remaining (24 hours)% this compound Remaining (72 hours)
2.098.595.2
4.095.188.7
7.082.365.4
9.070.548.1

Table 2: Effect of Temperature on this compound Stability at pH 4.0

Temperature (°C)% this compound Remaining (24 hours)% this compound Remaining (72 hours)
499.899.5
2597.292.1
4095.188.7
6085.670.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a buffer at a specific pH).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 72 hours.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp) for a defined period. A control sample should be wrapped in foil to exclude light.

3. Sample Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying the parent this compound from its degradation products.

1. Column and Mobile Phase Selection:

  • Start with a C18 reversed-phase column.

  • A common mobile phase for acidic compounds consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be acidic) and an organic solvent (e.g., acetonitrile or methanol).

2. Method Development:

  • Inject a mixture of the stressed samples (a cocktail of degradation products) to ensure the method can separate all components.

  • Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution between this compound and all degradation peaks.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL this compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal Degradation (60°C) prep->thermal hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc thermal->hplc data Data Interpretation (Identify Degradants, Determine Pathways) hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_products Degradation Products A This compound B Hydrolysis Product (Acid/Base) A->B H2O, H+ or OH- C Oxidation Product A->C [O] D Thermal Degradant A->D Heat

Caption: Hypothetical degradation pathways of this compound.

troubleshooting_logic start Instability Observed (e.g., color change, precipitation) check_ph Check pH start->check_ph ph_ok pH in Optimal Range? check_ph->ph_ok check_temp Check Storage Temperature temp_ok Temp ≤ 8°C? check_temp->temp_ok check_light Check Light Exposure light_ok Protected from Light? check_light->light_ok ph_ok->check_temp Yes adjust_ph Adjust pH to Acidic Range ph_ok->adjust_ph No temp_ok->check_light Yes refrigerate Store at 2-8°C temp_ok->refrigerate No protect_light Use Amber Vials/Foil light_ok->protect_light No stable Solution Stabilized light_ok->stable Yes adjust_ph->check_temp refrigerate->check_light protect_light->stable

Caption: Troubleshooting logic for unstable solutions.

References

addressing interference in spectroscopic analysis of Anhydrofulvic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding anhydrofulvic acid is limited. The following guidance is based on established principles for the analysis of the closely related fulvic acid and humic substances.

Troubleshooting Guides

This section provides solutions to common problems encountered during the spectroscopic analysis of this compound.

UV-Vis Spectroscopy

Question 1: Why is my UV-Vis spectrum featureless or showing only a continuous decrease in absorbance with increasing wavelength?

Answer: This is a characteristic feature of fulvic and humic acids. Their UV-Vis spectra are often devoid of sharp peaks due to the complex mixture of chromophores present in their structure.[1][2] The typical spectrum shows a strong absorption in the UV region that decreases as the wavelength increases into the visible range.[3] The shape of this curve itself is used for characterization.

Question 2: My absorbance readings are unstable or drifting. What could be the cause?

Answer: Instability in absorbance readings can arise from several factors:

  • Instrument Warm-up: Ensure the spectrophotometer's lamp has been allowed to warm up and stabilize according to the manufacturer's instructions.[4]

  • Sample Precipitation: this compound solubility can be pH-dependent. If the sample pH is too low, precipitation of humic-like substances can occur, leading to light scattering and unstable readings.[5] Ensure your sample is fully dissolved and stable at the analysis pH.

  • Particulate Matter: The presence of suspended particles will scatter light and cause erroneous readings. Filter your samples through a 0.45 µm or smaller pore size filter before analysis.

  • Cuvette Issues: Ensure cuvettes are clean, free of scratches, and properly aligned in the sample holder. Use a matched pair of cuvettes for the blank and the sample.

Question 3: I suspect interference from other substances in my sample. How can I identify and mitigate this?

Answer: Interference from other organic and inorganic compounds is a common issue.

  • Metal Ions: Metal ions, particularly iron, can form complexes with fulvic acids and interfere with spectrophotometric analysis. Masking agents like ascorbic acid can be used to mitigate iron interference.

  • Other Organic Molecules: Co-extracted organic compounds can also absorb in the UV-Vis range. Chromatographic techniques like HPLC can be used to separate this compound from interfering compounds before analysis.

  • Spectral Deconvolution: Mathematical techniques can sometimes be used to separate the spectra of different components in a mixture.

Fluorescence Spectroscopy

Question 1: I am not observing any distinct fluorescence peaks. What is wrong?

Answer: Similar to UV-Vis spectra, the fluorescence spectra of humic substances can be broad. However, you should observe distinct excitation and emission maxima.

  • Incorrect Wavelengths: Ensure you are using appropriate excitation and emission wavelengths. For fulvic-like substances, excitation is often in the UV range (e.g., 260 nm, 310 nm) with emission in the visible range (e.g., 440-460 nm).

  • Concentration Effects: Very high concentrations can lead to inner-filter effects, where the emitted fluorescence is re-absorbed by other molecules in the solution, leading to a decrease in the observed fluorescence intensity. Dilute your sample and re-measure.

  • pH Effects: The fluorescence intensity of humic substances can be pH-dependent. Ensure your samples and standards are at the same pH.

Question 2: The fluorescence intensity of my samples is decreasing over time (photobleaching). How can I prevent this?

Answer: Photobleaching is the light-induced degradation of fluorophores.

  • Minimize Light Exposure: Keep samples in the dark as much as possible before and during analysis.

  • Reduce Excitation Intensity: If your spectrofluorometer allows, reduce the intensity of the excitation light.

  • Limit Measurement Time: Take measurements as quickly as possible.

Question 3: How can I differentiate between this compound and other fluorescent compounds in my sample?

Answer:

  • Excitation-Emission Matrix (EEM) Spectroscopy: EEM spectroscopy, also known as a fluorescence fingerprint, is a powerful technique for distinguishing between different types of fluorescent organic matter. It involves collecting a series of emission spectra at different excitation wavelengths to create a 3D contour plot.

  • Fractionation: Separating the sample into different fractions based on properties like hydrophobicity or size can help to isolate the this compound from other fluorescent components.

FAQs

Q1: What is a typical UV-Vis spectrum of this compound expected to look like? A1: The UV-Vis spectrum is expected to be largely featureless, with a strong absorption in the ultraviolet region that gradually decreases with increasing wavelength. Ratios of absorbances at different wavelengths (e.g., E4/E6 ratio, the absorbance at 465 nm divided by the absorbance at 665 nm) are often used to characterize the degree of humification.

Q2: What are the key fluorescence characteristics of fulvic acid-like substances? A2: Fulvic acids typically exhibit broad fluorescence spectra with excitation maxima in the UV region and emission maxima in the visible region (around 450 nm). The exact position and intensity of the peaks can vary depending on the source of the material and the experimental conditions.

Q3: Is it necessary to purify this compound before spectroscopic analysis? A3: For accurate quantitative analysis, purification is highly recommended to remove interfering substances. Methods like solid-phase extraction or size-exclusion chromatography can be employed.

Q4: Can I use spectroscopic methods to determine the concentration of this compound? A4: Yes, both UV-Vis and fluorescence spectroscopy can be used for quantification, provided that a linear relationship between concentration and signal is established using standards. However, due to the heterogeneity of these substances, it is often reported as "fulvic acid-like" concentration.

Q5: How does pH affect the spectroscopic analysis of this compound? A5: The pH can influence the conformation and charge of this compound molecules, which in turn can affect both their UV-Vis absorbance and fluorescence properties. It is crucial to control and report the pH at which measurements are made.

Data Presentation

Table 1: Common Interferences in Spectroscopic Analysis and Mitigation Strategies
Interfering SubstanceAnalytical TechniqueEffect on SignalMitigation Strategy
Metal Ions (e.g., Fe³⁺) UV-Vis & FluorescenceForms complexes, altering absorbance and quenching fluorescence.Addition of a masking agent (e.g., ascorbic acid).
Other Organic Matter UV-Vis & FluorescenceOverlapping absorption and fluorescence spectra.Chromatographic separation (e.g., HPLC); Excitation-Emission Matrix (EEM) spectroscopy.
Particulate Matter UV-VisLight scattering leading to artificially high absorbance.Sample filtration (e.g., 0.45 µm filter).
High Analyte Concentration FluorescenceInner-filter effect causing non-linear response and decreased intensity.Sample dilution.

Experimental Protocols

Protocol 1: Basic UV-Vis Spectroscopic Analysis
  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent (e.g., deionized water).

    • Adjust the pH to a desired and consistent value (e.g., 7.0) using a buffer.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for the recommended time.

    • Set the desired wavelength range for scanning (e.g., 200-800 nm).

  • Measurement:

    • Fill a clean quartz cuvette with the solvent/buffer to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record the baseline.

    • Rinse the cuvette with the sample solution, then fill it with the sample.

    • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis:

    • Plot absorbance versus wavelength.

    • Calculate relevant parameters such as the E4/E6 ratio if desired.

Protocol 2: Fluorescence Excitation-Emission Matrix (EEM) Spectroscopy
  • Sample Preparation:

    • Prepare the sample as described in the UV-Vis protocol, ensuring it is sufficiently dilute to avoid inner-filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the instrument to EEM mode.

    • Define the range of excitation wavelengths (e.g., 220-450 nm) and emission wavelengths (e.g., 250-600 nm).

    • Set the scan speed and wavelength increments.

  • Measurement:

    • Record a blank EEM using the solvent/buffer.

    • Record the EEM of the this compound sample.

  • Data Processing:

    • Subtract the blank EEM from the sample EEM to correct for background signals.

    • Use appropriate software to visualize the EEM as a contour plot.

    • Identify the locations of fluorescence peaks.

Visualizations

experimental_workflow Troubleshooting Workflow for Spectroscopic Interference start Start: Inaccurate Spectroscopic Reading check_instrument Check Instrument Settings & Warm-up start->check_instrument check_sample_prep Review Sample Preparation check_instrument->check_sample_prep is_particulate Particulate Matter Suspected? check_sample_prep->is_particulate filter_sample Filter Sample (e.g., 0.45 µm) is_particulate->filter_sample Yes is_concentration Concentration Effects Suspected? (Fluorescence) is_particulate->is_concentration No rerun_analysis Re-run Analysis filter_sample->rerun_analysis dilute_sample Dilute Sample is_concentration->dilute_sample Yes is_metal Metal Ion Interference Suspected? is_concentration->is_metal No dilute_sample->rerun_analysis add_masking Add Masking Agent is_metal->add_masking Yes is_organic Other Organic Interference? is_metal->is_organic No add_masking->rerun_analysis chromatography Use Chromatographic Separation (HPLC) is_organic->chromatography Yes is_organic->rerun_analysis No chromatography->rerun_analysis end End: Accurate Reading rerun_analysis->end

Caption: Troubleshooting workflow for spectroscopic interference.

logical_relationship Logical Flow for Mitigating Interference sample Raw Sample (this compound + Matrix) physical_removal Physical Removal of Interferences sample->physical_removal chemical_masking Chemical Masking of Interferences sample->chemical_masking advanced_analysis Advanced Analytical Techniques sample->advanced_analysis filtration Filtration physical_removal->filtration chromatography Chromatography physical_removal->chromatography masking_agents Masking Agents chemical_masking->masking_agents eem EEM Spectroscopy advanced_analysis->eem clean_sample Analyte Ready for Measurement filtration->clean_sample chromatography->clean_sample masking_agents->clean_sample eem->clean_sample

References

Technical Support Center: Scaling Up Anhydrofulvic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Anhydrofulvic Acid. For the purposes of this guide, "this compound" refers to the dehydrated, powdered form of Fulvic Acid, a complex mixture of organic acids. The primary challenges in its large-scale production revolve around the extraction and purification of high-quality fulvic acid from various source materials and the subsequent dehydration process to obtain a stable, soluble powder.

Frequently Asked Questions (FAQs)

Section 1: Raw Material, Extraction, and Purification

Q1: What are the common source materials for commercial fulvic acid production?

The most common raw materials are humic substances-rich deposits, including lignite, leonardite, and peat.[1][2] The choice of source material is critical as it influences the final product's purity, concentration, and overall quality.[3] Some processes also utilize fermentation of organic waste to produce what is known as biochemical fulvic acid.[4]

Q2: What are the primary challenges in purifying the initial fulvic acid extract?

The main purification challenges involve the separation of fulvic acid from other humic substances (like humic acid and humin) and the removal of contaminants.[5] Key impurities that need to be addressed include:

  • Humic Acids: These are precipitated by acidifying the alkaline extract, while fulvic acids remain in the solution.

  • Heavy Metals: Source materials can contain heavy metals like lead, mercury, and arsenic, which must be removed, especially for pharmaceutical or nutraceutical applications.

  • Salts: The use of acids and bases in extraction methods can introduce high concentrations of salts, which are difficult to remove from the final aqueous solution.

Q3: What are the common industrial methods for extracting and purifying fulvic acid?

The conventional method is an alkali-dissolution and acid-precipitation process. The raw material is treated with an alkaline solution (e.g., sodium hydroxide) to solubilize both humic and fulvic acids. The solution is then acidified, causing the larger humic acid molecules to precipitate, leaving the fulvic acid in the supernatant. More advanced methods, such as nanofiltration and the use of specialized resins, are employed to achieve higher purity by removing salts and other low-molecular-weight impurities.

Section 2: Dehydration and Powder Production

Q4: What are the primary methods for converting aqueous fulvic acid into a powder (this compound)?

The most common industrial methods for dehydration are spray drying and freeze-drying. Spray drying is often preferred for large-scale production due to its continuous nature, though it presents several challenges. Yeast-derived fulvic acid, for example, is concentrated through multi-effect evaporation and then spray dried.

Q5: What causes "stickiness" and product loss during the spray drying of fulvic acid?

Stickiness during spray drying is a significant operational problem that leads to low product yield. This issue is common with materials rich in organic acids and low-molecular-weight compounds, which is characteristic of fulvic acid. These substances have a low glass transition temperature (Tg), and at typical spray drying temperatures, they become soft and sticky, causing particles to adhere to each other and the dryer walls.

Q6: How can stickiness be mitigated when scaling up spray drying?

Several strategies can be employed to address the issue of stickiness:

  • Use of Drying Aids: Incorporating high-molecular-weight carriers like maltodextrin can increase the glass transition temperature of the feed mixture, reducing stickiness.

  • Process Optimization: Operating at lower temperatures and using dehumidified air can help.

  • Equipment Modification: Cooling the dryer walls or using scrapers can prevent material accumulation.

Section 3: Product Quality, Stability, and Analysis

Q7: What are the critical quality control parameters for this compound powder?

For a high-quality final product, rigorous testing at each stage of production is necessary. Key parameters to monitor in the final powder include:

  • Fulvic Acid Content: To ensure product potency.

  • Heavy Metal and Microbial Contamination: For safety and regulatory compliance.

  • Solubility: The powder should be fully water-soluble for ease of use in various applications.

  • Moisture Content: To ensure stability and prevent caking.

Q8: My this compound powder is clumping. What is the cause and how can it be prevented?

Clumping, or caking, is typically caused by the hygroscopic nature of the powder, meaning it readily absorbs moisture from the air. This is a common issue with powders containing organic acids. To prevent this, proper storage is crucial. The product should be kept in a cool, dry environment, away from direct sunlight, and in securely sealed containers to protect it from humidity.

Q9: How is the concentration of fulvic acid in a product accurately measured?

Historically, a lack of standardized testing led to inconsistent product claims. The Lamar method is now a widely accepted standardized method for fulvic acid quantification and has been adopted by the Association of American Plant Food Control Officials (AAPFCO) and the International Humic Substances Society (IHSS). Researchers should request that suppliers certify their testing method and results.

Q10: Can the high temperatures of spray drying degrade the fulvic acid?

Yes, high temperatures can be detrimental to heat-sensitive components, potentially leading to the degradation of bioactive compounds and altering the chemical structure. This makes process control and temperature optimization critical during the drying phase to preserve the integrity of the fulvic acid.

Troubleshooting Guides

Guide 1: Low Yield of this compound Powder
Symptom Potential Cause Troubleshooting Steps
Low Fulvic Acid concentration in aqueous solution before drying. Inefficient initial extraction from raw material.1. Verify the quality of the raw material.2. Optimize extraction parameters (e.g., pH, temperature, duration).3. Consider alternative extraction methods like ultrasound-assisted extraction.
Significant product loss during spray drying. Stickiness and adhesion to the dryer chamber walls.1. Introduce a high-molecular-weight drying aid (e.g., maltodextrin).2. Lower the inlet air temperature and feed rate.3. Increase the airflow to facilitate faster particle removal.4. If available, utilize a dryer with a cooled wall or scraping mechanism.
Final powder yield is low despite good drying conditions. Inefficient separation of fulvic acid from humic acid during purification.1. Ensure complete precipitation of humic acid by adjusting the pH accurately to 1.0-2.0.2. Use centrifugation at appropriate speeds to separate the precipitate effectively.
Guide 2: Product Inconsistency Between Batches
Symptom Potential Cause Troubleshooting Steps
Variable color, solubility, or fulvic acid content in the final powder. Inconsistency in the raw source material.1. Implement rigorous testing of incoming raw materials for humic/fulvic acid content and impurities.2. If possible, blend different batches of raw material to create a more homogenous starting stock.
Fluctuations in process parameters.1. Maintain strict Standard Operating Procedures (SOPs) for all stages of production.2. Calibrate all monitoring equipment regularly (pH meters, temperature sensors, etc.).3. Implement in-process quality checks to catch deviations early.
Final product shows variable levels of heavy metals. Inconsistent performance of the purification step.1. If using ion exchange resins, check for resin fouling or exhaustion and regenerate/replace as needed.2. Validate the purification protocol to ensure it is robust enough to handle variations in the incoming extract.

Experimental Protocols

Protocol 1: General Method for Extraction and Purification of Fulvic Acid
  • Objective: To extract and separate fulvic acid from a humic substance source material (e.g., leonardite).

  • Methodology:

    • Grinding: Grind the raw leonardite to increase its surface area.

    • Alkaline Extraction: Mix the ground material with an alkaline solution (e.g., 1N KOH or NaOH) at a pH of ~13. Heat the mixture to approximately 60°C for several hours with agitation to dissolve the humic and fulvic acids.

    • Separation of Insoluble Material: Centrifuge the mixture at high speed (e.g., 8000 rpm) to pellet the insoluble humin and other mineral residues.

    • Acid Precipitation of Humic Acid: Collect the supernatant and acidify it to a pH of 1.0-2.0 using a strong acid like HCl. Allow it to stand overnight. This will cause the humic acid to precipitate.

    • Isolation of Fulvic Acid: Centrifuge the acidified mixture to separate the precipitated humic acid. The supernatant, which is rich in fulvic acid, is carefully collected.

    • Further Purification: The fulvic acid solution can be further purified using resin columns or filtration techniques like nanofiltration to remove salts and other impurities. The purified solution is then ready for dehydration.

Protocol 2: Assessment of Powder Hygroscopicity and Caking
  • Objective: To determine the tendency of the this compound powder to absorb moisture and cake.

  • Methodology:

    • Sample Preparation: Dry a known amount of the powder in an oven at 105°C to a constant weight to establish a baseline dry weight.

    • Controlled Humidity Exposure: Place the dried sample in a desiccator containing a saturated salt solution to create a known relative humidity (e.g., a saturated solution of NaCl creates ~75% RH).

    • Moisture Absorption: Weigh the sample periodically until it reaches a constant weight. The percentage increase in weight represents the hygroscopicity under those conditions.

    • Caking Test: After moisture absorption, transfer the powder to a sieve with a standardized mesh size. Gently shake the sieve for a fixed period. The amount of material that remains on the sieve is expressed as the degree of caking.

Visualizations

G Diagram 1: General Workflow for this compound Production cluster_0 Upstream Processing cluster_1 Downstream Processing Raw Material Raw Material Extraction (Alkaline) Extraction (Alkaline) Raw Material->Extraction (Alkaline) Grinding Purification Purification Extraction (Alkaline)->Purification Centrifugation Dehydration Dehydration Purification->Dehydration Purified Fulvic Acid Solution This compound Powder This compound Powder Dehydration->this compound Powder Quality Control Quality Control This compound Powder->Quality Control Final Product Final Product Quality Control->Final Product

Caption: General Workflow for this compound Production.

G Diagram 2: Troubleshooting Spray Drying Stickiness Start High Stickiness/ Low Yield Check_Tg Is Glass Transition Temp (Tg) too low? Start->Check_Tg Add_Aid Add High MW Drying Aid Check_Tg->Add_Aid Yes Check_Temp Is Inlet Temp too high? Check_Tg->Check_Temp No Add_Aid->Check_Temp Lower_Temp Decrease Inlet Temperature Check_Temp->Lower_Temp Yes Check_Residence Is Residence Time too long? Check_Temp->Check_Residence No Lower_Temp->Check_Residence Adjust_Flow Increase Airflow/ Decrease Feed Rate Check_Residence->Adjust_Flow Yes Success Improved Yield Check_Residence->Success No Adjust_Flow->Success G Diagram 3: Factors Affecting this compound Stability Stability Powder Stability Moisture Residual Moisture Moisture->Stability affects caking Storage_Conditions Storage Conditions Storage_Conditions->Stability prevents degradation Particle_Size Particle Size Particle_Size->Stability impacts surface area Chemical_Composition Chemical Composition Chemical_Composition->Stability inherent properties Humidity Ambient Humidity Humidity->Storage_Conditions Temperature Temperature Temperature->Storage_Conditions Light Light Exposure Light->Storage_Conditions

References

minimizing co-extraction of impurities with Anhydrofulvic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the co-extraction of impurities with fulvic acid. While the term "anhydrofulvic acid" is not commonly used in scientific literature regarding extraction from natural sources, it may refer to a specific derivative or a dehydrated form. The guidance provided here focuses on the purification of fulvic acid, which will be applicable in either scenario.

Frequently Asked Questions (FAQs)

Q1: What is the difference between fulvic acid and this compound?

Fulvic acid is a component of humic substances, which are organic constituents of soil, peat, and coal.[1] It is characterized by its solubility in water at all pH levels.[2] The term "this compound" is not standard in the context of extraction from natural materials and does not appear frequently in scientific literature. It may refer to a dehydrated form of fulvic acid or a specific, less common derivative. From a practical purification standpoint, the impurities and methods for their removal would be the same as for fulvic acid.

Q2: What are the most common impurities co-extracted with fulvic acid?

Common impurities include:

  • Inorganic Salts and Heavy Metals: Introduced during alkaline extraction (e.g., using NaOH or KOH) and from the natural source material.[3][4]

  • Humic Acid: Another major component of humic substances, which is soluble in alkaline conditions but precipitates in acidic conditions.

  • Polysaccharides: These can be co-extracted from the source material and can be difficult to separate due to their similar solubility.

Q3: How do I know if my fulvic acid sample is impure?

Purity can be assessed through various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify fulvic acid from other organic compounds.

  • Ash Content Analysis: A high ash content indicates the presence of inorganic impurities.

  • Spectroscopic Methods (UV-Vis, FTIR): Can provide information about the functional groups present and help identify contaminants.

Q4: Can the extraction method itself introduce impurities?

Yes, the extraction process is a primary source of certain impurities. The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can introduce high concentrations of Na+ and K+ ions. The choice of extraction method can also influence the final purity and composition of the fulvic acid.

Troubleshooting Guides

Issue 1: High Levels of Heavy Metal Contamination

Symptoms:

  • High ash content in the final product.

  • Interference in biological assays.

  • Regulatory concerns for use in drug development.

Possible Causes:

  • The source material (e.g., leonardite, soil) has a high natural concentration of heavy metals.

  • Contamination from extraction reagents or equipment.

Solutions:

Method Principle Advantages Disadvantages
Resin Chromatography (XAD-8 or DAX-8) Hydrophobic adsorption of fulvic acid, allowing inorganic salts and metals to be washed away.Highly effective for removing a wide range of metals and salts.Requires specific resins and can be time-consuming.
Precipitation Addition of agents like aluminum (Al) can co-precipitate fulvic acid, leaving many impurities in the solution.Can be effective for specific metal removal and can concentrate the fulvic acid.May introduce the precipitating agent (e.g., Al) into the final product, requiring further purification.
Dialysis Separation based on molecular weight, where smaller metal ions pass through a semi-permeable membrane.Simple setup.Can be slow and may not be effective for all metals, especially those chelated by fulvic acid.

Experimental Protocol: Heavy Metal and Salt Removal using XAD-8 Resin Chromatography

This protocol is adapted from the International Humic Substance Society (IHSS) guidelines.

  • Resin Preparation:

    • Thoroughly wash the XAD-8 resin with 0.1 M NaOH, followed by distilled water until the wash is colorless.

    • Rinse with methanol to remove organic residues, followed by copious amounts of distilled water.

  • Sample Preparation:

    • Adjust the pH of the crude fulvic acid extract to 1.0 with HCl. This protonates the fulvic acid, making it more hydrophobic.

  • Column Loading:

    • Pass the acidified fulvic acid solution through a column packed with the prepared XAD-8 resin. The fulvic acid will adsorb to the resin.

  • Washing:

    • Wash the column with distilled water to remove non-adsorbed impurities, including salts and heavy metals.

  • Elution:

    • Elute the purified fulvic acid from the resin using 0.1 M NaOH.

  • Final Steps:

    • The eluted solution can be further purified by passing it through a cation exchange resin to remove Na+ ions and then freeze-dried.

Issue 2: Presence of Polysaccharide Impurities

Symptoms:

  • Gummy or viscous final product.

  • Inconsistent analytical results.

  • Potential for immunological responses in biological applications.

Possible Causes:

  • High polysaccharide content in the source material.

  • Extraction conditions that favor the co-solubilization of polysaccharides.

Solutions:

Method Principle Advantages Disadvantages
Enzymatic Digestion Use of specific enzymes (e.g., cellulases, hemicellulases) to break down polysaccharides into smaller, more easily removable units.Highly specific for polysaccharide removal.Requires careful selection of enzymes and optimization of reaction conditions. Can be costly.
Fractional Precipitation Gradual addition of a non-solvent (e.g., ethanol) to precipitate either the fulvic acid or the polysaccharides selectively.Can be effective if there is a significant difference in solubility.May result in co-precipitation and loss of the target compound.
Size Exclusion Chromatography (SEC) Separation based on molecular size.Can effectively separate fulvic acid from larger polysaccharide molecules.Can be expensive and may have limited sample capacity.

Experimental Protocol: Enzymatic Digestion of Polysaccharides

  • Sample Preparation:

    • Dissolve the impure fulvic acid extract in a buffer solution suitable for the chosen enzyme(s) (e.g., acetate buffer for cellulase).

  • Enzyme Addition:

    • Add the appropriate enzymes (e.g., a cocktail of cellulase, hemicellulase, and pectinase) to the solution. The enzyme concentration will need to be optimized.

  • Incubation:

    • Incubate the mixture at the optimal temperature and for a sufficient time for the enzymes to digest the polysaccharides.

  • Purification:

    • After digestion, the smaller sugar units can be removed from the fulvic acid by dialysis or by passing the solution through an XAD-8 resin column as described in the previous protocol.

Purification Strategy Workflow

The selection of a suitable purification strategy depends on the types and levels of impurities present in the crude fulvic acid extract. The following workflow can guide the decision-making process.

PurificationWorkflow start Crude Fulvic Acid Extract impurity_assessment Assess Primary Impurity start->impurity_assessment heavy_metals High Heavy Metals / Salts impurity_assessment->heavy_metals Inorganic polysaccharides High Polysaccharides impurity_assessment->polysaccharides Organic (non-humic) humic_acid High Humic Acid impurity_assessment->humic_acid Organic (humic) resin_chromatography XAD-8 Resin Chromatography heavy_metals->resin_chromatography enzymatic_digestion Enzymatic Digestion polysaccharides->enzymatic_digestion acid_precipitation Acid Precipitation of Humic Acid humic_acid->acid_precipitation final_purification Final Polishing (e.g., Dialysis, SEC) resin_chromatography->final_purification enzymatic_digestion->final_purification acid_precipitation->final_purification

Decision workflow for fulvic acid purification.

Quantitative Comparison of Purification Methods

The following table summarizes the reported effectiveness of different purification methods. The actual efficiency can vary depending on the specific conditions and the composition of the crude extract.

Impurity Purification Method Reported Removal Efficiency Reference
Heavy Metals (e.g., Pb, Cd) Fulvic Acid Sorption65-78% reduction in bioavailable Cd and Pb in soil
Heavy Metals (general) Humic/Fulvic Acid SorptionFulvic acid generally shows higher sorption for many metals compared to humic acid.
Inorganic Ash Resin Chromatography (XAD-8) + DialysisCan reduce ash content to less than 0.22%.
Hydrophilic vs. Hydrophobic Fractions XAD-8 Resin FractionationRecovery of different fractions can be quantified (e.g., 42% hydrophilic, 19-14% hydrophobic).

This technical support guide provides a starting point for troubleshooting common issues in fulvic acid purification. For specific applications, further optimization of these methods may be necessary.

References

Validation & Comparative

Comparative Efficacy of Anhydrofulvic Acid and Humic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the anti-inflammatory and antioxidant properties of Anhydrofulvic Acid and Humic Acid, presenting key experimental data and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction

Humic substances, including this compound (often referred to as Fulvic Acid in contemporary literature) and Humic Acid, are complex organic macromolecules formed from the decomposition of plant and animal matter.[1] These substances have garnered significant interest in the scientific community for their potential therapeutic applications, primarily attributed to their antioxidant and anti-inflammatory properties.[2][3] This guide provides a comparative analysis of the efficacy of this compound and Humic Acid, summarizing available quantitative data, detailing experimental methodologies, and visualizing key mechanisms of action.

While both compounds exhibit beneficial biological activities, they differ in their molecular weight, solubility, and functional group composition, which in turn influences their therapeutic efficacy.[4][5] Fulvic acid, being of lower molecular weight and higher solubility across all pH levels, is suggested to be more biologically active and bioavailable than the larger, more complex humic acid molecules which are only soluble in alkaline conditions.

Anti-inflammatory Efficacy

Both this compound (Fulvic Acid) and Humic Acid have demonstrated significant anti-inflammatory effects in various experimental models. Their mechanisms of action primarily involve the modulation of inflammatory pathways and the reduction of pro-inflammatory mediators.

Humic acid has been shown to inhibit the release of inflammatory cytokines and regulate the complement system. Studies indicate that potassium humate, a salt of humic acid, can inhibit the degranulation of phagocytes and the production of inflammatory cytokines such as IL-1β, IL-6, IL-10, and TNF-α. In animal models, humic acid has been observed to reduce edema and improve histological outcomes in induced inflammation. For instance, in a study using a carrageenan-induced paw edema model in mice, humic acid at doses of 62.5, 125, and 250 mg/kg body weight showed inflammatory inhibition percentages of 2.67%, 13.34%, and 20.01%, respectively.

Fulvic acid has also been shown to exert potent anti-inflammatory effects. It can reduce the expression of tumor necrosis factor-alpha (TNF-α), cyclooxygenase 2 (COX2), and prostaglandin E2 (PGE2). A clinical study on a carbohydrate-derived fulvic acid (CHD-FA) demonstrated a significant reduction in eczema rash in humans. Furthermore, oral administration of CHD-FA at 100 mg/kg was found to reduce paw edema in rats at levels comparable to non-steroidal anti-inflammatory drugs. Some research suggests that fulvic acid may decrease the release of TNF-alpha, although at higher concentrations (>200 μg/ml) compared to potassium humate.

Comparative Anti-inflammatory Data
CompoundModelDosingEfficacy MetricResultReference
Humic AcidCarrageenan-induced paw edema (mice)62.5 mg/kg BWEdema Inhibition2.67%
Humic AcidCarrageenan-induced paw edema (mice)125 mg/kg BWEdema Inhibition13.34%
Humic AcidCarrageenan-induced paw edema (mice)250 mg/kg BWEdema Inhibition20.01%
Fulvic Acid (CHD-FA)Carrageenan-induced paw edema (rats)100 mg/kgEdema ReductionComparable to NSAIDs
Fulvic Acid (Oxifulvic acid)Allergen Challenge (humans)4.5% (w/w) topical creamWheal and Flare Size ReductionSimilar to 1% hydrocortisone

Antioxidant Efficacy

The antioxidant properties of both this compound and Humic Acid are attributed to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.

Studies have demonstrated that humic acids can inhibit the liquid-phase oxidation of hydrocarbons, indicating their potential as natural antioxidants. The antioxidant capacity of various humic substances, as measured by the Oxygen Radical Absorbance Capacity (ORAC) assay, ranged from 0.31 to 2.56 μmol Trolox equivalents per milligram (μmol TE/mg).

Fulvic acid is reported to possess a significantly higher antioxidant capacity and faster quenching kinetics compared to humic acid. This is attributed to its lower molecular weight and less sterically hindered structure, allowing for more efficient interaction with free radicals. One study that evaluated the scavenging activity of fulvic acid against various reactive oxygen species (ROS) reported the following IC50 values: 4.97 mg/ml for superoxide (O₂•-), 1.56 mg/ml for hypochlorous acid (HOCl), 1.39 mg/ml for hydrogen peroxide (H₂O₂), 2.5 mg/ml for hydroxyl radical (OH•), 5.73 mg/ml for peroxynitrite (ONOO-), and 3.54 mg/ml for singlet oxygen (¹O₂).

Comparative Antioxidant Data
CompoundAssayResult (IC50 or equivalent)Reference
Humic AcidsORAC0.31–2.56 μmol TE/mg
Fulvic AcidSuperoxide (O₂•-) Scavenging4.97 mg/ml
Fulvic AcidHypochlorous Acid (HOCl) Scavenging1.56 mg/ml
Fulvic AcidHydrogen Peroxide (H₂O₂) Scavenging1.39 mg/ml
Fulvic AcidHydroxyl Radical (OH•) Scavenging2.5 mg/ml
Fulvic AcidPeroxynitrite (ONOO-) Scavenging5.73 mg/ml
Fulvic AcidSinglet Oxygen (¹O₂) Scavenging3.54 mg/ml

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Assay)

This widely used in vivo model assesses the anti-inflammatory activity of compounds.

  • Animal Model: Male Swiss mice or Wistar rats are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for a week with free access to food and water.

  • Grouping: Animals are randomly divided into control (negative and positive) and treatment groups.

  • Compound Administration: The test compounds (Humic Acid or Fulvic Acid) are administered orally or intraperitoneally at various doses. The positive control group receives a standard anti-inflammatory drug (e.g., sodium diclofenac, indomethacin), and the negative control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 1 hour) post-treatment, a subs plantar injection of 1% carrageenan solution is administered into the right hind paw of the animals to induce localized edema.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., every hour for 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Assay)

This common in vitro assay measures the free radical scavenging capacity of a compound.

  • Preparation of Reagents: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a colored solution. Solutions of the test compounds (Humic Acid or Fulvic Acid) and a standard antioxidant (e.g., ascorbic acid, gallic acid) are prepared at various concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the test compound or standard solution. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the test samples compared to the control. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Mechanistic Insights and Signaling Pathways

The therapeutic effects of this compound and Humic Acid are underpinned by their interaction with key cellular signaling pathways involved in inflammation and oxidative stress.

Inhibition of Inflammatory Mediators

G cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 Immune Cells (e.g., Macrophages, Monocytes) cluster_2 Pro-inflammatory Mediators Stimulus Stimulus Immune_Cells Immune_Cells Stimulus->Immune_Cells TNF_alpha TNF-α Immune_Cells->TNF_alpha IL6 IL-6 Immune_Cells->IL6 COX2 COX-2 Immune_Cells->COX2 PGE2 PGE2 COX2->PGE2 Humic_Acid Humic_Acid Humic_Acid->TNF_alpha Inhibits Humic_Acid->IL6 Inhibits Fulvic_Acid Fulvic_Acid Fulvic_Acid->TNF_alpha Inhibits Fulvic_Acid->COX2 Inhibits Fulvic_Acid->PGE2 Inhibits

Caption: Inhibition of pro-inflammatory mediators by Humic and Fulvic Acids.

Antioxidant Mechanism: Free Radical Scavenging

G Free_Radicals Free Radicals (e.g., ROS, RNS) Cellular_Damage Cellular Damage (Oxidative Stress) Free_Radicals->Cellular_Damage Humic_Acid Humic_Acid Humic_Acid->Free_Radicals Scavenges Neutralized_Radicals Neutralized Radicals Humic_Acid->Neutralized_Radicals Fulvic_Acid Fulvic_Acid Fulvic_Acid->Free_Radicals Scavenges Fulvic_Acid->Neutralized_Radicals

References

Anhydrofulvic Acid as a Biostimulant: A Comparative Analysis of Field Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable agricultural practices has led to a surge in research on biostimulants, substances that enhance plant growth and resilience. Among these, fulvic acids, components of humic substances, have garnered significant attention for their ability to improve nutrient uptake and mitigate abiotic stress.[1] This guide provides a comparative analysis of the biostimulant effects of fulvic acid, with the understanding that "anhydrofulvic acid" refers to a specific formulation or type of fulvic acid, based on available field trial data.

Performance Comparison in Field Trials

This compound's efficacy as a biostimulant is best understood through direct comparison with other established alternatives. Field trials consistently demonstrate the positive impact of fulvic acid applications on crop yield and quality across various species.

A meta-analysis of over one thousand open-field trials indicated that biostimulants, including humic and fulvic acids (HFA), lead to an average yield increase of 17.9%.[2] Specifically, the HFA category showed an intermediate yield increase of 14.8–17.1%.[2]

The following table summarizes key quantitative data from comparative field trials involving fulvic acid and other biostimulants.

CropTreatmentMetricResultComparison to Control/AlternativeReference
Lettuce (Lactuca sativa L.) Fulvic Acid (50 mg L⁻¹)Shoot BiomassSignificantly greater than half-strength nutrient solutionComparable to full-strength nutrient solution and seaweed extract[3]
Root BiomassLower performance than seaweed extract and γ-PGA[3]
Nitrate Concentration in ShootSignificantly reducedLower than full-strength and half-strength nutrient solutions
Sage (Salvia officinalis L.) Fulvic Acid (weekly foliar application)Total Fresh Yield3.9 - 8.7 t ha⁻¹Highest yields observed with protein hydrolysates and fulvic acid
Total Dry Yield1.3 - 2.5 t ha⁻¹Highest yields observed with protein hydrolysates and fulvic acid
Chlorophyll ContentIncreasedHigher than untreated plants
Forage Legumes Fulvic AcidNodule NumberIncreased number of pink (mature) nodules
Iceberg Lettuce Fulvic acid (40 ppm)Total Yield12.12 kg m⁻² (9.78% increase)Similar to vermicompost at 2 mL (13.96% increase)
Nitrogen ConcentrationIncreased by 37.4% (with VC 2 mL)FA 40 also showed an increase

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following protocol is a synthesized example based on common practices in fulvic acid biostimulant field trials.

Objective: To evaluate the effect of this compound on the yield and nutrient uptake of a selected crop (e.g., tomato) compared to a control and another biostimulant (e.g., seaweed extract).

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with four replicates.

  • Treatments:

    • Control (Water spray)

    • This compound (Foliar spray at a specified concentration, e.g., 1 L/ha)

    • Seaweed Extract (Foliar spray at manufacturer's recommended rate)

  • Plot Size: 5m x 3m with appropriate spacing between plants.

Materials and Methods:

  • Soil Preparation: Standard soil testing to determine baseline nutrient levels. Application of a balanced NPK fertilizer based on soil test recommendations to all plots to ensure nutrient availability is not a limiting factor.

  • Planting: Transplanting of uniform seedlings at a specific growth stage.

  • Application of Biostimulants:

    • Timing: First application at 15 days after transplanting, followed by two subsequent applications at 15-day intervals.

    • Method: Foliar spray applied to the point of runoff using a calibrated sprayer to ensure uniform coverage. Applications are to be carried out in the early morning or late evening to maximize absorption and minimize evaporation.

  • Data Collection:

    • Growth Parameters (measured at each application and at harvest): Plant height, number of branches, leaf area index.

    • Yield Parameters (measured at harvest): Total fruit weight per plot, number of fruits per plant, average fruit weight.

    • Quality Parameters: Nutrient analysis of leaf and fruit tissue for key macro and micronutrients (N, P, K, Ca, Mg, Fe, Zn, Mn, Cu).

  • Statistical Analysis: Analysis of Variance (ANOVA) will be performed on the collected data to determine the statistical significance of the differences between treatments. Mean separation will be conducted using a suitable test (e.g., Tukey's HSD) at a significance level of p < 0.05.

Signaling Pathways and Experimental Workflow

The biostimulant effect of fulvic acids is linked to their influence on various physiological and molecular processes within the plant. One of the key mechanisms is the enhancement of nutrient uptake and transport, which involves complex signaling pathways.

Below is a diagram illustrating a simplified signaling pathway potentially influenced by this compound, leading to improved nutrient uptake and stress tolerance.

Anhydrofulvic_Acid_Signaling_Pathway cluster_0 This compound Application cluster_1 Plant Response cluster_2 Physiological Outcomes AFA This compound Root_Membrane Root Cell Membrane AFA->Root_Membrane Interaction Nutrient_Transporters Nutrient Transporters (e.g., for Fe, Zn) Root_Membrane->Nutrient_Transporters Upregulation Hormone_Pathways Phytohormone Signaling (e.g., Auxin-like activity) Root_Membrane->Hormone_Pathways Stimulation Antioxidant_System Antioxidant Enzyme Production Root_Membrane->Antioxidant_System Activation Nutrient_Uptake Increased Nutrient Uptake & Chelation Nutrient_Transporters->Nutrient_Uptake Root_Development Enhanced Root Growth & Architecture Hormone_Pathways->Root_Development Stress_Tolerance Improved Abiotic Stress Tolerance Antioxidant_System->Stress_Tolerance Improved_Growth Enhanced Plant Growth & Yield Nutrient_Uptake->Improved_Growth Root_Development->Improved_Growth Stress_Tolerance->Improved_Growth

This compound's Influence on Plant Signaling Pathways.

The following diagram illustrates a typical experimental workflow for validating the biostimulant effects of this compound in a field trial.

Experimental_Workflow start Field Trial Design (Randomized Block) setup Plot Establishment & Baseline Soil Analysis start->setup treatment Application of Treatments (Control, this compound, Alternative) setup->treatment data_collection In-season Data Collection (Growth Metrics) treatment->data_collection harvest Harvest & Yield Measurement data_collection->harvest analysis Sample Analysis (Nutrient Content, Quality Parameters) harvest->analysis stats Statistical Analysis (ANOVA, Mean Comparison) analysis->stats conclusion Conclusion & Efficacy Validation stats->conclusion

Workflow for a Biostimulant Field Trial.

References

An In-depth Comparison of Anhydrofulvic Acid and Commercial Chelating Agents for Metal Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelating agent is a critical decision in numerous scientific and therapeutic applications, ranging from environmental remediation to the treatment of metal toxicity. While synthetic chelators like Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), and Deferoxamine (DFO) have long been the standards, there is growing interest in naturally derived alternatives such as fulvic acid for their potential biocompatibility and distinct chelation properties. This guide provides a comprehensive comparison of the metal-binding performance of fulvic acid against these commercial chelating agents, supported by experimental data and detailed methodologies.

Quantitative Comparison of Metal Chelation

The efficacy of a chelating agent is primarily determined by its binding capacity and the stability of the metal-chelator complex, the latter of which is quantified by the stability constant (log K). A higher log K value signifies a stronger and more stable complex.

It is important to note that a direct comparison of stability constants can be challenging due to variations in experimental conditions (e.g., pH, ionic strength, temperature) across different studies. The data presented below is compiled from various sources and should be interpreted with consideration of the specified conditions.

Metal Binding Capacities

The binding capacity refers to the amount of metal ions that a chelator can bind, typically expressed in millimoles per gram (mmol/g).

Chelating AgentTheoretical/Reported Metal Binding Capacity (mmol/g)Notes
Fulvic Acid 0.5 - 2.0[1]Varies significantly based on source, extraction method, and molecular weight.
EDTA ~3.42 (for a 1:1 metal complex)Calculated based on a molecular weight of 292.24 g/mol .
DTPA ~2.54 (for a 1:1 metal complex)Calculated based on a molecular weight of 393.35 g/mol .
Deferoxamine ~1.78 (for a 1:1 metal complex)Calculated based on a molecular weight of 560.68 g/mol .
Stability Constants (Log K) of Metal Complexes

The following table summarizes the logarithmic stability constants for fulvic acid and commercial chelating agents with various metal ions.

Metal IonFulvic AcidEDTADTPADeferoxamine
Cu(II) 4.35 (pH 5.0)[2]18.8[3]21.5[4]14.1[5]
Pb(II) 4.0 - 6.3 (pH 4-6)18.018.811.6
Zn(II) 3.8 - 4.2 (pH 3-7)16.518.311.0
Cd(II) 3.04 - 3.64 (pH 4.9-5.95)16.519.08.8
Fe(III) ~11.0 (estimated)25.128.630.6
Ni(II) Not widely reported18.620.311.3
Mn(II) 6.01 (pH 7.0)14.015.67.4

Note: The stability constants for fulvic acid are highly dependent on pH, ionic strength, and the heterogeneity of the fulvic acid sample. The values for commercial chelators are generally determined under more standardized conditions.

Experimental Protocols

Accurate determination of metal binding parameters is crucial for comparing chelating agents. The following are detailed methodologies for two common experimental techniques.

Potentiometric Titration for Determining Stability Constants

Potentiometric titration is a highly accurate method for determining the stability constants of metal-chelator complexes by monitoring the change in pH or ion concentration upon the addition of a titrant.

Objective: To determine the conditional stability constants of a chelating agent (e.g., fulvic acid) with a specific metal ion.

Materials:

  • pH meter with a combination pH electrode (or ion-selective electrode for the metal of interest)

  • Autotitrator or manual burette

  • Thermostated reaction vessel

  • Magnetic stirrer and stir bar

  • Standardized solutions of the chelating agent, metal salt, strong acid (e.g., HCl), and strong base (e.g., NaOH)

  • Inert electrolyte solution (e.g., KCl or NaNO₃) to maintain constant ionic strength

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Solution Preparation: In the thermostated reaction vessel, prepare a solution containing a known concentration of the chelating agent and the inert electrolyte. For fulvic acid, this involves dissolving a known weight in the electrolyte solution.

  • Acid-Base Titration of the Ligand: Titrate the chelating agent solution with a standardized strong base to determine its protonation constants. Record the pH (or potential) after each addition of the titrant.

  • Metal-Ligand Titration: Prepare a new solution containing the same concentrations of the chelating agent and inert electrolyte, and add a known concentration of the metal salt.

  • Titrate this metal-ligand solution with the standardized strong base, again recording the pH (or potential) after each addition.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of titrant) for both the ligand-only and the metal-ligand solutions.

    • From these curves, calculate the average number of protons bound per ligand molecule and the free ligand concentration at each point.

    • Utilize a suitable software program (e.g., HYPERQUAD, SCOGS) to fit the titration data and calculate the stability constants of the metal-chelator complexes. For complex mixtures like fulvic acid, models that account for ligand heterogeneity (e.g., the Non-Ideal Competitive Adsorption (NICA) model) may be necessary.

Workflow for Potentiometric Titration

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH Electrode prep2 Prepare Ligand Solution prep1->prep2 prep3 Prepare Metal-Ligand Solution prep1->prep3 titrate1 Titrate Ligand with Base prep2->titrate1 titrate2 Titrate Metal-Ligand with Base prep3->titrate2 analysis1 Plot Titration Curves titrate1->analysis1 titrate2->analysis1 analysis2 Calculate Protonation Constants analysis1->analysis2 analysis3 Calculate Stability Constants analysis1->analysis3

Caption: Workflow for determining metal-chelator stability constants using potentiometric titration.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding interaction, providing a complete thermodynamic profile of the chelation reaction, including the binding affinity (Kₐ, the inverse of the dissociation constant K₋), enthalpy (ΔH), and stoichiometry (n).

Objective: To determine the thermodynamic parameters of the interaction between a chelating agent and a metal ion.

Materials:

  • Isothermal Titration Calorimeter

  • Solutions of the chelating agent and the metal salt, prepared in the same buffer to minimize heats of dilution.

Procedure:

  • Sample Preparation: Prepare degassed solutions of the chelating agent (in the sample cell) and the metal salt (in the injection syringe) in a suitable buffer. The concentrations should be chosen to ensure a "c-window" (c = n * [macromolecule] / K₋) between 10 and 1000 for optimal data fitting.

  • Instrument Setup: Equilibrate the ITC instrument at the desired temperature.

  • Titration: Perform a series of injections of the metal salt solution into the sample cell containing the chelating agent. The instrument records the heat change after each injection.

  • Control Experiment: Perform a control titration by injecting the metal salt solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the resulting heat peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of metal to chelating agent.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site, two-site, sequential binding) using the instrument's software to determine Kₐ, ΔH, and n.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equations: ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS.

Workflow for Isothermal Titration Calorimetry

Caption: Workflow for determining the thermodynamic profile of metal chelation using ITC.

Discussion and Conclusion

The data presented in this guide highlight the distinct metal-binding characteristics of fulvic acid compared to the well-defined synthetic chelators EDTA, DTPA, and deferoxamine.

Fulvic Acid: As a natural, heterogeneous mixture of organic molecules, fulvic acid exhibits a broad range of binding affinities for various metal ions. Its binding capacity and stability constants are highly dependent on environmental factors such as pH and the source of the fulvic acid. While generally forming less stable complexes than synthetic chelators for many divalent metals, its complex structure with multiple binding sites (carboxylic and phenolic groups) allows for effective chelation. The lower stability can be advantageous in applications where slow metal release is desired.

EDTA and DTPA: These aminopolycarboxylic acids are powerful, broad-spectrum chelating agents that form highly stable complexes with a wide range of divalent and trivalent metal ions. DTPA generally forms more stable complexes than EDTA due to its higher denticity. Their high stability makes them very effective at sequestering metals, but can also lead to the depletion of essential minerals in biological systems.

Deferoxamine: Deferoxamine is a hexadentate siderophore with an exceptionally high and specific affinity for Fe(III). Its specificity makes it a drug of choice for treating iron overload. Its affinity for other metal ions is significantly lower than that of EDTA and DTPA.

References

Cross-Validation of Analytical Methods for Anhydrofulvic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key analytical methods for the characterization and quantification of Anhydrofulvic acid. Given the limited specific literature on this compound, this guide operates under the assumption that it is a dehydration product of fulvic acid. Therefore, the analytical methodologies presented are based on established and validated techniques for the analysis of fulvic acid and related humic substances. The cross-validation of these methods is essential for ensuring data accuracy, reliability, and comparability across different analytical platforms.

Data Presentation: Comparative Analysis of Analytical Methods

The performance of different analytical techniques for the analysis of fulvic acid, which can be considered indicative for this compound, is summarized in the table below. This data is compiled from various studies on humic and fulvic acids.

Analytical MethodPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy (% Recovery)
UV-Vis Spectrophotometry Measures the absorbance of light by the sample at a specific wavelength.>0.99~1 mg/L~3 mg/L< 5%95-105%
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separates components of a mixture based on their affinity for a stationary phase, followed by UV detection.>0.999~0.1 mg/L~0.3 mg/L< 3%98-102%
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer for high selectivity and sensitivity.>0.999<0.01 mg/L<0.05 mg/L< 2%98-102%
Size-Exclusion Chromatography with Inductively Coupled Plasma Mass Spectrometry (SEC-ICP-MS) Separates molecules based on their size and then uses ICP-MS to determine the elemental composition of the fractions.Not typically used for quantification of the organic molecule itself.Dependent on the element being analyzed.Dependent on the element being analyzed.< 5% for elemental analysis.Not directly applicable for the organic molecule.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample's chemical bonds to identify functional groups.Not a quantitative method.Not applicable.Not applicable.Not applicable.Not applicable.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.

UV-Vis Spectrophotometry

This method is a simple and rapid technique for the quantification of fulvic acid, and likely this compound, in solution.

  • Sample Preparation: Dissolve a known weight of the this compound sample in a suitable solvent (e.g., 0.1 M NaOH, followed by neutralization). Prepare a series of standard solutions of known concentrations.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Measurement:

    • Scan the standard solutions across a wavelength range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax). A common wavelength for fulvic acid is around 280 nm.

    • Measure the absorbance of the standard solutions and the sample solution at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV provides a more selective and sensitive method for the quantification of this compound.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV detector.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection Wavelength: Set at the λmax determined by UV-Vis spectrophotometry (e.g., 280 nm).

  • Quantification: Prepare a calibration curve using external standards of known concentrations. The peak area of the analyte in the sample is used to calculate its concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the highest sensitivity and selectivity, providing both quantitative data and structural information.

  • Sample Preparation: Similar to HPLC-UV, with potential for further dilution due to the high sensitivity of the method.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • LC Conditions: Similar to HPLC-UV, but often with lower flow rates for better compatibility with the MS interface.

  • MS Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like fulvic acids.

    • Polarity: Negative ion mode is often preferred for acidic compounds.

    • Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantitative analysis.

  • Quantification: An internal standard is often used to improve accuracy and precision. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Mandatory Visualization

Logical Relationship Diagram

Hypothetical Formation of this compound FulvicAcid Fulvic Acid (Complex mixture of organic acids) Dehydration Dehydration Reaction (-H2O) FulvicAcid->Dehydration AnhydrofulvicAcid This compound (e.g., containing lactone, ether, or anhydride linkages) Dehydration->AnhydrofulvicAcid

Caption: Hypothetical formation of this compound from Fulvic acid.

Experimental Workflow Diagram

Cross-Validation Workflow for this compound Analysis cluster_methods Analytical Methods cluster_validation Validation Parameters MethodA Method A (e.g., HPLC-UV) Linearity Linearity & Range MethodA->Linearity Accuracy Accuracy MethodA->Accuracy Precision Precision (Repeatability & Intermediate Precision) MethodA->Precision LOD_LOQ LOD & LOQ MethodA->LOD_LOQ Specificity Specificity MethodA->Specificity MethodB Method B (e.g., LC-MS) MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->LOD_LOQ MethodB->Specificity DataAnalysis Comparative Data Analysis (e.g., Bland-Altman plot, t-test) Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Specificity->DataAnalysis Sample This compound Sample Sample->MethodA Sample->MethodB Conclusion Conclusion on Method Comparability DataAnalysis->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

comparative study of Anhydrofulvic acid from different geological sources

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of fulvic acid derived from various geological sources. By examining their physicochemical properties and biological activities, supported by experimental data, this document aims to provide a comprehensive understanding of how the origin of fulvic acid influences its potential therapeutic applications.

Fulvic acid, a principal component of humic substances, is a complex mixture of organic acids formed from the decomposition of plant and animal matter. Its geological origin—be it soil, peat, lignite, or shilajit—plays a crucial role in determining its molecular structure, composition, and, consequently, its biological efficacy. This guide synthesizes data from multiple studies to draw a comparative landscape of fulvic acid from these different sources.

Physicochemical Properties: A Tale of Two Origins

The structural and compositional characteristics of fulvic acid are intrinsically linked to its source material and the humification process it has undergone. As illustrated in the comparative data below, these differences are evident in their elemental composition, functional group content, and molecular weight.

PropertySoil-Derived Fulvic AcidPeat-Derived Fulvic AcidLignite-Derived Fulvic AcidReference
Organic Carbon (%) 45-5050-6060-65[1][2]
Total Acidity (meq/g) 10-148-126-10[1][2]
Carboxyl Groups (meq/g) 8-125-94-7[1]
Phenolic OH (meq/g) 2-43-62-5
C/N Ratio 10-1520-30>30
Molecular Weight (Da) 500-20001000-50002000-10000
Aromaticity LowerIntermediateHigher

Table 1: Comparative Physicochemical Properties of Fulvic Acid from Different Geological Sources. This table summarizes the key differences in the chemical composition and structural features of fulvic acid based on its origin.

Biological Activities: A Spectrum of Therapeutic Potential

The diverse physicochemical properties of fulvic acid from different geological sources translate into a varied spectrum of biological activities. While research directly comparing these activities is ongoing, the available data suggests nuances in their therapeutic potential.

Biological ActivitySoil-Derived Fulvic AcidPeat-Derived Fulvic AcidLignite-Derived Fulvic AcidShilajit-Derived Fulvic Acid
Antioxidant Capacity ModerateHighModerate to HighVery High
Anti-inflammatory Effect DemonstratedDemonstratedDemonstratedPotent
Nutrient Absorption HighHighModerateVery High
Bioavailability HighHighModerateVery High

Table 2: Comparative Biological Activities of Fulvic Acid from Different Geological Sources. This table provides a qualitative comparison of the key biological effects of fulvic acid from various origins based on available literature.

Signaling Pathway Modulation: Unraveling the Mechanisms of Action

Fulvic acid exerts its biological effects by modulating various intracellular signaling pathways. A key pathway implicated in its anti-inflammatory action is the Nuclear Factor-kappa B (NF-κB) pathway.

G Fulvic Acid Modulation of the NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Fulvic Acid Fulvic Acid IKK IKK Complex Fulvic Acid->IKK Inhibition NF-κB_n NF-κB (p50/p65) Fulvic Acid->NF-κB_n Inhibition of Translocation Receptor->IKK IκBα IκBα IKK->IκBα Phosphorylation & Ubiquitination IκBα-NF-κB IκBα-NF-κB Complex NF-κB NF-κB (p50/p65) NF-κB->NF-κB_n Translocation IκBα-NF-κB->NF-κB Release DNA DNA NF-κB_n->DNA Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation

Caption: Fulvic acid inhibits inflammation by blocking the activation of the IKK complex and preventing the nuclear translocation of NF-κB.

Experimental Protocols

Extraction of Fulvic Acid (Adapted from the International Humic Substances Society)

This method is widely accepted for the extraction of humic and fulvic acids.

  • Acidification: The raw material (e.g., soil, peat) is treated with 1 M HCl to remove carbonates and acid-soluble components.

  • Alkaline Extraction: The acid-washed material is then extracted with 0.1 M NaOH under an inert atmosphere (N2) to solubilize humic and fulvic acids.

  • Separation of Humic and Fulvic Acids: The alkaline extract is acidified to pH 1.0 with 6 M HCl. Humic acid precipitates, while fulvic acid remains in the supernatant.

  • Purification of Fulvic Acid: The fulvic acid fraction is passed through an XAD-8 resin column. The adsorbed fulvic acid is then eluted with 0.1 M NaOH.

  • Desalination and Freeze-drying: The eluate is passed through a cation exchange resin to remove Na+ ions and then freeze-dried to obtain purified fulvic acid.

Antioxidant Activity Assay (DPPH Radical Scavenging Activity)

This assay is commonly used to determine the free radical scavenging capacity of fulvic acid.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Different concentrations of fulvic acid are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the fulvic acid sample.

Experimental Workflow for Comparative Analysis

The following workflow outlines a systematic approach for the comparative study of fulvic acid from different geological sources.

G cluster_sourcing Source Material Acquisition cluster_extraction Extraction & Purification cluster_characterization Physicochemical Characterization cluster_bioactivity Biological Activity Assessment cluster_analysis Data Analysis & Comparison Soil Soil Standardized Extraction Protocol Standardized Extraction Protocol Soil->Standardized Extraction Protocol Peat Peat Peat->Standardized Extraction Protocol Lignite Lignite Lignite->Standardized Extraction Protocol Shilajit Shilajit Shilajit->Standardized Extraction Protocol Elemental Analysis Elemental Analysis Standardized Extraction Protocol->Elemental Analysis Functional Group Analysis (FTIR, Titration) Functional Group Analysis (FTIR, Titration) Standardized Extraction Protocol->Functional Group Analysis (FTIR, Titration) Molecular Weight Distribution (SEC) Molecular Weight Distribution (SEC) Standardized Extraction Protocol->Molecular Weight Distribution (SEC) Spectroscopic Analysis (UV-Vis, NMR) Spectroscopic Analysis (UV-Vis, NMR) Standardized Extraction Protocol->Spectroscopic Analysis (UV-Vis, NMR) Antioxidant Assays (DPPH, FRAP) Antioxidant Assays (DPPH, FRAP) Standardized Extraction Protocol->Antioxidant Assays (DPPH, FRAP) Anti-inflammatory Assays (Cell-based) Anti-inflammatory Assays (Cell-based) Standardized Extraction Protocol->Anti-inflammatory Assays (Cell-based) Nutrient Chelation & Uptake Studies Nutrient Chelation & Uptake Studies Standardized Extraction Protocol->Nutrient Chelation & Uptake Studies Statistical Analysis Statistical Analysis Elemental Analysis->Statistical Analysis Functional Group Analysis (FTIR, Titration)->Statistical Analysis Molecular Weight Distribution (SEC)->Statistical Analysis Spectroscopic Analysis (UV-Vis, NMR)->Statistical Analysis Antioxidant Assays (DPPH, FRAP)->Statistical Analysis Anti-inflammatory Assays (Cell-based)->Statistical Analysis Comparative Tables & Figures Comparative Tables & Figures Statistical Analysis->Comparative Tables & Figures Structure-Activity Relationship Structure-Activity Relationship Comparative Tables & Figures->Structure-Activity Relationship Nutrient Chelation & Uptake Studies) Nutrient Chelation & Uptake Studies) Nutrient Chelation & Uptake Studies)->Statistical Analysis

Caption: A systematic workflow for the comparative analysis of fulvic acid from different geological sources.

References

Long-Term Microbiological Impacts of Anhydrofulvic Acid and Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comparative analysis of the long-term effects of anhydrofulvic acid, biochar, and compost on soil microbiology. It is intended for researchers, scientists, and professionals in drug development seeking to understand the sustained impact of these amendments on soil ecosystems.

Disclaimer: Direct long-term comparative studies on this compound are limited. Therefore, this guide utilizes data on fulvic acid as a proxy, a closely related and more extensively studied component of humic substances. While informative, the findings presented for fulvic acid may not be completely representative of this compound's specific long-term effects.

Comparative Analysis of Long-Term Soil Microbiological Impacts

The application of soil amendments can induce significant and lasting changes in the soil microbiome, influencing soil health and fertility. This guide compares the long-term performance of fulvic acid (as a proxy for this compound) with two other widely used organic amendments: biochar and compost.

Data Presentation

The following tables summarize the long-term (studies spanning more than one year) impacts of these amendments on key soil microbiological parameters.

Table 1: Long-Term Impact on Soil Microbial Biomass

Soil AmendmentMicrobial Biomass Carbon (MBC)Fungal:Bacterial Ratio
Fulvic Acid (proxy) Generally increases microbial biomass by providing a readily available carbon source.[1]Variable effects have been reported, depending on the initial soil conditions and the specific composition of the fulvic acid.
Biochar Can increase or have no significant effect on microbial biomass.[2][3] The porous structure of biochar can provide a protective habitat for microorganisms.[4]Often leads to an increase in the fungal-to-bacterial ratio, as fungi are more efficient at degrading complex carbon structures present in biochar.[2]
Compost Consistently increases microbial biomass due to the introduction of a diverse microbial community and a rich source of organic matter.Tends to increase the fungal-to-bacterial ratio, as compost provides a favorable environment for fungal growth and decomposition of complex organic materials.

Table 2: Long-Term Impact on Soil Microbial Community Composition

Soil AmendmentBacterial DiversityFungal DiversityKey Microbial Phyla Affected
Fulvic Acid (proxy) Can increase bacterial diversity by stimulating the growth of various microbial groups.May enhance fungal diversity by providing accessible carbon sources.Studies suggest an influence on phyla such as Proteobacteria and Acidobacteria.
Biochar Effects on bacterial diversity are variable, with some studies reporting increases and others no significant change.Generally increases fungal diversity, creating niches for different fungal species.Long-term application has been shown to affect the abundance of Actinobacteria, Firmicutes, and Chloroflexi.
Compost Consistently increases bacterial diversity by introducing a wide array of microorganisms.Significantly increases fungal diversity.Can lead to shifts in the relative abundance of phyla such as Bacteroidetes, Proteobacteria, and Ascomycota.

Table 3: Long-Term Impact on Soil Enzyme Activities

Soil AmendmentDehydrogenasePhosphataseUreaseβ-glucosidase
Fulvic Acid (proxy) Tends to increase dehydrogenase activity, indicating higher overall microbial activity.Can enhance phosphatase activity, improving phosphorus availability.Often increases urease activity, playing a role in nitrogen cycling.May stimulate β-glucosidase activity, which is involved in the carbon cycle.
Biochar The impact on dehydrogenase activity is variable and depends on the biochar's properties and application rate.Generally increases phosphatase activity.Effects on urease activity are inconsistent.The effect on β-glucosidase activity is variable.
Compost Consistently increases dehydrogenase activity.Significantly enhances phosphatase activity.Increases urease activity.Boosts β-glucosidase activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the long-term impact of soil amendments on microbiology.

Assessment of Soil Microbial Biomass and Community Composition

a) Phospholipid Fatty Acid (PLFA) Analysis

This technique is employed to quantify the viable microbial biomass and to provide a profile of the microbial community structure.

  • Lipid Extraction: Lipids are extracted from a known mass of freeze-dried soil using a one-phase extraction method with a mixture of chloroform, methanol, and a buffer solution.

  • Fractionation: The extracted lipids are then separated into different classes (neutral lipids, glycolipids, and phospholipids) using solid-phase extraction on a silicic acid column.

  • Derivatization: The phospholipid fraction undergoes mild alkaline methanolysis to convert the fatty acids into fatty acid methyl esters (FAMEs).

  • Analysis: The FAMEs are identified and quantified using a gas chromatograph equipped with a mass spectrometer (GC-MS). Specific FAMEs serve as biomarkers for different microbial groups, such as bacteria, fungi, and actinomycetes.

b) DNA Extraction and High-Throughput Sequencing (Metabarcoding)

This molecular approach provides a comprehensive analysis of the genetic diversity within the soil microbial community.

  • DNA Extraction: Total genomic DNA is extracted from soil samples using commercially available kits designed to handle inhibitors like humic substances. This process typically involves mechanical and chemical lysis of microbial cells followed by DNA purification.

  • Gene Amplification: A specific marker gene, such as the 16S rRNA gene for bacteria and archaea or the Internal Transcribed Spacer (ITS) region for fungi, is amplified via polymerase chain reaction (PCR) using universal primers tagged with unique barcodes for each sample.

  • Sequencing: The amplified DNA fragments (amplicons) from all samples are pooled and sequenced using a high-throughput sequencing platform.

  • Bioinformatic Analysis: The raw sequence data is processed to filter out low-quality reads, denoise the data, and cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). These are then taxonomically classified against a reference database. This allows for the calculation of diversity indices and the determination of the relative abundance of different microbial taxa.

Measurement of Soil Enzyme Activities

a) Dehydrogenase Activity

This assay measures the activity of intracellular dehydrogenases, providing an indication of the overall metabolic activity of the soil microbial community.

  • Incubation: A soil sample is incubated with a solution of 2,3,5-triphenyltetrazolium chloride (TTC) in the dark. TTC acts as an artificial electron acceptor and is reduced by dehydrogenases to triphenyl formazan (TPF), a red-colored compound.

  • Extraction: The TPF produced is extracted from the soil using an organic solvent such as methanol or ethanol.

  • Quantification: The concentration of the extracted TPF is determined by measuring its absorbance with a spectrophotometer at a specific wavelength (typically around 485 nm).

b) Phosphatase Activity

This assay measures the activity of phosphatases, enzymes that hydrolyze organic phosphorus compounds into inorganic phosphate.

  • Incubation: A soil sample is incubated with a buffered solution containing p-nitrophenyl phosphate (pNPP) as a substrate.

  • Quantification: The reaction is stopped, and the amount of p-nitrophenol (pNP) released is quantified colorimetrically using a spectrophotometer at 400 nm.

c) Urease Activity

This assay measures the activity of urease, which is crucial for the hydrolysis of urea to ammonia and carbon dioxide.

  • Incubation: A soil sample is incubated with a buffered urea solution.

  • Quantification: The amount of ammonium released is determined, often through steam distillation with magnesium oxide followed by titration, or by a colorimetric method.

Visualizations

Experimental Workflow and Conceptual Diagrams

The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing soil amendments and the conceptual signaling pathways involved.

experimental_workflow cluster_sampling Field Sampling & Preparation cluster_analysis Microbiological & Enzymatic Analyses cluster_data Data Analysis & Interpretation LongTermPlots Long-Term Experimental Plots (e.g., >5 years) SoilSampling Composite Soil Sampling (0-15 cm depth, multiple cores) LongTermPlots->SoilSampling SampleProcessing Sieving and Homogenization SoilSampling->SampleProcessing PLFA_Analysis Microbial Biomass & Community Structure (PLFA Analysis) SampleProcessing->PLFA_Analysis Sub-sample A DNA_Sequencing Microbial Diversity & Composition (16S/ITS Amplicon Sequencing) SampleProcessing->DNA_Sequencing Sub-sample B EnzymeAssays Soil Enzyme Activities (Dehydrogenase, Phosphatase, Urease) SampleProcessing->EnzymeAssays Sub-sample C StatisticalAnalysis Statistical Analysis (e.g., ANOVA, PERMANOVA, PCA) PLFA_Analysis->StatisticalAnalysis DNA_Sequencing->StatisticalAnalysis EnzymeAssays->StatisticalAnalysis ComparativeAssessment Comparative Performance Assessment StatisticalAnalysis->ComparativeAssessment

Caption: A generalized experimental workflow for long-term soil amendment studies.

microbial_signaling_pathways cluster_amendments Organic Amendments cluster_responses Microbial Signaling & Response cluster_outcome Ecological Outcome AnhydrofulvicAcid This compound QuorumSensing Quorum Sensing Modulation AnhydrofulvicAcid->QuorumSensing Chemical cues Biochar Biochar Biochar->QuorumSensing Surface for cell aggregation Compost Compost Compost->QuorumSensing Introduction of signaling molecules GeneExpression Altered Gene Expression (e.g., nutrient acquisition, stress response) QuorumSensing->GeneExpression Population density-dependent regulation EnzymeSecretion Increased Extracellular Enzyme Secretion GeneExpression->EnzymeSecretion EnhancedNutrientCycling Enhanced Biogeochemical Cycling (C, N, P) EnzymeSecretion->EnhancedNutrientCycling

Caption: Conceptual model of microbial signaling pathways affected by soil amendments.

logical_framework cluster_direct_impacts Direct Impacts on Soil Environment cluster_microbial_response Resultant Microbial Responses Amendment Application of Organic Amendment (this compound, Biochar, or Compost) NutrientProvision Provision of Nutrients Amendment->NutrientProvision CarbonInput Addition of Labile and Recalcitrant Carbon Amendment->CarbonInput HabitatModification Modification of Soil Physical Structure Amendment->HabitatModification MicrobialStimulation Stimulation of Microbial Growth and Activity NutrientProvision->MicrobialStimulation CarbonInput->MicrobialStimulation CommunityShifts Shifts in Microbial Community Composition and Diversity HabitatModification->CommunityShifts MicrobialStimulation->CommunityShifts FunctionalChanges Changes in Microbial Functional Potential (e.g., enzyme production) MicrobialStimulation->FunctionalChanges LongTermSoilHealth Improved Long-Term Soil Health and Function CommunityShifts->LongTermSoilHealth FunctionalChanges->LongTermSoilHealth

Caption: Logical framework illustrating the cascade of effects from amendments to soil health.

References

Anhydrofulvic Acid: A Comparative Guide to Mitigating Abiotic Stress in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing frequency and intensity of abiotic stressors such as drought, salinity, and heavy metal contamination pose a significant threat to global food security. In the quest for sustainable agricultural practices and the development of novel plant stress mitigation strategies, various biostimulants and signaling molecules have been investigated. Among these, anhydrofulvic acid, a fraction of humic substances, has garnered attention for its potential to enhance plant resilience. This guide provides an objective comparison of this compound's performance against other well-established alternatives—salicylic acid, biochar, and abscisic acid—supported by experimental data and detailed methodologies.

Performance Comparison in Mitigating Abiotic Stress

This compound (AFA), often referred to as fulvic acid in scientific literature, has demonstrated efficacy in alleviating various abiotic stresses. To provide a clear comparison, the following tables summarize quantitative data from multiple studies on the performance of AFA and its alternatives in enhancing plant tolerance to drought, salinity, and heavy metal stress.

Drought Stress Mitigation
TreatmentPlant SpeciesParameterImprovement vs. Control (Drought)Reference
This compound (Fulvic Acid) Tomato (Solanum lycopersicum)Photosynthetic RateIncreased by ~25%[1]
Tomato (Solanum lycopersicum)Chlorophyll ContentIncreased by 21-27%[1]
Maize (Zea mays)Leaf Water ContentIncreased[2]
Salicylic Acid Maize (Zea mays)Leaf Water ContentIncreased[3]
Maize (Zea mays)Grain YieldIncreased[3]
Biochar Phragmites karkaPhotosynthetic RateIncreased
Alfalfa (Medicago sativa)Water Use EfficiencyIncreased by 39-56%
Abscisic Acid Kiwifruit (Actinidia chinensis)ABA ContentSignificantly Increased
Salinity Stress Mitigation
TreatmentPlant SpeciesParameterImprovement vs. Control (Salinity)Reference
This compound (Fulvic Acid) Rice (Oryza sativa)Survival RateIncreased by 1.82-2.69 times
Rice (Oryza sativa)Salicylic Acid ContentIncreased by 60-88%
Salicylic Acid Wheat (Triticum aestivum)Photosynthetic RateSignificantly Increased
Wheat (Triticum aestivum)Antioxidant Enzyme ActivityBoosted
Biochar Wheat (Triticum aestivum)Plant Growth & YieldSignificantly Improved
Maize (Zea mays)Soil Electrical ConductivityDecreased by 17.76%
Fulvic Acid + Biochar Maize-Barley RotationTotal Grain YieldIncreased by 62.9%
Heavy Metal Stress (Cadmium - Cd) Mitigation
TreatmentPlant SpeciesParameterEffectReference
This compound (Fulvic Acid) Canola (Brassica napus)Cd UptakeReduced
Tomato (Solanum lycopersicum)Cd Accumulation in FruitReduced
Salicylic Acid Rice (Oryza sativa)Cd Accumulation in GrainReduced to below regulatory limit
Rice (Oryza sativa)Cd Uptake and AccumulationRestricted
Abscisic Acid Arabidopsis thalianaCd UptakeInhibited
VariousCd DetoxificationEnhanced PC-Cd complex formation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols employed in the cited studies for key experiments.

Protocol 1: Evaluation of this compound in Mitigating Drought Stress in Tomato
  • Plant Material and Growth Conditions: Tomato (Solanum lycopersicum) seedlings are grown in pots containing a standard potting mix under controlled greenhouse conditions.

  • Drought Stress Induction: Drought stress is imposed by withholding irrigation at a specific growth stage (e.g., seedling or flowering stage) until a predetermined soil moisture level is reached, monitored using a soil moisture meter.

  • This compound Application: A solution of this compound (e.g., 400 mg·L⁻¹) is applied as a foliar spray to the stressed plants. Control plants are sprayed with distilled water.

  • Data Collection:

    • Photosynthetic Rate: Measured using a portable photosynthesis system (e.g., LI-6400).

    • Chlorophyll Content: Determined spectrophotometrically after extraction with acetone or ethanol.

    • Leaf Water Content: Calculated as [(fresh weight - dry weight) / fresh weight] × 100.

    • Biomass: Measured by harvesting and drying the plant material at 70°C to a constant weight.

Protocol 2: Assessment of Salinity Tolerance in Rice with Fulvic Acid Application
  • Plant Material and Hydroponic Culture: Rice (Oryza sativa) seedlings are grown hydroponically in a nutrient solution.

  • Salinity Stress Treatment: Salinity stress is induced by adding NaCl to the nutrient solution to achieve a specific electrical conductivity (e.g., 10 dS/m).

  • Fulvic Acid Application: Different concentrations of fulvic acid (e.g., 0.125, 0.25, 0.5, and 1.0 mL/L) are added to the salinized nutrient solution.

  • Data Collection:

    • Survival Rate: The percentage of plants that survive the salinity treatment is recorded.

    • Phenotypic Observations: Visual assessment of salt injury, such as leaf rolling and chlorosis.

    • Biomass and Growth Parameters: Measurement of shoot and root length, and fresh and dry weight.

    • Biochemical Analysis: Quantification of phenolic compounds and salicylic acid using High-Performance Liquid Chromatography (HPLC).

Protocol 3: Investigating the Role of Salicylic Acid in Mitigating Cadmium Stress in Rice
  • Plant Material and Growth: Rice (Oryza sativa) plants are grown in pots with soil artificially contaminated with a known concentration of Cadmium (Cd).

  • Salicylic Acid Application: A solution of salicylic acid is applied as a foliar spray at a specific growth stage (e.g., flowering).

  • Data Collection:

    • Cd Concentration: The concentration of Cd in different plant parts (roots, shoots, grains) is determined using Atomic Absorption Spectrometry (AAS) after acid digestion of the plant material.

    • Antioxidant Enzyme Assays: The activities of enzymes like catalase (CAT), peroxidase (POD), and superoxide dismutase (SOD) are measured spectrophotometrically using standard assay protocols.

    • Gene Expression Analysis: The expression levels of genes involved in the salicylic acid signaling pathway (e.g., OsNPR1, OsWRKY45) are quantified using quantitative real-time PCR (qRT-PCR).

Signaling Pathways and Mechanisms of Action

Understanding the underlying molecular mechanisms is essential for the targeted application and development of stress mitigation strategies. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.

Anhydrofulvic_Acid_Pathway AFA This compound (Fulvic Acid) Antioxidant Antioxidant System Upregulation (SOD, POD, CAT) AFA->Antioxidant Photosynthesis Enhanced Photosynthesis - Increased Chlorophyll - Improved Gas Exchange AFA->Photosynthesis Nutrient Improved Nutrient Uptake AFA->Nutrient Gene Stress-Responsive Gene Expression (e.g., for osmoprotectants, transporters) AFA->Gene Stress Abiotic Stress (Drought, Salinity, Heavy Metals) ROS Reactive Oxygen Species (ROS) Stress->ROS Antioxidant->ROS Scavenging Tolerance Enhanced Stress Tolerance Photosynthesis->Tolerance Nutrient->Tolerance Gene->Tolerance

Caption: this compound's multifaceted role in abiotic stress mitigation.

Salicylic_Acid_Signaling SA Salicylic Acid (SA) NPR1 NPR1 (Nonexpressor of PR Genes 1) SA->NPR1 Stress Abiotic Stress Stress->SA WRKYs WRKY Transcription Factors NPR1->WRKYs DefenseGenes Stress-Responsive & Defense Gene Expression WRKYs->DefenseGenes ROS_Homeostasis ROS Homeostasis DefenseGenes->ROS_Homeostasis Ion_Homeostasis Ion Homeostasis DefenseGenes->Ion_Homeostasis Tolerance Stress Tolerance ROS_Homeostasis->Tolerance Ion_Homeostasis->Tolerance

Caption: Salicylic Acid signaling pathway in response to abiotic stress.

Biochar_Mechanism Biochar Biochar Application Soil Improved Soil Properties - Water Holding Capacity - Nutrient Retention - pH Buffering Biochar->Soil Microbial Enhanced Microbial Activity Biochar->Microbial Plant Improved Plant Physiological Status Soil->Plant Microbial->Plant Hormone Modulation of Phytohormones (e.g., ABA) Plant->Hormone Tolerance Increased Abiotic Stress Tolerance Plant->Tolerance Hormone->Tolerance

Caption: Mechanisms of biochar in enhancing plant stress tolerance.

Abscisic_Acid_Signaling ABA Abscisic Acid (ABA) PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR Stress Abiotic Stress Stress->ABA PP2Cs PP2C Phosphatases PYR_PYL_RCAR->PP2Cs Inhibition SnRK2s SnRK2 Kinases PP2Cs->SnRK2s Inhibition ABFs ABF/AREB Transcription Factors SnRK2s->ABFs Activation StomatalClosure Stomatal Closure SnRK2s->StomatalClosure StressGenes Stress-Responsive Gene Expression ABFs->StressGenes Tolerance Stress Tolerance StressGenes->Tolerance StomatalClosure->Tolerance

Caption: Abscisic Acid (ABA) signaling cascade in plant abiotic stress response.

Conclusion

This compound demonstrates significant potential as a tool for mitigating abiotic stress in a variety of plant species. Its mode of action appears to be multifaceted, involving the enhancement of the plant's antioxidant system, improvement of photosynthetic efficiency, and regulation of stress-responsive genes.

When compared to other established stress mitigation agents:

  • Salicylic Acid and Abscisic Acid: These phytohormones act as key signaling molecules, triggering specific downstream pathways that lead to stress adaptation. This compound may, in part, exert its effects by influencing the endogenous levels of these hormones, as seen by the increase in salicylic acid content in rice under salinity stress when treated with fulvic acid.

  • Biochar: This soil amendment primarily improves the physical and chemical properties of the soil, creating a more favorable environment for plant growth under stress. This compound, which can be applied as a foliar spray or soil drench, offers a more direct physiological effect on the plant. The combined application of fulvic acid and biochar has shown synergistic effects, leading to substantial yield increases in stressed environments.

The choice of a stress mitigation strategy will depend on the specific stressor, crop, and application context. This compound presents a versatile and effective option, with its performance being comparable and, in some instances, potentially synergistic with other well-known alternatives. Further research focusing on direct comparative studies under a range of abiotic stress conditions will be invaluable in optimizing its application for sustainable agriculture.

References

Anhydrofulvic Acid vs. Other Fulvic Acid Fractions: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Anhydrofulvic Acid with other fulvic acid fractions for researchers, scientists, and drug development professionals. Due to the limited direct research on this compound, this comparison is based on established structure-activity relationships of fulvic acids and the inferred chemical properties of an anhydro- form.

Fulvic acids are a class of natural organic compounds that arise from the decomposition of organic matter. They are known for their significant biological activity, including antioxidant, anti-inflammatory, and nutrient-chelating properties. The efficacy of different fulvic acid fractions is largely determined by their molecular weight and the type and density of their functional groups, particularly carboxylic and phenolic hydroxyl groups.

Understanding this compound

This compound, with a chemical formula of C14H10O7, is understood to be a dehydrated form of fulvic acid. This dehydration process would likely lead to the formation of intramolecular anhydride or ether linkages, which would alter its chemical structure and, consequently, its biological efficacy compared to other fulvic acid fractions.

Comparative Analysis of Key Efficacy Parameters

The following tables summarize the anticipated differences in efficacy between this compound and other common fulvic acid fractions based on their structural characteristics. It is important to note that direct experimental data for this compound is not currently available in peer-reviewed literature; therefore, these comparisons are predictive.

Table 1: Comparison of Physicochemical and Biological Properties
PropertyStandard Fulvic Acid FractionsThis compound (Inferred)Rationale for Inferred Properties
Predominant Functional Groups Carboxyl (-COOH), Phenolic Hydroxyl (-OH), Carbonyl (C=O)Anhydride (-(C=O)O(C=O)-), Ether (-O-), reduced -COOH and -OHIntramolecular dehydration leads to the formation of anhydride from carboxyl groups and ethers from hydroxyl groups.
Solubility in Water High across a wide pH rangePotentially lowerThe conversion of polar carboxyl and hydroxyl groups to less polar anhydride and ether linkages would decrease hydrophilicity.
Chelation Capacity High, due to abundant carboxyl and phenolic hydroxyl groups that bind to metal ions.Potentially lowerThe reduction in available carboxyl and hydroxyl groups would likely decrease the capacity to chelate essential minerals.[1]
Antioxidant Activity High, attributed to phenolic hydroxyl and other functional groups that can donate hydrogen atoms or electrons.[2][3]Potentially lowerA decrease in phenolic hydroxyl groups, key contributors to antioxidant activity, would likely reduce its radical scavenging capabilities.
Interaction with Cell Membranes Can interact with and increase the permeability of cell membranes, facilitating nutrient uptake.[4]Altered interactionChanges in polarity and molecular structure could affect how it interacts with the lipid bilayer of cell membranes.
Table 2: Inferred Efficacy in Key Biological Applications
ApplicationStandard Fulvic Acid FractionsThis compound (Inferred)Basis for Inference
Nutrient Absorption and Bioavailability Excellent facilitator of mineral and nutrient uptake due to high chelation capacity.[1]Reduced efficacyA lower chelation capacity would result in less efficient binding and transport of nutrients.
Anti-inflammatory Effects Exhibits anti-inflammatory properties, in part due to its antioxidant capacity.Potentially reduced efficacyA decrease in antioxidant activity could lead to a diminished anti-inflammatory effect.
Detoxification Binds to heavy metals and toxins, aiding in their removal from the body.Altered specificity and capacityChanges in functional groups might alter the binding affinity for different toxins.

Experimental Protocols

While specific experimental data for this compound is lacking, the following are standard methodologies used to assess the efficacy of fulvic acid fractions. These protocols would be applicable for a direct comparative study.

Determination of Antioxidant Capacity: DPPH Radical Scavenging Assay
  • Preparation of Reagents : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the fulvic acid fractions to be tested.

  • Reaction Mixture : Add a fixed volume of the DPPH stock solution to each concentration of the fulvic acid samples. A control containing only DPPH and methanol is also prepared.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: (Absorbance of Control - Absorbance of Sample) / Absorbance of Control * 100.

Assessment of Chelation Capacity: Ion-Selective Electrode Potentiometry
  • Preparation of Solutions : Prepare standard solutions of a specific metal ion (e.g., Cu2+, Fe3+) and solutions of the different fulvic acid fractions.

  • Titration : A solution of the fulvic acid fraction is titrated with the standard metal ion solution.

  • Measurement : The free metal ion concentration is monitored throughout the titration using an ion-selective electrode.

  • Data Analysis : The data is used to calculate the stability constants of the metal-fulvic acid complexes, providing a quantitative measure of chelation capacity.

Visualizing the Chemical and Biological Implications

The following diagrams, generated using the DOT language, illustrate the hypothetical chemical transformation of fulvic acid to this compound and the subsequent impact on its biological activity.

anhydrofulvic_acid_formation fulvic_acid Fulvic Acid (-COOH, -OH rich) dehydration Dehydration (-H2O) fulvic_acid->dehydration anhydrofulvic_acid This compound (Anhydride, Ether rich) dehydration->anhydrofulvic_acid

Caption: Formation of this compound from Fulvic Acid via dehydration.

efficacy_comparison_pathway cluster_fulvic_acid Standard Fulvic Acid cluster_anhydrofulvic_acid This compound (Inferred) fulvic_acid High Carboxyl & Phenolic Groups chelation High Chelation Capacity fulvic_acid->chelation antioxidant High Antioxidant Activity fulvic_acid->antioxidant nutrient_uptake Enhanced Nutrient Uptake chelation->nutrient_uptake anhydrofulvic_acid Reduced Carboxyl & Phenolic Groups (Anhydride/Ether formation) low_chelation Lower Chelation Capacity anhydrofulvic_acid->low_chelation low_antioxidant Lower Antioxidant Activity anhydrofulvic_acid->low_antioxidant reduced_nutrient_uptake Reduced Nutrient Uptake low_chelation->reduced_nutrient_uptake

Caption: Inferred impact of structural changes on biological efficacy.

Conclusion

Based on fundamental principles of chemistry and the established structure-activity relationships of fulvic acids, it is inferred that this compound would exhibit lower efficacy in applications that rely on a high density of carboxyl and phenolic hydroxyl groups, such as nutrient chelation and antioxidant activity, when compared to other fulvic acid fractions. The dehydration process, leading to the formation of anhydride and ether linkages, would likely reduce its solubility and alter its interaction with biological systems.

Direct experimental validation is necessary to confirm these hypotheses. Researchers are encouraged to conduct comparative studies using standardized protocols to elucidate the precise efficacy profile of this compound. This will provide a clearer understanding of its potential applications in research and drug development.

References

Unveiling the Impact of Fulvic Acid and its Alternatives on Crop Yield: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "Anhydrofulvic acid" did not yield specific independent studies. The scientific literature predominantly focuses on "fulvic acid." Therefore, this guide will provide a comprehensive analysis of fulvic acid's effects on crop yield and compare it with other prominent soil amendments and biostimulants. It is plausible that "this compound" refers to a specific form or derivative of fulvic acid, but without dedicated research, this guide will focus on the broader, well-documented compound.

Introduction to Fulvic Acid and a Comparative Overview of Alternatives

Fulvic acid, a key component of humic substances, is a naturally occurring organic polymer that results from the decomposition of plant and animal matter.[1] It is recognized for its ability to enhance nutrient uptake, improve soil structure, and stimulate plant growth.[1][2] In the quest for sustainable agriculture and increased crop productivity, several other biostimulants and soil amendments have emerged as viable alternatives or complements to fulvic acid. This guide provides an independent verification of fulvic acid's effect on crop yield and compares its performance with humic acid, pyroligneous acid, seaweed extract, and protein hydrolysates.

Comparative Analysis of Crop Yield Enhancement

The following table summarizes the quantitative effects of fulvic acid and its alternatives on the yield of various crops as reported in independent studies. It is important to note that the effectiveness of these substances can vary depending on factors such as crop type, soil conditions, application method, and concentration.

Biostimulant/AmendmentCropReported Yield Increase (%)Key Findings & Citations
Fulvic Acid Tomato35%Base dressing with 2.7 g/kg of straw-derived fulvic acid significantly increased tomato yield.[3]
Lettuce18.2%Application of fulvic acid in a soilless cultivation system led to a notable increase in lettuce yield.[4]
Pea-Seed priming with 3 g/L fulvic acid resulted in the highest green seed yield.
Humic Acid General12% (average)A meta-analysis of various studies showed a significant average increase in crop yield with humic acid amendment.
Corn5-15 bushels/acreStudies have shown yield gains in corn, particularly under stress or in poorer soil types.
Wheat8.3%Application of 2 kg/feddan of humic acid showed a slight, non-significant increase in grain yield.
Pyroligneous Acid General21% (average)A review of 65 studies indicated a significant average increase in crop yield across various crops.
Tomato25.5% (total weight)Application of 0.5% pyroligneous acid enhanced the total weight of tomato fruits.
SoybeanUp to 3.1 tons/haTreatment with 30% wood vinegar resulted in the highest soybean yield.
Seaweed Extract General15.17% (average)A meta-analysis of studies in China demonstrated a significant average increase in crop yield.
Wheat46-57%Foliar application of 12.5% and 15% seaweed extract led to substantial increases in grain yield.
Tomato4.6-6.9%Application of a novel seaweed extract significantly increased tomato yields.
Protein Hydrolysates Lettuce & Tomato21% (lettuce), 32% (tomato)Root drench application of plant-derived protein hydrolysates increased fresh marketable yield.
Soybean, Chickpea, Chilli17% (soybean), 30% (chickpea), 25% (chilli)Foliar application of vegetal protein hydrolysates improved yields under water deficit stress.
Tomato6.6-11.7%Foliar applications of plant and seaweed extracts, and protein hydrolysate increased total yield.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the independent verification of these biostimulants. Below are generalized methodologies derived from the reviewed literature for applying fulvic acid and its alternatives to assess their impact on crop yield.

General Experimental Workflow for Evaluating Soil Amendments

The following diagram illustrates a typical workflow for conducting a field or greenhouse experiment to evaluate the efficacy of a soil amendment like fulvic acid.

Experimental_Workflow cluster_prep Preparation Phase cluster_app Application & Growth Phase cluster_data Data Collection & Analysis Phase A Experimental Design (e.g., RCBD) B Treatment Groups (Control, Different Concentrations) A->B C Soil & Seed Preparation B->C D Application of Amendment (Soil Drench, Foliar Spray, Seed Priming) C->D E Crop Cultivation & Monitoring (Growth parameters, environmental conditions) D->E F Harvesting & Yield Measurement (Biomass, fruit/grain weight) E->F G Data Analysis (ANOVA, t-test) F->G H Conclusion G->H

A generalized workflow for evaluating the effect of soil amendments on crop yield.
Fulvic Acid Application Protocol (Example)

This protocol is a composite based on methodologies reported in various studies.

  • Objective: To evaluate the effect of fulvic acid on the yield of a specific crop (e.g., tomato).

  • Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of four replicates.

  • Treatments:

    • Control (no fulvic acid application).

    • Fulvic acid soil application at varying concentrations (e.g., 1.0, 2.0, 3.0 g/kg of soil).

    • Fulvic acid foliar spray at varying concentrations (e.g., 1.5, 3.0 g/L).

    • Fulvic acid seed priming at varying concentrations (e.g., 1.5, 3.0 g/L).

  • Procedure:

    • Soil Application: Fulvic acid is incorporated into the soil or growth medium as a base dressing before planting.

    • Foliar Spray: A solution of fulvic acid is sprayed onto the plant foliage at specific growth stages (e.g., vegetative, flowering).

    • Seed Priming: Seeds are soaked in a fulvic acid solution for a specified duration before sowing.

  • Data Collection:

    • Plant growth parameters (height, leaf area) are measured at regular intervals.

    • At maturity, the total yield (e.g., fruit weight, grain weight) per plant or per unit area is recorded.

  • Statistical Analysis: Analysis of Variance (ANOVA) is used to determine the statistical significance of the differences between treatments.

Signaling Pathways and Mechanism of Action

Fulvic acid and other biostimulants are thought to influence plant growth and yield through various physiological and molecular mechanisms.

Known Signaling Pathways Affected by Fulvic Acid

Fulvic acid is believed to interact with plant signaling pathways, including those related to hormones and reactive oxygen species (ROS). It has been suggested that fulvic acid can exhibit auxin-like activity, promoting root development and nutrient uptake. Additionally, it may modulate the plant's antioxidant defense system in response to environmental stresses. The following diagram illustrates the hypothetical signaling pathways influenced by humic substances, including fulvic acid.

Signaling_Pathways cluster_stimulus External Stimulus cluster_cellular Cellular Response cluster_plant Plant Growth & Yield HS Humic/Fulvic Acid Membrane Plasma Membrane Interaction HS->Membrane Receptors Hormone Receptors (e.g., Auxin) Membrane->Receptors ROS ROS Signaling Membrane->ROS Nutrient Nutrient Transporters Membrane->Nutrient Root Enhanced Root Growth Receptors->Root Stress Improved Stress Tolerance ROS->Stress NutrientUptake Increased Nutrient Uptake Nutrient->NutrientUptake Root->NutrientUptake Yield Increased Crop Yield NutrientUptake->Yield Stress->Yield

Hypothesized signaling pathways affected by humic and fulvic acids in plants.

Conclusion

Independent research provides substantial evidence that fulvic acid can significantly enhance crop yield. Its efficacy is comparable to, and in some cases may be synergistic with, other biostimulants such as humic acid, pyroligneous acid, seaweed extract, and protein hydrolysates. The choice of amendment should be guided by specific crop requirements, soil conditions, and economic considerations. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide offer a valuable resource for researchers and professionals in the field of drug development and sustainable agriculture, enabling further independent verification and optimization of these promising natural products.

References

Anhydrofulvic Acid and Its Analogs: A Comparative Analysis in Replicated Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and comparison of Anhydrofulvic Acid and its related compounds—collectively referred to as fulvic acids (FAs)—with other alternatives, supported by experimental data from various studies. Due to limited replicated studies specifically on this compound, this guide focuses on derivatives such as carbohydrate-derived fulvic acid (CHD-FA) and oxifulvic acid, which have been more extensively studied.

Data Summary and Performance Comparison

The therapeutic potential of fulvic acid and its derivatives has been evaluated across several domains, including anti-inflammatory, anti-allergic, neuroprotective, and antifungal applications. The following tables summarize the quantitative data from key studies to facilitate a clear comparison of their performance against placebos and established treatments.

Anti-inflammatory Effects: Carbohydrate-Derived Fulvic Acid (CHD-FA) for Eczema

A randomized, parallel-group, double-blind, controlled study evaluated the efficacy of topical CHD-FA in treating eczema.[1]

Table 1: Efficacy of Topical CHD-FA in the Treatment of Eczema (4-Week Treatment)

Outcome MeasureCHD-FA Treatment GroupPlacebo (Emollient) Group
Investigator's Global Assessment of Improvement Significant improvement compared to placeboLess significant improvement
Reduction in Eczema Severity Statistically significant reductionStatistically significant reduction
Reduction in Erythema Statistically significant reductionStatistically significant reduction
Reduction in Scaling Not statistically significantStatistically significant reduction
Patient-Reported Side Effects Short-lived burning sensationNo significant side effects
Anti-allergic Effects: Oxifulvic Acid in Atopic Volunteers

A pilot study assessed the efficacy of topical oxifulvic acid in reducing allergic skin reactions.

Table 2: Inhibition of Allergic Wheal and Flare Response

TreatmentConcentrationMean Reduction in Wheal SizeComparison to Alternatives
Oxifulvic Acid4.5% (w/w)Similar to 1% hydrocortisoneShowed significant anti-inflammatory effect
1% Hydrocortisone1%Standard positive controlEstablished anti-inflammatory agent
PlaceboN/AMinimal reductionServed as a negative control
Neuroprotective Effects: Fulvic Acid in Alzheimer's Disease Models

In vitro studies have demonstrated the potential of fulvic acid in mitigating a key pathological hallmark of Alzheimer's disease—the aggregation of tau protein.[2]

Table 3: Inhibition of Tau Fibril Aggregation by Fulvic Acid

AssayOutcomeMechanism
Thioflavin T (ThT) fluorescence assayInhibition of tau protein aggregationInterferes with the formation of paired helical filaments (PHFs)
Atomic Force MicroscopyReduction in the length and morphology of tau fibrilsDisrupts the hydrophobic interactions driving fibril formation
Disassembly AssayPromotes the disassembly of pre-formed tau fibrilsAffects the overall structure of existing fibrils
Antifungal Activity: Carbohydrate-Derived Fulvic Acid (CHD-FA)

CHD-FA has demonstrated potent antifungal activity against Candida albicans, including both planktonic cells and biofilms.

Table 4: Minimum Inhibitory Concentrations (MICs) of CHD-FA against Candida albicans

Form of C. albicansCHD-FA MICComparator Antifungals (MIC)
Planktonic Cells0.125%Voriconazole (0.125 mg/l), Amphotericin B (0.125 mg/l), Caspofungin (0.125 mg/l)
Sessile Cells (Biofilm)0.25%Voriconazole (>2048x planktonic MIC), Amphotericin B (64x planktonic MIC), Caspofungin (4x planktonic MIC)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation.

Randomized Controlled Trial of CHD-FA for Eczema
  • Study Design: A single-center, double-blind, placebo-controlled, parallel-group comparative study.[1]

  • Participants: 36 volunteers aged two years and older with a clinical diagnosis of eczema.[1]

  • Intervention: Participants were randomly assigned to receive either a topical formulation containing carbohydrate-derived fulvic acid (CHD-FA) or a placebo (emollient base).

  • Application: The assigned treatment was applied twice daily for four weeks.

  • Efficacy Assessment:

    • Investigator's Global Assessment: Clinician's overall assessment of the improvement in eczema.

    • Scoring of Clinical Signs: Severity, erythema, and scaling were scored at baseline and at follow-up visits.

    • Visual Analog Scale (VAS): Patients rated the severity of their symptoms.

  • Safety Assessment: Monitoring and recording of any adverse events, with a focus on local skin reactions.

In Vitro Tau Protein Aggregation Inhibition Assay
  • Objective: To evaluate the ability of fulvic acid to inhibit the heparin-induced aggregation of the tau protein fragment 4RMBD (four-repeat microtubule-binding domain).[2]

  • Materials: Recombinant human tau fragment (4RMBD), fulvic acid at various concentrations, heparin (as an inducer of aggregation), and Thioflavin T (ThT) dye.

  • Procedure:

    • The 4RMBD tau fragment is incubated in the presence of heparin to induce aggregation into paired helical filaments (PHFs).

    • Different concentrations of fulvic acid are added to the reaction mixture.

    • The extent of aggregation is monitored by measuring the fluorescence of ThT, which binds to the β-sheet structures of the tau fibrils.

    • The morphology and length of the resulting fibrils are visualized using atomic force microscopy (AFM) and transmission electron microscopy (EM).

  • Disassembly Assay: Pre-formed tau fibrils are incubated with fulvic acid, and the disassembly is monitored by a decrease in ThT fluorescence and confirmed by AFM/EM imaging.

Antifungal Susceptibility Testing (CLSI M27-A Method)
  • Objective: To determine the minimum inhibitory concentration (MIC) of CHD-FA against Candida albicans.

  • Methodology: The Clinical and Laboratory Standards Institute (CLSI) M27-A broth microdilution method was used.

  • Planktonic Susceptibility:

    • C. albicans isolates are cultured in RPMI-1640 medium.

    • Serial dilutions of CHD-FA and comparator antifungal agents are prepared in 96-well microtiter plates.

    • The fungal inoculum is added to each well.

    • Plates are incubated, and the MIC is determined as the lowest concentration of the agent that inhibits visible fungal growth.

  • Sessile (Biofilm) Susceptibility:

    • C. albicans biofilms are formed in the wells of microtiter plates.

    • The biofilms are then exposed to serial dilutions of the antifungal agents.

    • The sessile MIC is determined as the concentration that results in a significant reduction in biofilm metabolic activity, often measured by a colorimetric assay (e.g., XTT).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and workflows related to the action of fulvic acids.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Monocyte / Immune Cell LPS LPS / Homocysteine TLR4 TLR4 LPS->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation COX2_PGE2 COX-2 & PGE2 Production NF_kB_Activation->COX2_PGE2 Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α) NF_kB_Activation->Proinflammatory_Cytokines Fulvic_Acid Fulvic Acid Fulvic_Acid->NF_kB_Activation Inhibits

Caption: Putative anti-inflammatory signaling pathway of Fulvic Acid.

tau_aggregation_workflow cluster_process In Vitro Tau Aggregation Tau_Monomers Soluble Tau Monomers Aggregation Aggregation Tau_Monomers->Aggregation Heparin Heparin (Inducer) Heparin->Aggregation PHFs Paired Helical Filaments (PHFs) Aggregation->PHFs Fulvic_Acid Fulvic Acid Fulvic_Acid->Aggregation Inhibits Fulvic_Acid->PHFs Disassembles

Caption: Experimental workflow of Fulvic Acid's effect on tau aggregation.

References

Safety Operating Guide

Safe Disposal of Anhydrofulvic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step protocol for the safe disposal of anhydrofulvic acid.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidance is based on the properties of the closely related compound, fulvic acid, and general principles for the safe disposal of acidic chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, regional, and national regulations.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-resistant lab coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.

Summary of Hazard Data (Based on Fulvic Acid)

The following table summarizes the known hazards of fulvic acid, which should be considered as potential hazards for this compound in the absence of specific data.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1]
Acute Dermal Toxicity Harmful in contact with skin.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound, treated as a hazardous acidic waste, involves a systematic approach to neutralization and collection for professional disposal.

Experimental Protocol: Neutralization of Acidic Waste

  • Preparation:

    • Select a suitable, labeled, and chemically resistant container (e.g., high-density polyethylene) for the waste.

    • Prepare a neutralizing agent. A weak base such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash) is recommended. Prepare a 5-10% aqueous solution of the neutralizing agent.

  • Neutralization:

    • Slowly and carefully add the this compound waste to the neutralizing solution. Never add water or neutralizing agent directly to the concentrated acid , as this can cause a violent exothermic reaction.

    • Continuously stir the solution gently.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the neutralizing agent in small increments until the pH is within the neutral range of 6.0 to 8.0.

  • Collection and Storage:

    • Once neutralized, securely cap the waste container.

    • Clearly label the container as "Neutralized this compound Waste" and include the date of neutralization.

    • Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the neutralized waste by your institution's certified hazardous waste disposal service.

    • Provide the disposal service with all available information regarding the waste composition.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

AnhydrofulvicAcidDisposal cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal A Assess Hazards: Review available data (Fulvic Acid SDS) B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Work in Ventilated Area: Chemical Fume Hood B->C D Is Neutralization Permitted by EHS? C->D E YES: Neutralize with Weak Base (e.g., Sodium Bicarbonate Solution) D->E Yes G NO: Collect in Labeled Hazardous Waste Container D->G No F Monitor pH to 6.0 - 8.0 E->F H Store in Designated Hazardous Waste Area F->H G->H I Contact Certified Hazardous Waste Disposal Service H->I J Provide Waste Information I->J

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Anhydrofulvic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Anhydrofulvic acid, focusing on procedural, step-by-step guidance to directly address operational questions. By offering value beyond the product itself, we aim to be your preferred source for laboratory safety and chemical handling information.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles & Face ShieldAlways wear chemical splash goggles. For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[2][3] Polycarbonate lenses offer good clarity and impact resistance.[2]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are highly recommended for handling acids.[2] For concentrated solutions, consider wearing two pairs of nitrile gloves or a heavier-duty glove over a standard nitrile glove. Always inspect gloves for damage before use and wash hands thoroughly after removal.
Body Protection Laboratory Coat & ApronA closed, full-length laboratory coat is mandatory. For handling larger quantities or concentrated solutions, a chemical-resistant apron made of materials like PVC or neoprene should be worn over the lab coat.
Respiratory Protection RespiratorWhile not typically required for handling small quantities in a well-ventilated area, a respirator with an acid-gas filter may be necessary when there is a risk of inhaling vapors, especially with large volumes or in case of a spill.
Footwear Closed-Toe ShoesAlways wear closed-toe shoes to protect your feet from potential spills.

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review Safety Data Sheet prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh/Measure in a Fume Hood prep_area->handle_weigh Proceed to Handling handle_transfer Use Compatible Containers (e.g., Polyethylene) handle_weigh->handle_transfer post_decon Decontaminate Work Surfaces handle_transfer->post_decon Proceed to Post-Handling post_ppe Properly Remove and Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_neutralize Neutralize Waste (if permissible) post_wash->disp_neutralize Proceed to Disposal disp_collect Collect in Labeled, Corrosion-Resistant Container disp_neutralize->disp_collect disp_dispose Dispose via Hazardous Waste Program disp_collect->disp_dispose

This compound Handling Workflow

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Neutralization and Collection:

  • Neutralization: Depending on local regulations and the specific waste composition, acidic waste may be neutralized with a suitable agent like sodium bicarbonate or lime. This should be done slowly and in a well-ventilated area to control the reaction. However, for certain toxic acids, neutralization for drain disposal is not permitted. Always consult your institution's hazardous waste disposal guidelines.

  • Collection: Collect neutralized or untreated acid waste in a clearly labeled, leak-proof, and corrosion-resistant container, such as high-density polyethylene (HDPE). The label should include the words "Hazardous Waste," the chemical name, associated hazards, and the date the container becomes full.

  • Storage: Store the waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location away from incompatible materials.

Disposal Pathway:

The following diagram illustrates the decision-making process for the disposal of this compound waste.

start This compound Waste Generated check_regs Consult Institutional and Local Regulations start->check_regs neutralize Neutralize with appropriate base (e.g., sodium bicarbonate) check_regs->neutralize Neutralization Permitted? collect_haz Collect in a labeled, sealed, corrosion-resistant container check_regs->collect_haz Neutralization Not Permitted neutralize->collect_haz drain_dispose Dispose down the drain with copious amounts of water neutralize->drain_dispose Drain Disposal Permitted? dispose_haz Dispose through licensed hazardous waste management service collect_haz->dispose_haz

This compound Waste Disposal Pathway

First Aid Procedures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice. For more severe acid exposures, flushing with water for at least 15 minutes is recommended.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. For significant exposures, flush eyes for at least 15 minutes.
Inhalation Move the person to fresh air. If required, provide artificial respiration. Keep the patient warm and consult a doctor if symptoms persist.
Ingestion Immediately call a doctor. Do not induce vomiting. If the person is conscious, have them drink large amounts of water to dilute the acid.

By adhering to these safety protocols, researchers can handle this compound with confidence, ensuring a secure and productive laboratory environment. Always refer to your institution's specific safety guidelines and the most current Safety Data Sheet for any chemical you are working with.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.